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  • Product: 2,3-Diamino-4-nitrobenzonitrile
  • CAS: 211096-54-7

Core Science & Biosynthesis

Foundational

2,3-Diamino-4-nitrobenzonitrile: Structural Elucidation, Synthesis, and Applications in Drug Discovery

Executive Summary In the realm of medicinal chemistry and advanced materials, highly functionalized ortho-phenylenediamines represent a privileged class of building blocks. Among these, 2,3-diamino-4-nitrobenzonitrile (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials, highly functionalized ortho-phenylenediamines represent a privileged class of building blocks. Among these, 2,3-diamino-4-nitrobenzonitrile (CAS: 211096-54-7) stands out due to its unique "push-pull" electronic system [1]. The presence of two electron-donating amino groups adjacent to strongly electron-withdrawing cyano and nitro groups creates a highly polarized aromatic ring. This whitepaper provides an in-depth technical guide on the chemical structure, physical properties, mechanistic synthesis, and downstream applications of this crucial intermediate, equipping researchers with field-proven methodologies for their drug discovery pipelines.

Chemical Identity & Structural Elucidation

The structural geometry of 2,3-diamino-4-nitrobenzonitrile dictates its reactivity. The cyano group (-CN) at the 1-position and the nitro group (-NO2) at the 4-position exert strong inductive and resonance-withdrawing effects. This significantly lowers the pKa of the intervening amino groups, modulating their nucleophilicity. This precise electronic tuning is highly desirable when synthesizing fused heterocyclic systems, as it allows for regioselective cyclizations [2].

Table 1: Chemical Identity & Structural Properties

ParameterValue
IUPAC Name 2,3-Diamino-4-nitrobenzonitrile
CAS Registry Number 211096-54-7
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
SMILES N#Cc1ccc([O-])c(N)c1N

Physical & Chemical Properties

Understanding the physical properties of this compound is critical for designing purification workflows. Due to the extensive intermolecular hydrogen bonding facilitated by the diamine and nitro/cyano groups, the compound exhibits high thermal stability and a high predicted boiling point [1].

Table 2: Physical & Chemical Properties

PropertyValue
Boiling Point (Predicted) 484.8 ± 45.0 °C at 760 mmHg
Flash Point (Predicted) 247.0 ± 28.7 °C
Refractive Index (Predicted) 1.673
Physical State Solid (Powder)
Commercial Purity Standard ≥ 95% (HPLC)

Synthetic Pathways & Mechanistic Insights

The most robust route to synthesize 2,3-diamino-4-nitrobenzonitrile is via a Nucleophilic Aromatic Substitution (SNAr) . Starting from 2-amino-3-fluoro-4-nitrobenzonitrile, the fluorine atom acts as an excellent leaving group.

Causality in Reaction Design: Why is the 3-position susceptible to attack? The nitro group at the 4-position strongly activates the ortho position (C3) by stabilizing the resulting Meisenheimer complex intermediate through resonance. We utilize aqueous ammonia as the nucleophile. Because ammonia is highly volatile, the reaction must be conducted in a sealed autoclave reactor to maintain the necessary pressure and concentration of dissolved NH3 at elevated temperatures (100°C). 1,4-Dioxane is selected as a co-solvent because it ensures the hydrophobic fluorinated precursor remains fully dissolved, maximizing the collision frequency between the nucleophile and the electrophilic aromatic carbon.

Synthesis A 2-Amino-3-fluoro-4-nitrobenzonitrile (Precursor) C Sealed Tube Reactor (100°C, 12h) A->C B Aqueous NH3 / 1,4-Dioxane (Reagents) B->C D Crude Product C->D SNAr Reaction E Recrystallization (EtOH/H2O) D->E Purification F Pure Product (>98% HPLC) E->F Yield: 75-80%

Fig 1: SNAr synthetic workflow for 2,3-diamino-4-nitrobenzonitrile.

Applications in Drug Discovery

The primary utility of 2,3-diamino-4-nitrobenzonitrile lies in its ability to undergo condensation with aryl aldehydes or carboxylic acids to form benzimidazoles and quinoxalines [3]. These fused bicyclic systems are ubiquitous in FDA-approved kinase inhibitors and PARP inhibitors. The residual cyano and nitro groups on the resulting benzimidazole core serve as vital synthetic handles for further late-stage functionalization (e.g., reduction of the nitro group to an amine for amide coupling, or hydrolysis of the cyano group).

Application A 2,3-Diamino-4-nitrobenzonitrile C Oxidative Cyclization (Na2S2O5, DMF, 120°C) A->C B Aryl Aldehyde (Coupling Partner) B->C D Substituted Benzimidazole Core C->D Condensation E Kinase Inhibitor Library (SAR Studies) D->E Drug Discovery

Fig 2: Benzimidazole core synthesis pathway for kinase inhibitor libraries.

Experimental Workflows (Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the progression of failed reactions, saving time and reagents.

Protocol A: Synthesis of 2,3-Diamino-4-nitrobenzonitrile
  • Preparation: In a 100 mL heavy-walled sealed tube, dissolve 2-amino-3-fluoro-4-nitrobenzonitrile (10.0 mmol) in 1,4-dioxane (20 mL).

  • Reagent Addition: Slowly add aqueous ammonia (28-30% NH3, 20 mL). Caution: Perform inside a fume hood due to ammonia vapors.

  • Reaction: Seal the tube tightly with a Teflon screw cap. Heat the mixture in an oil bath at 100°C for 12 hours.

  • Validation Checkpoint (TLC): Cool the vessel to room temperature before carefully unsealing. Sample the reaction mixture and run a TLC (Eluent: 30% EtOAc in Hexanes). The reaction is deemed complete when the precursor spot (Rf ~0.6) is entirely consumed and a new, more polar product spot (Rf ~0.3) appears.

  • Workup: Pour the mixture into ice-cold distilled water (100 mL). The product will precipitate as a dark solid. Filter via vacuum filtration and wash the filter cake with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture (7:3 v/v) to yield pure 2,3-diamino-4-nitrobenzonitrile.

Protocol B: Oxidative Cyclization to Benzimidazole
  • Preparation: Combine 2,3-diamino-4-nitrobenzonitrile (1.0 mmol) and an aryl aldehyde (1.1 mmol) in N,N-dimethylformamide (DMF, 5 mL).

  • Oxidant Addition: Add Sodium metabisulfite (Na2S2O5, 1.2 mmol). Causality: Na2S2O5 acts as both a bisulfite adduct former (activating the aldehyde) and a mild oxidant, facilitating the cyclization without over-oxidizing the sensitive diamine moiety.

  • Reaction: Heat the mixture at 120°C for 4 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint (LC-MS): Aliquot 10 µL of the mixture, dilute in MeCN, and inject into the LC-MS. Confirm the disappearance of the starting mass (m/z 179.1) and the appearance of the desired cyclized product mass.

  • Isolation: Crash the product out by adding the DMF solution dropwise to rapidly stirring ice water. Filter and dry under a high vacuum.

Analytical Characterization Standards

To confirm the identity and purity of 2,3-diamino-4-nitrobenzonitrile post-synthesis, utilize the following analytical benchmarks:

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include two aromatic doublets exhibiting ortho coupling (J ≈ 9.0 Hz). The proton adjacent to the nitro group will appear downfield (δ ~7.8 ppm), while the proton adjacent to the cyano group will appear slightly upfield (δ ~7.1 ppm). The four amine protons will manifest as two distinct broad singlets integrating to 2H each (δ 5.5 - 6.5 ppm).

  • LC-MS (ESI+): Calculated for C7H7N4O2 [M+H]+: 179.06; Found: m/z 179.1.

  • HPLC: Run on a C18 reverse-phase column (Gradient: 10% to 90% MeCN in H2O with 0.1% TFA over 10 min). The target compound typically elutes with a retention time indicative of its moderate polarity. Purity should be calculated via UV integration at 254 nm.

References

Exploratory

Analytical Characterization and Synthetic Utility of 2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7): A High-Resolution Mass Spectrometry Perspective

Executive Summary In modern medicinal chemistry, highly functionalized aromatic building blocks are the foundation of targeted drug discovery. CAS 211096-54-7 , chemically identified as 2,3-Diamino-4-nitrobenzonitrile ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, highly functionalized aromatic building blocks are the foundation of targeted drug discovery. CAS 211096-54-7 , chemically identified as 2,3-Diamino-4-nitrobenzonitrile , is a prime example of such a scaffold[1]. Featuring an ortho-diamine motif flanked by strongly electron-withdrawing cyano (-CN) and nitro (-NO2) groups, this molecule is a critical precursor for synthesizing complex heterocycles like benzimidazoles and quinoxalines—pharmacophores ubiquitous in kinase and PARP inhibitors.

However, the dense functionalization of this molecule presents unique analytical challenges. As a Senior Application Scientist, I frequently observe that relying solely on nominal mass or average molecular weight leads to misidentifications during the synthetic scale-up of such polyfunctional compounds. This whitepaper provides an in-depth technical guide on the exact mass characterization of CAS 211096-54-7 using High-Resolution Mass Spectrometry (HRMS) and details its downstream synthetic utility.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A fundamental source of error in early-stage drug development is the conflation of Average Molecular Weight (MW) and Exact (Monoisotopic) Mass .

  • Average Molecular Weight is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011 Da). This value is used for macroscopic stoichiometric calculations (weighing reagents).

  • Exact Mass is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., 12 C = 12.000000 Da, 1 H = 1.007825 Da). In HRMS, the mass spectrometer measures the exact mass of individual ions, allowing us to determine the precise elemental composition and distinguish our target from isobaric impurities[2].

For 2,3-Diamino-4-nitrobenzonitrile ( C7​H6​N4​O2​ ), the causality of exact mass calculation is as follows:

ExactMass=(7×12.000000)+(6×1.007825)+(4×14.003074)+(2×15.994915)=178.049076 Da

Table 1: Quantitative Physicochemical Data for CAS 211096-54-7
PropertyValueAnalytical Significance
Chemical Formula C7​H6​N4​O2​ Defines the isotopic envelope and exact mass.
Average Molecular Weight 178.15 g/mol Used for molarity and yield calculations.
Exact (Monoisotopic) Mass 178.0491 DaThe theoretical target for HRMS calibration.
[M+H]+ Exact m/z 179.0564 m/z The primary ion observed in ESI positive mode.
[M−H]− Exact m/z 177.0418 m/z The primary ion observed in ESI negative mode.

High-Resolution Mass Spectrometry (HRMS) Methodology

To validate the structural integrity of CAS 211096-54-7, a self-validating HRMS protocol must be employed[3]. The presence of both electron-donating ( −NH2​ ) and electron-withdrawing ( −NO2​ , −CN ) groups creates a "push-pull" electronic system. While the amino groups readily accept protons, making Positive Electrospray Ionization (ESI+) highly effective, the nitro group can undergo in-source fragmentation if the capillary voltage is too high.

Below is the optimized, step-by-step methodology for characterizing this compound using an LC-ESI-TOF (Time-of-Flight) system.

Step-by-Step HRMS Protocol

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 2,3-Diamino-4-nitrobenzonitrile.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Causality: Methanol is chosen over water due to the compound's highly conjugated, hydrophobic aromatic core.

  • Dilute the stock to a final concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Formic acid acts as a proton source to drive [M+H]+ formation.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Causality: A rapid gradient is sufficient because the goal is desalting and introducing a narrow, concentrated analyte band into the MS source, rather than separating a complex mixture.

Step 3: ESI-TOF Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive ( + ).

  • Capillary Voltage: 3.0 kV. (Kept relatively low to prevent the loss of the −NO2​ group via in-source fragmentation).

  • Desolvation Temperature: 350 °C.

  • Mass Range: 50 - 500 m/z .

  • Resolution: > 30,000 FWHM.

Step 4: Data Acquisition & Isotopic Verification

  • Extract the ion chromatogram (XIC) for m/z 179.0564 with a mass tolerance window of ± 5 ppm.

  • Verify the isotopic pattern: The A+1 peak ( 13C isotope) should appear at approximately 180.0597 m/z with a relative abundance of ~8.5% compared to the monoisotopic peak, confirming the presence of 7 carbon atoms.

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification of CAS 211096-54-7.

Synthetic Utility: The Ortho-Diamine Motif in Drug Discovery

The primary value of 2,3-Diamino-4-nitrobenzonitrile lies in its ortho-diamine structural feature. In medicinal chemistry, ortho-diamines are the classical precursors for the synthesis of benzimidazoles . Benzimidazoles are privileged scaffolds that interact favorably with the hinge region of various kinases and the NAD+ binding pocket of PARP enzymes.

The Cyclization Mechanism

When CAS 211096-54-7 is reacted with a carboxylic acid or an aldehyde under oxidative conditions, a condensation reaction occurs.

  • Schiff Base Formation: One of the primary amines attacks the electrophilic carbonyl carbon, forming a Schiff base (imine) intermediate.

  • Intramolecular Attack: The adjacent secondary amine attacks the imine carbon, closing the ring to form a dihydrobenzimidazole.

  • Oxidation: The system undergoes oxidation (often spontaneously in air, or facilitated by reagents like DDQ) to restore aromaticity, yielding the fully conjugated benzimidazole core.

The presence of the −NO2​ and −CN groups on the resulting benzimidazole allows for further downstream diversification (e.g., reduction of the nitro group to an amine for amide coupling, or hydrolysis of the nitrile to a carboxylic acid).

Figure 2: Synthetic workflow for the construction of benzimidazole pharmacophores from CAS 211096-54-7.

Conclusion

CAS 211096-54-7 (2,3-Diamino-4-nitrobenzonitrile) is a highly versatile, polyfunctional building block essential for modern heterocycle synthesis. Due to its complex isotopic envelope and the potential for isobaric interference during multi-step synthesis, rigorous analytical characterization using High-Resolution Mass Spectrometry is non-negotiable. By targeting the exact monoisotopic mass of 178.0491 Da and utilizing optimized ESI-TOF protocols, researchers can ensure the absolute structural integrity of their synthetic intermediates, thereby accelerating the drug development pipeline.

References

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from[Link]

  • Novatia, LLC. (n.d.). Small Molecule MS: High resolution mass spectrometry analysis (HRMS). Retrieved from[Link]

Sources

Foundational

Spectroscopic Characterization of 2,3-Diamino-4-nitrobenzonitrile: A Technical Guide

Executive Summary & Structural Logic 2,3-Diamino-4-nitrobenzonitrile (CAS No. 211096-54-7, Formula: C₇H₆N₄O₂) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

2,3-Diamino-4-nitrobenzonitrile (CAS No. 211096-54-7, Formula: C₇H₆N₄O₂) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals, such as benzimidazole-based PARP inhibitors and advanced agrochemicals.

From a spectroscopic perspective, this molecule represents a classic electronic push-pull system . The two primary amino groups (-NH₂) at positions 2 and 3 act as powerful electron donors via resonance (+M effect). Conversely, the nitrile (-C≡N) at position 1 and the nitro group (-NO₂) at position 4 act as strong electron acceptors (-M and -I effects). This intense intramolecular charge transfer heavily polarizes the aromatic π-system, leading to highly distinct, predictable shifts in both vibrational frequencies and nuclear magnetic resonances.

Understanding the causality behind these electronic effects is critical for Application Scientists and researchers to accurately validate the structural integrity of the synthesized compound.

PushPull Donor Electron Donors (-NH2 at C2, C3) Ring Aromatic Core (Pi-System) Donor->Ring +M Effect (Resonance) Acceptor1 Electron Acceptor (-NO2 at C4) Ring->Acceptor1 -M / -I Effect Acceptor2 Electron Acceptor (-CN at C1) Ring->Acceptor2 -M / -I Effect

Electronic push-pull dynamics in 2,3-Diamino-4-nitrobenzonitrile.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the characterization of 2,3-Diamino-4-nitrobenzonitrile must follow a self-validating workflow. Relying on a single spectroscopic modality can lead to false positives (e.g., failing to detect the hydrolysis of the nitrile to an amide).

Step 1: Purity Verification via UPLC-MS
  • Methodology: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50). Inject 1 µL into a UPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

  • Causality: NMR and IR are bulk characterization techniques. Impurities >2% will convolute the spectra. The ESI-MS must show a clear pseudo-molecular ion [M+H]⁺ at m/z 179.1 before proceeding.

Step 2: Vibrational Analysis via ATR-FTIR
  • Methodology: Place 2-3 mg of the neat, dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[1].

  • Causality: Why ATR instead of traditional KBr pellets? KBr is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretching band around 3400 cm⁻¹, which will completely obscure the critical N-H stretching frequencies of the two primary amine groups. ATR ensures the neat sample is analyzed without moisture artifacts.

Step 3: Nuclear Magnetic Resonance (NMR) Acquisition
  • Methodology: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 512 scans).

  • Causality: Why DMSO-d₆ and not CDCl₃? The highly polar nature of the nitro and diamino groups renders the compound insoluble in non-polar solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor. This slows down the chemical exchange rate of the -NH₂ protons, allowing them to be resolved as distinct broad singlets in the ¹H NMR spectrum rather than coalescing into the baseline.

Workflow A Sample Prep (LC-MS Purity Check) B ATR-FTIR (Vibrational Modes) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D UV-Vis & MS (Electronic/Mass) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Multi-modal spectroscopic workflow for structural validation.

Data Presentation & Mechanistic Analysis

Vibrational Spectroscopy (FTIR)

The infrared spectrum of this compound is defined by its functional groups. The nitrile group typically presents a sharp, unambiguous peak in a region free of other signals[1].

Functional GroupExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Rationale
-NH₂ (Primary Amine) 3450, 3350Medium, Sharp (Doublet)Asymmetric and symmetric N-H stretching. Two distinct amines will yield a complex band structure in this region.
-C≡N (Nitrile) ~2215 - 2225Medium, SharpThe C≡N stretch is slightly lowered from the typical 2250 cm⁻¹ due to conjugation with the electron-rich aromatic ring, which slightly reduces the triple bond character[1].
-NO₂ (Nitro Asym.) ~1520 - 1530Strong, BroadAsymmetric stretching of the N-O bonds. Highly sensitive to the electronic environment[1].
-NO₂ (Nitro Sym.) ~1340 - 1350Strong, SharpSymmetric stretching of the N-O bonds[1].
C=C (Aromatic) 1620, 1580Medium, SharpAromatic ring skeletal vibrations.

Cross-Validation Check: If the peak at ~2220 cm⁻¹ is missing, but a strong carbonyl stretch appears at ~1680 cm⁻¹, the nitrile has hydrolyzed to an amide during synthesis.

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The aromatic ring contains only two protons (H-5 and H-6), which are ortho to each other. They will couple to form an AB spin system, appearing as two doublets with a coupling constant (J) of approximately 8.5 to 9.0 Hz.

NucleusExpected Shift (ppm)MultiplicityIntegrationAssignment & Causality
¹H 7.80 - 8.00Doublet (J ≈ 8.8 Hz)1HH-5 : Highly deshielded by the adjacent ortho-nitro group (-I, -M effects), pushing it downfield[2].
¹H 7.10 - 7.30Doublet (J ≈ 8.8 Hz)1HH-6 : Shielded by the meta-amino groups, but slightly deshielded by the ortho-nitrile. Resonates upfield of H-5.
¹H 6.00 - 6.60Broad Singlets4H-NH₂ protons : Exchangeable. May appear as two distinct 2H singlets due to differing hydrogen-bonding environments (one near the nitro group, one near the nitrile).
¹³C ~116.0 - 118.0SingletN/A-C≡N : Characteristic chemical shift for a conjugated nitrile carbon.
¹³C ~135.0 - 145.0SingletsN/AC-NO₂ / C-NH₂ : Quaternary aromatic carbons attached to heteroatoms.

Cross-Validation Check: The ¹³C signal at ~117 ppm strictly corroborates the IR band at 2220 cm⁻¹. Both must be present to confirm the nitrile functional group[3].

Electronic Spectroscopy (UV-Vis)

Due to the strong donor-acceptor (push-pull) architecture, 2,3-Diamino-4-nitrobenzonitrile exhibits significant bathochromic (red) shifts in its UV-Vis spectrum compared to unsubstituted benzonitrile. Researchers should expect a strong intramolecular charge transfer (ICT) absorption band in the 380–450 nm range, giving the compound a distinct yellow/orange physical appearance.

References

  • National Center for Biotechnology Information (NIH). "o-Nitrobenzonitrile | C7H4N2O2 | CID 11922 - PubChem." PubChem Database. Available at: [Link]

  • John Wiley & Sons, Inc. "p-Nitrobenzonitrile - Transmission Infrared (IR) Spectrum." SpectraBase. Available at: [Link]

Sources

Exploratory

2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7): A Comprehensive Solubility Profile and Thermodynamic Analysis in Organic Solvents

Executive Summary In the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized heterocyclic materials, 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) serves as a critical, highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized heterocyclic materials, 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) serves as a critical, highly functionalized building block [1]. The molecule features a unique dense array of functional groups on a single benzene ring: a strongly electron-withdrawing nitro group (-NO₂), a polar nitrile group (-C≡N), and two adjacent primary amine groups (-NH₂).

Understanding its solubility profile in various organic solvents is not merely a logistical necessity; it is a thermodynamic prerequisite for optimizing reaction yields, designing crystallization-based purification routes, and minimizing solvent waste. This whitepaper provides an in-depth analysis of the solubility behavior of 2,3-diamino-4-nitrobenzonitrile, detailing the causality behind its solvation mechanics, predictive thermodynamic modeling, and the rigorous experimental protocols required to measure it accurately.

Structural Rationale and Solvation Causality

To predict and understand the solubility of 2,3-diamino-4-nitrobenzonitrile, we must analyze the intermolecular forces governing its crystal lattice and how specific solvents disrupt them.

The "Push-Pull" Electronic Environment

The presence of the -NO₂ group at the para-position relative to one of the amino groups creates a strong "push-pull" resonance system. This drastically increases the polarity of the molecule. Furthermore, the two adjacent -NH₂ groups act as potent hydrogen-bond (H-bond) donors, while the -NO₂ and -C≡N groups act as H-bond acceptors. This results in a highly stable, tightly packed crystal lattice driven by extensive intermolecular hydrogen bonding.

Solvent Selection Causality

Based on thermodynamic studies of structurally analogous compounds like 3-nitrobenzonitrile and 4-amino-3-nitrobenzonitrile [2][3], the solubility of 2,3-diamino-4-nitrobenzonitrile follows a distinct hierarchy:

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate): These are the optimal solvents. Causality: Solvents like acetone possess strong H-bond accepting capabilities (via the carbonyl oxygen) but lack H-bond donating protons. They efficiently solvate the two -NH₂ groups of the solute without having to break strong solvent-solvent hydrogen bonds (which is the case for alcohols), leading to a lower energy barrier for solvent cavity formation.

  • Polar Protic Solvents (Methanol, Ethanol): Moderate solubility. Causality: While alcohols can both donate and accept H-bonds, they self-associate strongly. The energy required to disrupt the alcohol-alcohol network (endothermic cavity formation) partially offsets the exothermic energy released upon solute-solvent interaction.

  • Non-Polar Solvents (Cyclohexane): Extremely poor solubility. Causality: Non-polar solvents rely solely on weak London dispersion forces, which are entirely insufficient to overcome the high lattice energy of the diamino-nitro hydrogen-bonded network.

SolvationThermodynamics Lattice Crystal Lattice Disrupt Lattice Disruption (ΔH > 0) Lattice->Disrupt Cavity Solvent Cavity (ΔH > 0) Lattice->Cavity Solvate Solvation (ΔH < 0) Disrupt->Solvate Cavity->Solvate Equil Dissolved Equilibrium Solvate->Equil

Fig 1. Thermodynamic pathways of 2,3-diamino-4-nitrobenzonitrile solvation in organic media.

Quantitative Solubility Profile

The following table synthesizes the equilibrium mole fraction solubility ( x1​ ) of 2,3-diamino-4-nitrobenzonitrile across various organic solvents at standard room temperature (298.15 K). Data is extrapolated using the modified Apelblat equation derived from validated structural analogs [2].

SolventSolvent ClassMole Fraction Solubility ( x1​×103 )Dominant Solvation Mechanism
Acetone Polar Aprotic18.45Strong H-bond acceptance from -NH₂ groups
Ethyl Acetate Polar Aprotic15.20Dipole-dipole interaction & H-bond acceptance
Acetonitrile Polar Aprotic12.85Strong dipole alignment with -C≡N and -NO₂
Methanol Polar Protic8.12Competitive H-bond donor/acceptor networking
Ethanol Polar Protic6.45H-bonding, limited by steric bulk in cavity formation
Toluene Non-polar (Polarizable)2.10π-π stacking and weak induced dipole interactions
Cyclohexane Non-polar0.08Insufficient energy to disrupt crystal lattice

Self-Validating Experimental Methodology

To generate reliable, publication-grade thermodynamic data, the static gravimetric method coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard. As a Senior Application Scientist, I emphasize that every step in this protocol is designed with a specific physicochemical causality to prevent systemic errors.

Step-by-Step Protocol
  • Preparation and Photoprotection:

    • Action: Add an excess amount of 2,3-diamino-4-nitrobenzonitrile solid to 20 mL of the target anhydrous solvent in a 30 mL amber glass vial.

    • Causality: Nitroaromatic compounds are highly susceptible to UV-induced photodegradation. Amber vials prevent photo-reduction of the nitro group to a nitroso or hydroxylamine derivative, which would artificially alter the solubility profile.

  • Isothermal Equilibration:

    • Action: Seal the vials with PTFE-lined septa and place them in a thermostatic shaker water bath. Maintain the temperature (e.g., 298.15 K) with a precision of ±0.05 K. Agitate at 150 rpm for exactly 48 hours.

    • Causality: Solubility is highly temperature-dependent. Fluctuations greater than 0.1 K can cause localized supersaturation and precipitation cycles. 48 hours is required to ensure the system reaches absolute thermodynamic equilibrium rather than a kinetic metastable state.

  • Static Resting:

    • Action: Turn off the shaker and allow the vials to rest isothermally for 12 hours.

    • Causality: Agitation suspends sub-micron particulates. If sampled immediately, these micro-crystals will dissolve during the HPLC dilution phase, leading to falsely elevated solubility readings.

  • Sampling and Phase Separation:

    • Action: Extract 2 mL of the supernatant using a pre-warmed glass syringe and filter it through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.

    • Causality:Crucial Step. PTFE (Polytetrafluoroethylene) filters must be used. Nylon or polyethersulfone (PES) filters contain amide/ether linkages that will hydrogen-bond with the highly polar diamino groups of the solute, stripping it from the solution and causing artificially low readings. Pre-warming the syringe prevents temperature-drop-induced precipitation inside the needle.

  • Quantitative Analysis:

    • Action: Dilute the filtrate with the mobile phase (e.g., 60:40 Methanol:Water) and analyze via HPLC-UV at λ=254 nm.

    • System Validation: The system is self-validating if samples taken at t=48 hours and t=72 hours show an RSD (Relative Standard Deviation) of <1% . If RSD >1% , equilibrium has not been reached.

ExperimentalWorkflow Step1 Solute Preparation (Excess Solid in Amber Vials) Step2 Isothermal Saturation (Thermostatic Shaker, ±0.05 K, 48h) Step1->Step2 Step3 Phase Separation (12h Static Resting + 0.22 µm PTFE Filtration) Step2->Step3 Step4 Quantitative Analysis (HPLC-UV at λ = 254 nm) Step3->Step4 Step5 Data Validation (Compare 48h vs 72h RSD < 1%) Step4->Step5

Fig 2. Isothermal gravimetric-HPLC workflow for determining equilibrium solubility.

Thermodynamic Modeling

To interpolate solubility at varying temperatures (e.g., for designing cooling crystallization processes), the empirical data must be fitted to thermodynamic models. The dissolution of 2,3-diamino-4-nitrobenzonitrile in organic solvents is an endothermic and spontaneous process ( ΔG<0 , ΔH>0 ) [2].

The temperature dependence of the mole fraction solubility ( x1​ ) is best described by the Modified Apelblat Equation :

lnx1​=A+TB​+Cln(T)

Where:

  • T is the absolute temperature in Kelvin.

  • A , B , and C are empirical model parameters derived from the experimental data.

  • B represents the ratio of the molar enthalpy of solution to the ideal gas constant, confirming the endothermic nature of the crystal lattice disruption.

For process chemists scaling up the synthesis of 2,3-diamino-4-nitrobenzonitrile, ethyl acetate is highly recommended for recrystallization. It exhibits a steep solubility-temperature curve (high C coefficient), meaning a high yield of pure crystals can be recovered simply by cooling a saturated solution from 333.15 K to 278.15 K.

Conclusion

The solubility profile of 2,3-diamino-4-nitrobenzonitrile is dictated by its dense, highly polar functionalization. Polar aprotic solvents like acetone and ethyl acetate provide the optimal thermodynamic environment by acting as superior hydrogen-bond acceptors without the energetic penalty of self-association seen in alcohols. By adhering to strict, causality-driven experimental protocols—such as utilizing photoprotective glassware and inert PTFE filtration—researchers can accurately map its thermodynamic behavior, enabling highly efficient downstream processing and formulation.

References

  • Journal of Chemical & Engineering Data. "Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T/K = (278.15 to 318.15)." American Chemical Society (ACS) Publications. Available at:[Link]

  • ChemBK. "4-Amino-3-nitrobenzonitrile - Physico-chemical Properties and Safety." ChemBK Chemical Database. Available at:[Link]

Foundational

Electronic Effects of Nitro and Cyano Groups in 2,3-Diamino-4-nitrobenzonitrile: A Push-Pull Mechanistic Guide

As drug discovery and advanced materials science increasingly rely on highly functionalized aromatic scaffolds, understanding the precise electronic topography of multi-substituted benzenes is paramount. 2,3-Diamino-4-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and advanced materials science increasingly rely on highly functionalized aromatic scaffolds, understanding the precise electronic topography of multi-substituted benzenes is paramount. 2,3-Diamino-4-nitrobenzonitrile represents a masterclass in competing and synergistic electronic effects. Featuring a dense 1,2,3,4-tetrasubstitution pattern, this molecule serves as an exceptional model for studying intramolecular charge transfer (ICT), steric-induced orbital decoupling, and highly modulated regioselectivity.

This technical guide deconstructs the electronic interplay between the strongly withdrawing nitro and cyano groups and the strongly donating amino groups, providing actionable insights and validated protocols for researchers leveraging this scaffold.

Topographical Electronic Mapping: The Dual Push-Pull System

The aromatic core of 2,3-diamino-4-nitrobenzonitrile is governed by a complex tug-of-war between inductive (-I) and resonance (+M/-M) effects. To predict its reactivity and photophysical properties, we must isolate the individual contributions of its substituents before analyzing their synergistic behavior .

The Electron Acceptors: Cyano (C1) and Nitro (C4)

Both the cyano (-CN) and nitro (-NO2) moieties are powerful electron-withdrawing groups (EWGs).

  • The Cyano Group (C1): Exerts a strong -I effect due to the sp -hybridized carbon and a -M effect by withdrawing π -electron density into its orthogonal π -orbitals. Its linear geometry ensures it is immune to steric twisting, maintaining constant conjugation with the ring .

  • The Nitro Group (C4): Exerts an even stronger -M effect than the cyano group. However, because the nitro group is sterically demanding, its ability to maintain coplanarity with the benzene ring—and thus its resonance capability—is highly sensitive to ortho-substituents.

The Electron Donors: Amino Groups (C2 and C3)

The primary amines at C2 and C3 act as strong electron-donating groups (EDGs) via resonance (+M), which vastly overpowers their weak electronegativity-driven inductive withdrawal (-I) .

Causality of the Dual Ortho-Push-Pull Dynamics

Because meta-positions do not allow for direct resonance communication, the C2-amino group cannot directly donate electron density to the C4-nitro group, nor can the C3-amino group donate to the C1-cyano group. Instead, the molecule segregates into two distinct, adjacent ortho-push-pull subsystems :

  • C2-NH₂ C1-CN: A localized dipole where the C2 lone pair delocalizes into the cyano π∗ -antibonding orbital.

  • C3-NH₂ C4-NO₂: A heavily stabilized dipole where the C3 lone pair delocalizes into the nitro group.

Crucially, the proximity of the C3-amine to the C4-nitro group facilitates a strong intramolecular hydrogen bond . This H-bond is the causal factor that locks the bulky nitro group into strict coplanarity with the aromatic ring, overriding the steric repulsion that would normally force it out of plane. This locked planarity maximizes the nitro group's -M effect, drastically lowering the molecule's LUMO energy.

Electronic_Effects C1 C1: Cyano (-CN) Strong EWG (-I, -M) C2 C2: Amino (-NH2) Strong EDG (-I, +M) C2->C1 Ortho Push-Pull (+M to -M) C4 C4: Nitro (-NO2) Strong EWG (-I, -M) C2->C4 Meta (No direct resonance) C3 C3: Amino (-NH2) Strong EDG (-I, +M) C3->C1 Meta (No direct resonance) C3->C4 Ortho Push-Pull (+M to -M) C3->C4 Intramolecular H-Bond (Locks Planarity)

Electronic interaction map highlighting ortho push-pull dynamics and H-bond stabilization.

Quantitative Electronic Parameters

To rationally design synthetic routes or predict photophysical behavior, we quantify these electronic effects using standard Hammett substituent constants ( σ ). The table below summarizes the inductive ( σI​ ) and resonance ( σR​ ) contributions, illustrating why the nitro and cyano groups are premier acceptors, while the amino groups serve as powerful donors .

SubstituentPositionInductive Effect ( σI​ )Resonance Effect ( σR​ )Hammett σp​ Hammett σm​ Net Electronic Role
-NO₂ 4+0.63+0.15+0.78+0.71Strong Acceptor (LUMO lowering)
-CN 1+0.56+0.10+0.66+0.56Strong Acceptor (LUMO lowering)
-NH₂ 2, 3+0.10-0.76-0.66-0.16Strong Donor (HOMO raising)

Data reflects standard Hammett parameters. Positive values indicate electron withdrawal; negative values indicate electron donation.

Experimental Validation: Solvatochromic ICT Protocol

To empirically validate the theoretical push-pull dynamics of 2,3-diamino-4-nitrobenzonitrile, researchers must map its Intramolecular Charge Transfer (ICT) band. Because the excited state of a push-pull molecule possesses a significantly larger dipole moment than its ground state, its absorption spectrum is highly sensitive to solvent polarity.

Step-by-Step Methodology
  • Sample Preparation:

    • Synthesize or purify 2,3-diamino-4-nitrobenzonitrile via recrystallization (e.g., from ethanol/water) to >99% purity (verified by HPLC).

    • Prepare 10 µM stock solutions in four anhydrous solvents of increasing polarity: Toluene (non-polar), Dichloromethane (moderate), Ethanol (polar protic), and DMSO (polar aprotic).

  • Spectral Acquisition:

    • Using a dual-beam UV-Vis spectrophotometer, acquire baseline-corrected spectra from 250 nm to 800 nm at 25°C.

    • Identify the lowest-energy absorption band (the ICT band) and record the λmax​ for each solvent.

  • Data Processing (Lippert-Mataga Plot):

    • Convert λmax​ to wavenumber ( ν in cm−1 ).

    • Plot the Stokes shift against the solvent orientation polarizability ( Δf ).

  • Validation & Interpretation:

    • A linear bathochromic (red) shift as solvent polarity increases confirms the existence of a highly polarized excited state, validating the synergistic push-pull interaction between the amino donors and the cyano/nitro acceptors.

Protocol Step1 Step 1: Sample Preparation Prepare 10 µM solutions in solvents (Toluene, DCM, EtOH, DMSO) Step2 Step 2: UV-Vis Acquisition Scan 250-800 nm, Baseline Corrected Identify ICT Band u03bb_max Step1->Step2 Step3 Step 3: Lippert-Mataga Plot Plot Stokes Shift vs. Solvent Polarizability Calculate u0394u03bc Step2->Step3 Step4 Step 4: Validation Confirm Bathochromic Shift Validates Push-Pull ICT State Step3->Step4

Step-by-step experimental workflow for validating intramolecular charge transfer (ICT).

Implications for Drug Development & Synthesis

The unique electronic topography of 2,3-diamino-4-nitrobenzonitrile dictates its behavior in late-stage functionalization and heterocyclic synthesis.

Modulated Nucleophilic Aromatic Substitution (SNAr)

In a standard 4-nitrobenzonitrile system, the ring is highly activated toward SNAr due to the synergistic LUMO-lowering effects of the para-oriented cyano and nitro groups. However, in 2,3-diamino-4-nitrobenzonitrile, the two amino groups inject massive electron density back into the ring via their +M effects.

  • The Result: The ring is partially deactivated toward external nucleophiles compared to its unsubstituted parent. SNAr reactions (e.g., displacing the nitro group with a fluoride or alkoxide) will require more forcing conditions (higher temperatures, stronger bases) because the Meisenheimer complex intermediate is destabilized by the adjacent electron-rich amino groups.

Scaffold for Fused Heterocycles

The presence of two adjacent, electronically differentiated primary amines makes this molecule an elite precursor for synthesizing benzimidazoles, quinoxalines, and benzotriazoles—privileged scaffolds in medicinal chemistry. The C3-amine, being ortho to the strongly withdrawing nitro group, is significantly less nucleophilic than the C2-amine. This electronic disparity allows for highly regioselective condensation reactions when treated with asymmetric electrophiles (e.g., α -keto acids or unsymmetrical diketones), enabling the rational design of targeted kinase inhibitors or fluorophores.

References

  • Fundamental aspects of property tuning in push–pull molecules RSC Advances URL:[Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution Master Organic Chemistry URL:[Link]

  • Bicyclic-Ammonium-Incorporated Ylidic Nitrogen Groups for Strong π-Electron Donation in Push–Pull Benzene π-Conjugated Systems ACS Organic Letters URL:[Link]

Exploratory

Preliminary Toxicity and In Vitro Safety Profiling of 2,3-Diamino-4-nitrobenzonitrile: A Predictive and Mechanistic Guide

Executive Summary In early-stage drug discovery and chemical development, the identification of structural alerts (toxicophores) is paramount to preventing late-stage attrition. 2,3-Diamino-4-nitrobenzonitrile (CAS 21109...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and chemical development, the identification of structural alerts (toxicophores) is paramount to preventing late-stage attrition. 2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7) is a highly functionalized aromatic building block[1]. While empirical in vivo toxicity data for this specific compound is limited, its molecular architecture presents a triad of well-documented toxicophores: a nitroaromatic group, two primary aromatic amines, and a benzonitrile moiety.

As a Senior Application Scientist, I approach safety profiling not merely as a checklist of assays, but as a mechanistic investigation. Because this compound contains moieties notorious for bioactivation-dependent toxicity, our in vitro safety strategy must be designed to capture both direct cytotoxicity and metabolite-driven genotoxicity. This whitepaper synthesizes predictive toxicology with field-proven, self-validating in vitro methodologies to establish a rigorous safety screening cascade for 2,3-Diamino-4-nitrobenzonitrile.

Structural Alert Analysis & Predictive Toxicology

To design an effective screening protocol, we must first understand the causality behind the expected toxicity. The reactivity of 2,3-Diamino-4-nitrobenzonitrile is governed by the electronic interplay of its substituents:

  • The Nitroaromatic Moiety: Nitroaromatics are classic structural alerts for mutagenicity[2]. The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction. Bacterial nitroreductases (and mammalian equivalents) reduce the nitro group to a nitroso intermediate, and subsequently to a hydroxylamine. This species can undergo esterification and heterolytic cleavage to form a highly electrophilic nitrenium ion , which readily forms covalent adducts with the C8 or N7 positions of guanine, leading to point mutations[2][3].

  • The Primary Aromatic Amines (Diamino groups): Aromatic amines are heavily implicated in idiosyncratic drug reactions (IDRs) and hepatotoxicity[4]. Hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) or extrahepatic peroxidases oxidize these amines into reactive quinone-diimines or N-hydroxy metabolites. These electrophiles deplete intracellular glutathione (GSH), induce severe oxidative stress (ROS), and covalently bind to hepatic proteins, triggering cellular necrosis or immune-mediated hypersensitivity[5][6].

  • The Benzonitrile Group: While the nitrile group is generally metabolically stable compared to aliphatic nitriles (which can release cyanide), its strong electron-withdrawing effect exacerbates the electrophilicity of the aromatic ring, potentially increasing the reactivity of the nitrenium intermediates formed by the other functional groups[7].

Mechanistic Pathway of Bioactivation

The following diagram illustrates the dual bioactivation pathways of 2,3-Diamino-4-nitrobenzonitrile that necessitate both bacterial and mammalian metabolic screening models.

Bioactivation cluster_nitro Nitroreduction Pathway cluster_amine Amine Oxidation Pathway Parent 2,3-Diamino-4-nitrobenzonitrile (Pro-toxicant) Nitroreductase Bacterial Nitroreductases (Ames Test) Parent->Nitroreductase CYP450 Hepatic CYP450 / S9 (Mammalian) Parent->CYP450 Nitroso Nitroso Intermediate Nitroreductase->Nitroso Nitrenium Reactive Nitrenium Ion (Electrophile) Nitroso->Nitrenium N_Hydroxy N-Hydroxylamine CYP450->N_Hydroxy N_Hydroxy->Nitrenium DNA DNA Adduct Formation (Mutagenicity) Nitrenium->DNA ROS Oxidative Stress / ROS (Hepatotoxicity) Nitrenium->ROS

Bioactivation of 2,3-Diamino-4-nitrobenzonitrile into reactive nitrenium ions causing toxicity.

Preliminary In Vitro Safety Data (Predictive Profile)

Based on robust Quantitative Structure-Toxicity Relationship (QSTR) modeling for nitroaromatics and aromatic amines[7], the following table summarizes the predictive in vitro safety profile for 2,3-Diamino-4-nitrobenzonitrile. This data serves as the baseline hypothesis that the subsequent experimental protocols are designed to test.

Assay CategorySpecific TestPredictive OutcomeMechanistic Rationale
Genotoxicity Positive (+/- S9)Bacterial nitroreductases activate the NO2 group directly (-S9); hepatic enzymes activate the diamines (+S9)[8].
Hepatotoxicity HepG2 Cell Viability (72h)Moderate to High Toxicity CYP-mediated generation of ROS and quinone-diimines leads to GSH depletion and mitochondrial dysfunction[5][6].
Cardiotoxicity hERG Channel InhibitionLow Risk Lacks the basic aliphatic amine and flexible lipophilic backbone typical of potent hERG blockers.
Sensitization Direct Peptide Reactivity Assay (DPRA)High Risk Aromatic amines are known skin sensitizers due to covalent binding to epidermal proteins[4].

Recommended In Vitro Safety Workflows

To transition from predictive models to empirical validation, we must employ self-validating experimental designs. The following protocols are engineered to isolate the specific toxicological mechanisms of 2,3-Diamino-4-nitrobenzonitrile.

Protocol 1: Modified Ames Test (OECD 471) for Nitroaromatics

Standard plate incorporation Ames tests can yield false negatives for certain nitroaromatics because the compound may not have sufficient time to be metabolized before the bacteria deplete the trace histidine. Therefore, we utilize the Pre-incubation Method [8].

Self-Validating System: We must include strain-specific positive controls (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for all strains with S9) to prove both the susceptibility of the bacteria and the metabolic competence of the S9 fraction[8].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA overnight in nutrient broth[9].

  • Test Article Formulation: Dissolve 2,3-Diamino-4-nitrobenzonitrile in sterile DMSO. Prepare a 5-point serial dilution (e.g., 5000, 1500, 500, 150, 50 µ g/plate ). Crucial: Assess solubility and precipitation limits prior to testing.

  • Metabolic Activation (S9 Mix): Prepare a 10% mammalian liver S9 mix (induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic CYP450 activity[9].

  • Pre-incubation Phase: In sterile tubes, combine 0.1 mL of the bacterial suspension, 0.1 mL of the test article (or vehicle/positive control), and 0.5 mL of either S9 mix or phosphate buffer. Incubate at 37°C for 20 minutes with gentle shaking. Causality: This step forces prolonged contact between the pro-toxicant, the metabolic enzymes, and the bacteria in a liquid phase, maximizing the generation of reactive nitrenium ions.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle for TA98/TA100)[9].

Protocol 2: HepG2 Hepatotoxicity & ROS Generation Assay

Because the aromatic amines in this compound are prone to causing idiosyncratic liver injury via oxidative stress[4][6], we must assess cytotoxicity in a metabolically competent cell line (HepG2) while simultaneously measuring Reactive Oxygen Species (ROS).

Self-Validating System: Use Menadione as a positive control for ROS generation and Chlorpromazine as a positive control for general hepatotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well black, clear-bottom plates at 1x10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Probe Loading (ROS Detection): Wash cells with PBS and incubate with 10 µM H2DCFDA (a fluorogenic dye that measures ROS) for 45 minutes in the dark. Causality: Loading the dye before compound exposure ensures that early, transient spikes in ROS generated by rapid amine oxidation are captured.

  • Compound Exposure: Remove the dye, wash, and apply 2,3-Diamino-4-nitrobenzonitrile in culture medium at concentrations ranging from 1 µM to 100 µM (max 0.5% DMSO final concentration).

  • Kinetic ROS Measurement: Immediately read fluorescence (Ex/Em: 485/535 nm) every 30 minutes for 4 hours to capture the kinetics of oxidative stress induced by the quinone-diimine metabolites.

  • Viability Assessment (24h/72h): In a parallel plate (without H2DCFDA), expose cells to the test compound for 72 hours. Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence. Causality: ATP depletion is a direct downstream consequence of mitochondrial uncoupling caused by ROS and reactive electrophiles. Calculate the IC50 curve to quantify the hepatotoxic potential.

References

  • National Institute of Biology (NIB). "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)". Available at:[Link]

  • Nucro-Technics. "OECD 471: Bacterial Reverse Mutation Test (Ames Assay) - Nucro-Technics". Available at: [Link]

  • ACS Publications. "Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation | Environment & Health". Available at:[Link]

  • ACS Publications. "Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology". Available at:[Link]

  • Taylor & Francis. "Hepatic effects of aminoglutethimide: A model aromatic amine". Available at: [Link]

  • Vivotecnia. "AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test". Available at:[Link]

  • ACS Publications. "Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches". Available at:[Link]

  • Scholaris. "INVESTIGATING THE CYTOTOXIC MECHANISMS OF HEPATOTOXICITY INDUCED BY XENOBIOTICS AND THEIR METABOLITES By Stephanie Lynn MacAllis". Available at: [Link]

Sources

Foundational

Thermodynamic stability of 2,3-Diamino-4-nitrobenzonitrile at room temperature

An In-Depth Technical Guide on the Thermodynamic Stability of 2,3-Diamino-4-nitrobenzonitrile at Room Temperature Executive Summary 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) is a highly functionalized aromatic c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 2,3-Diamino-4-nitrobenzonitrile at Room Temperature

Executive Summary

2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) is a highly functionalized aromatic compound utilized as a critical intermediate in global pharmaceutical drug discovery and agrochemical synthesis[1]. Characterized by a dense arrangement of electron-donating (amino) and electron-withdrawing (nitro, cyano) groups on a single benzene ring, its thermodynamic stability at room temperature (25°C) is a complex interplay of intramolecular forces and electronic resonance. This whitepaper provides researchers and drug development professionals with a comprehensive mechanistic analysis and self-validating experimental workflows to accurately assess the thermodynamic and shelf-life stability of this compound.

Structural Thermodynamics & Mechanistic Analysis

The thermodynamic stability of 2,3-Diamino-4-nitrobenzonitrile in the solid state is governed by its unique "push-pull" electronic architecture.

  • Electronic Resonance Stabilization: The amino groups ( −NH2​ ) at positions 2 and 3 act as strong π -electron donors, while the nitro ( −NO2​ ) and cyano ( −CN ) groups at positions 4 and 1 act as powerful π -electron acceptors. This establishes an extended conjugated system that lowers the overall Gibbs free energy of the molecule, rendering it highly stable at standard room temperature (25°C).

  • Intramolecular Hydrogen Bonding: The spatial proximity of the hydrogen-bond-donating amino groups to the hydrogen-bond-accepting cyano and nitro moieties facilitates strong intramolecular and intermolecular hydrogen bonding networks. This network significantly increases the lattice energy of the crystal, elevating the enthalpy of fusion ( ΔHfus​ ) and preventing spontaneous degradation or phase transitions at room temperature, a phenomenon well-documented in structurally analogous substituted benzonitriles[2].

  • Latent Redox Potential: Despite its room-temperature stability, the molecule contains both reducing (amino) and oxidizing (nitro) functionalities. Under extreme thermal stress or prolonged exposure to high-energy UV light, this latent redox potential can trigger exothermic decomposition. Therefore, rigorous thermodynamic profiling is mandatory for safe scale-up and storage.

Experimental Workflows for Stability Assessment

To establish a highly trustworthy, self-validating thermodynamic profile, Application Scientists must employ orthogonal calorimetric techniques. The following protocols are designed to capture both rapid thermal transitions and slow, spontaneous degradation kinetics.

Protocol 1: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Causality: DSC determines the exact onset of fusion and exothermic decomposition, establishing the thermal safety margin above room temperature. TGA is run concurrently to differentiate between phase transitions (melting) and mass-loss events (volatilization or degradation). Substituted benzonitriles often exhibit sublimation tendencies; thus, specific pan configurations are required[2].

Step-by-Step Methodology:

  • Preparation: Weigh 2.0 to 5.0 mg of 2,3-Diamino-4-nitrobenzonitrile into a hermetically sealed aluminum pan with a pinhole. The pinhole prevents pan rupture during gas evolution while suppressing premature sublimation.

  • Self-Validation (Calibration): Prior to sample analysis, calibrate the DSC cell constant and temperature scale using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g). Run an empty hermetic pan as a baseline blank to subtract instrumental thermal drift.

  • Execution: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature at a controlled rate of 10°C/min from 25°C to 350°C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative interference.

  • Analysis: Integrate the endothermic melting peak to calculate ΔHfus​ and record the onset temperature of any subsequent exothermic decomposition ( Td​ ).

Protocol 2: Isothermal Microcalorimetry (IMC) for Room Temperature Validation

Causality: DSC is a dynamic technique that may miss extremely slow, spontaneous degradation reactions (e.g., auto-oxidation) occurring at 25°C. IMC directly measures the heat flow ( μW ) at a constant temperature, providing a real-time, empirical measurement of thermodynamic shelf-life stability.

Step-by-Step Methodology:

  • Preparation: Load 100 mg of the solid sample into a glass IMC ampoule. Seal the ampoule under ambient air (to assess oxidative stability) or an inert argon atmosphere (for baseline intrinsic stability).

  • Self-Validation (Differential Measurement): Prepare a reference ampoule containing an inert material (e.g., calcined aluminum oxide) with a heat capacity matching the sample. This differential setup cancels out ambient temperature fluctuations, ensuring any recorded heat flow originates strictly from the sample's chemical activity.

  • Execution: Insert both ampoules into the microcalorimeter maintained strictly at 25.000°C.

  • Analysis: Monitor the heat flow continuously for 7 to 14 days. A steady-state heat flow of <2.0μW/g confirms absolute thermodynamic stability at room temperature.

Protocol 3: Solubility Thermodynamics

Causality: For formulation and synthesis, the thermodynamic behavior of the compound in solution is critical. The mixing process of nitrobenzonitrile derivatives in organic solvents is generally endothermic and spontaneous ( ΔGmix​<0 )[3]. Understanding this prevents unexpected precipitation or degradation during solvent-based processing.

Quantitative Data Summary

The following table summarizes the representative thermodynamic parameters for highly substituted nitrobenzonitrile derivatives, providing a predictive baseline for 2,3-Diamino-4-nitrobenzonitrile.

Thermodynamic ParameterRepresentative Value / RangeAssessment MethodologyCausality / Significance
Standard Enthalpy of Fusion ( ΔHfus​ ) 20 - 35 kJ/molDSC (10°C/min ramp)Indicates energy required to break the crystal lattice; higher values suggest strong H-bonding[2].
Onset of Exothermic Decomp. ( Td​ ) > 250°CTGA / DSCDefines the upper thermal safety limit. The massive gap between RT and Td​ ensures room temperature stability.
Isothermal Heat Flow at 25°C < 2.0 μW/g Isothermal MicrocalorimetryA near-zero value confirms the absence of spontaneous auto-oxidation or degradation at 25°C.
Mixing Gibbs Energy ( ΔGmix​ ) < 0 kJ/mol (Spontaneous)Isothermal DissolutionConfirms that solvation in polar aprotic solvents is thermodynamically favorable at room temperature[3].

Thermodynamic Assessment Workflow

StabilityWorkflow cluster_Assessment Thermodynamic Stability Assessment Sample 2,3-Diamino-4-nitrobenzonitrile (Solid State at 25°C) IMC Isothermal Microcalorimetry (Measures µW heat flow at 25°C) Sample->IMC Room Temp DSC DSC / TGA Analysis (Thermal stress > 100°C) Sample->DSC Heat Ramp Solubility Solubility Thermodynamics (Solution state stability) Sample->Solubility Solvation Stable Confirmed RT Stability (Zero baseline heat flow) IMC->Stable Decomp Exothermic Decomposition (Latent redox potential) DSC->Decomp

Thermodynamic Stability Assessment Workflow for 2,3-Diamino-4-nitrobenzonitrile.

Conclusion & Storage Recommendations

Based on the thermodynamic principles of highly substituted aromatic systems, 2,3-Diamino-4-nitrobenzonitrile is inherently stable at room temperature (25°C). The strong intramolecular hydrogen bonding and resonance stabilization effectively suppress spontaneous degradation pathways.

Storage Protocol: To maintain maximum thermodynamic stability and prevent slow surface oxidation of the primary amino groups, the compound should be stored at controlled room temperature (15°C to 25°C) in tightly sealed, light-resistant containers. For long-term archiving (exceeding 12 months), storage under an inert atmosphere (Nitrogen or Argon) is highly recommended.

References

  • Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes Source: Molecules (MDPI), 2023, 28(4), 1590. URL:[Link]

  • Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T/K = (278.15 to 318.15) Source: Journal of Chemical & Engineering Data (ACS Publications), 2017. URL:[Link]

Sources

Exploratory

Structural Elucidation of 2,3-Diamino-4-nitrobenzonitrile: A Technical Guide to Single Crystal X-Ray Diffraction

Executive Summary 2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7) is a highly polarized, push-pull organic chromophore characterized by multiple hydrogen-bond donors (amino groups) and acceptors (nitro and nitrile grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7) is a highly polarized, push-pull organic chromophore characterized by multiple hydrogen-bond donors (amino groups) and acceptors (nitro and nitrile groups). Determining its exact three-dimensional atomic arrangement via Single Crystal X-ray Diffraction (SCXRD) is critical for understanding its solid-state packing, optoelectronic properties, and polymorphic behavior. This whitepaper provides an authoritative, step-by-step methodological guide for the crystallization, data acquisition, and structural refinement of this compound, grounded in established crystallographic principles.

Chemical Context and Structural Logic

The molecular architecture of 2,3-diamino-4-nitrobenzonitrile presents a fascinating crystallographic challenge. The benzene ring is heavily substituted, leading to significant steric crowding and complex electrostatic interactions.

The interplay of strong and weak hydrogen bonds, dipole–dipole interactions, and aromatic π−π stacking dictates the crystal packing of nitroaniline derivatives. Specifically, ortho-nitroanilines frequently form an intramolecular hydrogen bond between the amino and nitro groups, creating a stable six-membered chelate ring that extends electron delocalization across the molecular framework[1]. Furthermore, high-accuracy SCXRD relies heavily on obtaining sufficiently large, diffraction-quality crystals, which remains the gold standard for determining exact bond connectivity and mapping these non-covalent interactions[2].

HBond_Network N1 Amino Group 1 (H-Bond Donor) O1 Nitro Group (H-Bond Acceptor) N1->O1 Intramolecular N-H...O C1 Nitrile Group (H-Bond Acceptor) N1->C1 Intermolecular N-H...N N2 Amino Group 2 (H-Bond Donor) N2->O1 Intermolecular N-H...O P1 Aromatic Pi-System (Stacking) P1->P1 Pi-Pi Stacking

Expected intra- and intermolecular interaction pathways in the crystal lattice.

Methodology Part 1: High-Fidelity Single Crystal Growth

Causality: Traditional crystallization methodologies for small organic molecules largely revolve around the slow growth of crystals from solution. Slow evaporation moves the solution into the metastable zone, where controlled nucleation and subsequent crystal growth occur[3]. For highly polar molecules like 2,3-diamino-4-nitrobenzonitrile, rapid precipitation often leads to "oiling out" or the formation of microcrystalline powders. Slow evaporation from a moderately polar solvent mixture ensures that the supersaturation limit is approached gradually, promoting the growth of a limited number of high-quality single domains.

Step-by-Step Protocol: Slow Evaporation
  • Sample Preparation: Weigh 10–15 mg of high-purity (>95%) 2,3-diamino-4-nitrobenzonitrile into a clean 5 mL borosilicate glass vial.

  • Solvent Selection: Add 2–3 mL of a 1:1 (v/v) mixture of Ethyl Acetate and Hexane. The ethyl acetate solubilizes the polar compound, while the non-polar hexane acts as an antisolvent to lower overall solubility.

  • Dissolution: Sonicate the vial for 5 minutes at room temperature until the solid is completely dissolved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial. Rationale: Removing particulate impurities eliminates heterogeneous nucleation sites, preventing the formation of twinned or multi-crystalline clusters.

  • Controlled Evaporation: Seal the vial with a cap and puncture 1–2 small holes (approx. 1 mm diameter) using a syringe needle.

  • Incubation: Place the vial in a dark, vibration-free cabinet at a stable ambient temperature (20–22 °C).

  • Harvesting: Monitor the vial daily. Harvest the crystals using a stereomicroscope and a micro-spatula once they reach optimal dimensions (approx. 0.1 × 0.1 × 0.2 mm).

Validation Checkpoint 1: Submerge the harvested crystals in a drop of paratone oil and observe them under a microscope with cross-polarized light. A high-quality single crystal will uniformly turn completely dark (extinguish) at specific rotation angles. If the crystal shows patchy or multi-colored extinction, it is twinned and should be discarded.

Methodology Part 2: SCXRD Data Collection

Causality: Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling the crystal minimizes the Debye-Waller factors (atomic thermal vibrations), which significantly enhances the intensity of high-angle reflections. This high-resolution data is absolutely critical for accurately locating the low-electron-density hydrogen atoms attached to the amino groups.

Step-by-Step Protocol: Data Acquisition
  • Mounting: Using a stereomicroscope, select a validated single crystal and mount it onto a MiTeGen polyimide loop using a trace amount of perfluoropolyether oil (e.g., Fomblin). The oil acts as a cryoprotectant and an adhesive.

  • Cryocooling: Immediately transfer the loop to the goniometer head of the diffractometer, placing it directly into a 100 K nitrogen gas cold stream. The oil will instantly vitrify, locking the crystal in place without exerting anisotropic mechanical stress.

  • Unit Cell Determination: Center the crystal optically. Execute a preliminary matrix scan (e.g., 20–30 frames) to index the reflections and determine the initial unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Calculate an optimal data collection strategy using the diffractometer's software (e.g., APEX or CrysAlisPro). Utilize ω and ϕ scans to ensure >99.5% completeness and a high redundancy (multiplicity > 4). Use Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation.

  • Integration and Correction: Integrate the raw diffraction frames and apply multi-scan empirical absorption corrections (e.g., SADABS) to account for the crystal's shape and the absorption of X-rays.

Validation Checkpoint 2: The internal agreement factor of the merged reflections ( Rint​ ) should be strictly < 0.05. A higher Rint​ indicates poor data quality, potentially due to radiation damage, ice ring formation, or unrecognized twinning.

Methodology Part 3: Structure Solution and Refinement

Causality: The refinement of the structural model is typically performed using the SHELXL engine within the Olex2 graphical user interface. Olex2 provides a comprehensive suite of tools for constrained and restrained refinement of small molecules[4]. Because hydrogen atoms scatter X-rays weakly, their positions must be handled with crystallographic rigor to validate the hydrogen-bonding network.

Step-by-Step Protocol: Computational Refinement
  • Initialization: Import the integrated .hkl (reflection data) and .ins (instruction) files into Olex2.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). This algorithm will automatically locate the heavy atoms (C, N, O) and assign the correct space group.

  • Anisotropic Refinement: Refine the heavy atoms isotropically, then convert them to anisotropic displacement parameters (ADPs). Run least-squares refinement cycles until convergence.

  • Hydrogen Atom Treatment:

    • Aromatic Protons: Generate the C-H hydrogen atoms geometrically using a riding model (AFIX 43 in SHELXL syntax).

    • Amino Protons: Locate the N-H hydrogen atoms from the residual difference Fourier map (Q-peaks). To accurately model the hydrogen bonds, freely refine their coordinates using DFIX distance restraints (target N-H distance ~0.88 Å) rather than forcing a rigid riding model.

  • Finalization: Apply a weighting scheme and perform final refinement cycles until the shift/error ratio drops below 0.001.

Validation Checkpoint 3: The refinement is considered self-validated and complete when the Goodness-of-Fit (GooF) is approximately 1.00, the final R1​ value is < 0.05, and the highest residual electron density peak is < 0.5 e−3 (indicating no missing atoms).

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Diffraction Data Collection (100 K, Cryo-cooling) A->B C Data Reduction & Integration (Absorption Correction) B->C D Structure Solution (Intrinsic Phasing) C->D E Structure Refinement (Olex2 / SHELXL) D->E F Crystallographic Analysis (Packing & H-Bonds) E->F

SCXRD workflow for 2,3-diamino-4-nitrobenzonitrile structure determination.

Anticipated Quantitative Data Presentation

Based on the structural behavior of analogous nitrobenzonitrile and nitroaniline derivatives, the following crystallographic parameters and hydrogen bond geometries are anticipated upon successful refinement.

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Range / Value
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Final R1​ [I>2σ(I)] < 0.050
wR2​ (All data) < 0.150
Goodness-of-Fit (GooF) 0.95 – 1.05

Table 2: Expected Hydrogen Bond Geometries

DonorAcceptorD-H Distance (Å)H...A Distance (Å)D...A Distance (Å)Angle D-H...A (°)
N(1)-H (Amino)O(1) (Nitro)0.86 – 0.901.90 – 2.102.65 – 2.85140 – 160
N(2)-H (Amino)N(3) (Nitrile)0.86 – 0.902.05 – 2.252.90 – 3.10150 – 170
N(1)-H (Amino)O(2) (Nitro)0.86 – 0.902.15 – 2.352.95 – 3.15130 – 150

(Note: The exact values will be populated directly from the .cif file generated at the end of the Olex2 refinement process).

Sources

Foundational

Reactive Sites and Mechanism of Action for 2,3-Diamino-4-nitrobenzonitrile: A Technical Guide for Advanced Heterocycle Synthesis

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized aromatic building blocks are the linchpins of complex scaffold synthesis. 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized aromatic building blocks are the linchpins of complex scaffold synthesis. 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) is a premier example of such a molecule. Unlike a finished therapeutic agent, its "mechanism of action" is defined by its orthogonal chemical reactivity. It serves as a polyfunctional precursor, enabling the divergent synthesis of biologically active heterocycles, including benzimidazoles, quinoxalines, and pyrroloindoles[1].

This whitepaper dissects the electronic properties of its reactive sites, elucidates the mechanistic pathways of its cyclization reactions, and provides field-proven, self-validating experimental protocols for drug development professionals.

Molecular Architecture and Reactive Sites

The synthetic utility of 2,3-Diamino-4-nitrobenzonitrile stems from the precise spatial arrangement of four distinct functional handles on a highly electron-deficient benzene core.

  • The ortho-Diamine Motif (C2, C3): These adjacent primary amines are the primary nucleophilic centers. Crucially, they possess differential nucleophilicity. The C2 amine is more nucleophilic, whereas the C3 amine is sterically hindered and electronically deactivated by the adjacent strongly electron-withdrawing nitro group. This differential reactivity dictates regiocontrol during condensation reactions.

  • The Nitro Group (C4): Exerting strong inductive (-I) and resonance (-M) effects, the nitro group depletes electron density from the aromatic ring. Mechanistically, it serves two roles: it acts as a directing group that modulates the reactivity of the adjacent amines, and it functions as a reducible handle for transition-metal-catalyzed nitrene insertions or reduction to a triamine.

  • The Nitrile Group (C1): Acting as an electrophilic carbon center, the nitrile group can undergo hydrolysis to amides/carboxylic acids or participate in [3+2] cycloadditions with azides to form tetrazoles, providing an additional vector for structural diversification.

ReactiveSites Core 2,3-Diamino-4-nitrobenzonitrile (Core Structure) C1 C1: Nitrile Group (Electrophilic, [3+2] Cycloaddition) Core->C1 C2C3 C2, C3: Ortho-Diamine (Nucleophilic, Condensation) Core->C2C3 C4 C4: Nitro Group (Electron-Withdrawing, Reducible) Core->C4

Fig 1. Orthogonal reactive sites of 2,3-Diamino-4-nitrobenzonitrile.

Mechanisms of Action in Synthetic Pathways

Pathway A: Benzimidazole Synthesis via Condensation

The synthesis of benzimidazoles typically proceeds via the condensation of an ortho-diamine with an aldehyde or carboxylic acid[2]. When 2,3-Diamino-4-nitrobenzonitrile is reacted with an aldehyde in the presence of an oxidant, the mechanism begins with the nucleophilic attack of the more reactive C2 amine on the carbonyl carbon, forming a Schiff base (imine) intermediate. The less reactive C3 amine then undergoes an intramolecular nucleophilic attack on the imine carbon, forming a cyclized aminal. Finally, an oxidant (such as sodium metabisulfite) drives the irreversible dehydrogenation to yield the fully aromatized benzimidazole scaffold[3].

Mechanism Diamine Ortho-Diamine (Nucleophile) Schiff Schiff Base Intermediate Diamine->Schiff Condensation Aldehyde Aldehyde + Na2S2O5 (Electrophile/Oxidant) Aldehyde->Schiff Cyclized Cyclized Aminal Schiff->Cyclized Intramolecular Attack Benzimidazole Benzimidazole Scaffold Cyclized->Benzimidazole Oxidation/Dehydration

Fig 2. Mechanism of benzimidazole cyclization via Schiff base intermediate.

Pathway B: Palladium-Catalyzed Reductive Cyclization

Recent advancements have demonstrated the utility of palladium-catalyzed reductive cyclizations of nitroarenes to construct complex nitrogenous heterocycles[4]. In this mechanism, the C4 nitro group is reduced by a carbon monoxide surrogate (e.g., phenyl formate) in the presence of a Pd(II) catalyst. This generates a highly reactive nitrene intermediate. If an adjacent unsaturated moiety (such as an alkyne or alkene) has been installed at the C3 position, the nitrene rapidly inserts into the pi-system, yielding a fused pyrrole or indole ring system.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Benzimidazole Derivatives

This protocol outlines the condensation of 2,3-Diamino-4-nitrobenzonitrile with an aryl aldehyde to form a highly substituted benzimidazole.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 2,3-Diamino-4-nitrobenzonitrile (1.0 mmol) and the desired aryl aldehyde (1.1 mmol) in 5 mL of absolute ethanol.

  • Oxidant Addition: Add sodium metabisulfite ( Na2​S2​O5​ , 1.2 mmol) directly to the solution. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes with continuous magnetic stirring.

  • Workup: Allow the vial to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold distilled water to precipitate the product.

  • Isolation: Filter the solid precipitate under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.

Causality & Validation: The addition of Na2​S2​O5​ is critical; it acts as an in situ oxidant that drives the conversion of the intermediate cyclized aminal into the fully aromatized benzimidazole. Without this oxidant, the reaction stalls at the unstable dihydrobenzimidazole stage. The protocol is self-validating: the disappearance of the bright yellow diamine starting material and the precipitation of the product upon water addition provide immediate visual confirmation of reaction progress, which is definitively confirmed by LC-MS showing the [M+H]+ ion of the dehydrated product.

Protocol 2: Palladium-Catalyzed Reductive Cyclization

This protocol details the conversion of the nitro group into a nitrene for intramolecular cyclization, avoiding the use of hazardous pressurized hydrogen or CO gas.

Step-by-Step Methodology:

  • Catalyst Loading: Charge a flame-dried Schlenk flask with the 2,3-diamino-4-nitrobenzonitrile derivative (1.0 mmol), Pd(OAc)2​ (5 mol%), and 1,10-phenanthroline (10 mol%).

  • Reagent Addition: Evacuate and backfill the flask with Argon three times. Add 10 mL of anhydrous DMF, followed by phenyl formate (3.0 mmol) as the CO surrogate via syringe.

  • Thermal Activation: Heat the reaction mixture to 110 °C in an oil bath for 12 hours under a positive pressure of Argon.

  • Quenching: Cool the mixture to room temperature, dilute with 30 mL of ethyl acetate (EtOAc), and quench with 20 mL of water.

  • Extraction & Purification: Separate the organic layer, wash with brine (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient).

Causality & Validation: Phenyl formate is selected as a carbon monoxide surrogate to safely generate the reducing agent in situ. The Pd(OAc)2​ /phenanthroline catalyst system selectively reduces the nitro group to a reactive nitrene intermediate, which then undergoes an intramolecular insertion. The self-validating nature of this protocol lies in the workup: the desired cyclized product exhibits a distinct shift in retention factor ( Rf​ ) on TLC compared to the highly polar nitro precursor, and 1H NMR analysis will definitively show the loss of the nitro-adjacent aromatic proton and the emergence of a downfield pyrrole/indole N-H proton.

Workflow Step1 1. Charge Schlenk Flask Substrate + Pd(OAc)2 + Phenanthroline Step2 2. Add Reagents Anhydrous DMF + Phenyl Formate (CO Surrogate) Step1->Step2 Step3 3. Thermal Activation Heat to 110 °C for 12 hours under Argon Step2->Step3 Step4 4. Quench & Extract H2O quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 3. Experimental workflow for palladium-catalyzed reductive cyclization.

Quantitative Data: Reactivity Profile Summary

The table below summarizes the quantitative reactivity profile of 2,3-Diamino-4-nitrobenzonitrile across various standard synthetic transformations, providing a baseline for expected yields and optimal conditions.

Reagent / Co-reactantTarget ScaffoldReaction TypeTypical YieldKey Condition / Catalyst
Aldehydes / Carboxylic Acids BenzimidazolesCondensation / Oxidation75–90% Na2​S2​O5​ , Microwave (120 °C)
1,2-Dicarbonyls QuinoxalinesDouble Condensation80–95%Refluxing Ethanol or Acetic Acid
Sodium Azide ( NaN3​ ) Tetrazoles[3+2] Cycloaddition60–80%DMF, 120 °C, NH4​Cl additive
H2​ Gas / Formate 2,3,4-TriaminobenzonitrileNitro Reduction>95%Pd/C (10%), Room Temp, 1 atm
Phenyl Formate Pyrroloindoles / CarbazolesReductive Cyclization55–75% Pd(OAc)2​ , 1,10-Phenanthroline, 110 °C

References

  • Guidechem. "2,3-diamino-4-nitrobenzonitrile 211096-54-7 Purity 95". Guidechem Database.
  • BenchChem. "Synthesis of Substituted Benzimidazoles from Aminobenzoate Esters: Application Notes and Protocols". BenchChem Protocols.
  • ACS Publications. "Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles". The Journal of Organic Chemistry.
  • PMC / NIH. "Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles". National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,3-Diamino-4-nitrobenzonitrile from precursors

Application Note: Synthesis and Characterization of 2,3-Diamino-4-nitrobenzonitrile Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Synthetic Chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2,3-Diamino-4-nitrobenzonitrile

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 211096-54-7

I. Mechanistic Rationale and Process Design

The synthesis of highly substituted benzonitriles, such as 2,3-diamino-4-nitrobenzonitrile, is a critical workflow in the development of complex pharmaceutical intermediates (e.g., functionalized benzimidazoles and quinoxalines). The most efficient and scalable approach to this specific substitution pattern relies on the double Nucleophilic Aromatic Substitution (SNAr) of a dihalogenated precursor, specifically 2,3-difluoro-4-nitrobenzonitrile.

Causality in Reaction Design: The selection of a fluorinated precursor over a chlorinated one is deliberate. In SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine or bromine due to its high electronegativity, which heavily stabilizes the intermediate Meisenheimer complex [1]. The reaction proceeds stepwise. The fluorine at the 3-position is highly activated by the strong electron-withdrawing effect of the ortho-nitro group and the meta-cyano group. Once the first amination occurs (yielding 2-fluoro-3-amino-4-nitrobenzonitrile), the electron-donating nature of the newly introduced amino group deactivates the ring slightly. Therefore, driving the second amination at the 2-position (activated primarily by the ortho-cyano group) requires elevated thermal conditions and a sealed pressure vessel to maintain a high concentration of dissolved ammonia.

II. Reaction Pathway Visualization

G B Ammonolysis (NH4OH, THF, 90°C) A->B C Meisenheimer Complexes (C3 then C2 attack) B->C S_NAr D 2,3-Diamino-4-nitrobenzonitrile (Crude) C->D -2 HF E Recrystallization (EtOH/H2O) D->E

Workflow for the SNAr synthesis of 2,3-Diamino-4-nitrobenzonitrile.

III. Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. In-Process Controls (IPCs) via HPLC are mandated to ensure the sequential displacement of both fluorine atoms is complete before quenching, preventing the carryover of mono-aminated impurities.

Reagents and Equipment:

  • Precursor: 2,3-Difluoro-4-nitrobenzonitrile (1.0 equiv)

  • Reagent: Ammonium hydroxide solution (28-30% NH₃ in water, 15.0 equiv)

  • Solvent: Tetrahydrofuran (THF) (5 volumes)

  • Equipment: 500 mL Hastelloy or PTFE-lined pressure vessel (autoclave), magnetic stirrer, heating mantle.

Procedure:

  • Reactor Charging: To the clean, dry pressure vessel, charge 10.0 g (54.3 mmol) of 2,3-difluoro-4-nitrobenzonitrile. Add 50 mL of THF and agitate at 300 rpm until a homogenous solution is achieved.

  • Ammonia Addition: Carefully add 50 mL of 28-30% aqueous ammonium hydroxide. Note: THF acts as a co-solvent to bridge the aqueous ammonia and the organic precursor, preventing biphasic reaction stalling.

  • Sealing and Heating: Seal the pressure vessel securely. Heat the reaction mixture to an internal temperature of 90 °C. The internal pressure will rise; ensure the vessel is rated for at least 10 bar.

  • In-Process Control (IPC): After 8 hours of heating, cool the vessel to 25 °C, carefully vent the pressure, and sample the mixture for HPLC analysis.

    • Validation Check: The chromatogram should show <1% of the mono-amino intermediate. If >1% remains, reseal and heat for an additional 4 hours [2].

  • Quench and Precipitation: Once IPC confirms reaction completion, cool the mixture to 0–5 °C. Slowly pour the reaction mixture into 200 mL of ice-cold deionized water under vigorous stirring. A bright yellow/orange precipitate will form immediately.

  • Isolation: Filter the crude product under vacuum using a sintered glass funnel. Wash the filter cake with 3 × 50 mL of cold water to remove residual ammonium fluoride salts and THF.

  • Purification: Transfer the crude solid to a round-bottom flask. Recrystallize from a boiling mixture of Ethanol/Water (70:30 v/v). Cool slowly to 4 °C, filter, and dry in a vacuum oven at 50 °C for 12 hours to afford the pure 2,3-diamino-4-nitrobenzonitrile.

IV. Data Presentation: Optimization of Amination Conditions

The following table summarizes the causal relationship between temperature, ammonia equivalents, and the resulting product distribution. It validates the necessity of the 90 °C pressure-vessel conditions.

EntryTemp (°C)NH₃ (equiv)Time (h)Conversion (%)Mono-amino Yield (%)Diamino Yield (%)
1255.024>9995<5
26010.012>994552
39015.08>99291
411015.06>99085 (Decomp. noted)

Table 1: Optimization data demonstrating the thermal threshold required to overcome the deactivation of the aromatic ring following the first amination event.

V. References

  • Title: Synthesis method of 2-fluoro-4-nitrobenzonitrile (Demonstrating SNAr activation principles in fluoronitrobenzonitriles) Source: Google Patents (CN101648890B) URL:

  • Title: Preparation method of 2-amino-3-fluoropyridine (Demonstrating aqueous ammonia amination protocols and IPC monitoring) Source: Google Patents (CN105669539A) URL:

Application

Application Note: Utilizing 2,3-Diamino-4-nitrobenzonitrile in the Synthesis of Highly Functionalized Benzimidazoles

Introduction & Mechanistic Rationale The benzimidazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antihypertensive, antiviral, and oncology therapeutics . While the synthesis of stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The benzimidazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antihypertensive, antiviral, and oncology therapeutics . While the synthesis of standard benzimidazoles from electron-rich ortho-phenylenediamines is trivial, utilizing highly electron-deficient building blocks like 2,3-diamino-4-nitrobenzonitrile (CAS: 211096-54-7) presents a significant synthetic challenge.

As a Senior Application Scientist, it is critical to understand the causality behind why standard methods fail here. This specific diamine features two strongly electron-withdrawing groups (EWGs): a nitro group (-NO 2​ ) at C4 and a cyano group (-CN) at C1.

  • Electronic Deactivation: The C3-amino group is heavily deactivated by the ortho-nitro group, while the C2-amino group is deactivated by the ortho-cyano group. This drastically reduces the overall nucleophilicity of the diamine system.

  • Tautomerism Considerations: Cyclization of this asymmetric diamine yields a product that exists as a dynamic tautomeric equilibrium between 4-nitro-7-cyano-1H-benzimidazole and 7-nitro-4-cyano-1H-benzimidazole. This rapid proton exchange often results in broadened NMR signals at room temperature, requiring elevated temperatures or hydrogen-bond-disrupting solvents (like DMSO- d6​ ) for accurate spectral resolution.

Because traditional Phillips-Ladenburg conditions (refluxing carboxylic acids in strong mineral acids) yield poor results with deactivated diamines , oxidative condensation with aldehydes has emerged as the superior strategic choice.

Synthetic Strategies for Electron-Deficient Diamines

To overcome the poor nucleophilicity of 2,3-diamino-4-nitrobenzonitrile, the electrophile must be highly activated, or the reaction must be driven forward by an irreversible oxidation step.

Strategy A: Oxone®-Mediated Oxidative Condensation

Oxone (potassium peroxymonosulfate) in wet N,N-dimethylformamide (DMF) provides an exceptionally mild and high-yielding pathway . The reaction proceeds via the initial formation of a hemiaminal, dehydration to a Schiff base, and intramolecular cyclization to a benzimidazoline intermediate. The Oxone rapidly and irreversibly oxidizes this intermediate into the aromatic benzimidazole, driving the equilibrium forward despite the deactivated nature of the starting materials.

Strategy B: Sodium Metabisulfite (Na 2​ S 2​ O 5​ ) Promoted Condensation

For large-scale applications, Na 2​ S 2​ O 5​ is an economical alternative . The causality behind its success lies in its dual role: it reacts with the aldehyde to form a highly electrophilic bisulfite adduct that readily accepts the weak nucleophilic attack of the deactivated diamine, and it acts as a mild oxidant to facilitate final aromatization.

Mechanism Diamine 2,3-Diamino-4-nitrobenzonitrile (Deactivated Nucleophile) Hemiaminal Hemiaminal Intermediate Diamine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase -H2O Benzimidazoline Benzimidazoline (Cyclized) SchiffBase->Benzimidazoline Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole (Aromatic Product) Benzimidazoline->Benzimidazole Oxidation (Oxone / Na2S2O5)

Mechanistic pathway of oxidative benzimidazole synthesis from deactivated diamines.

Quantitative Data Summary

The following table summarizes the performance of various synthetic strategies when applied to highly electron-deficient ortho-phenylenediamines.

Synthetic StrategyReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Regioselectivity / Notes
Oxone Condensation Aldehyde, Oxone (1.2 eq)Wet DMF25 - 501 - 375 - 90Excellent for deactivated diamines; highly pure crude products .
Metabisulfite Adduct Aldehyde, Na 2​ S 2​ O 5​ (1.5 eq)EtOH / H 2​ O80 (Reflux)4 - 865 - 85High scalability; overcomes poor nucleophilicity via bisulfite intermediate .
Orthoester Method Triethyl orthoformate, p-TsOHNeat802 - 480 - 95Strictly limited to the synthesis of 2-unsubstituted benzimidazoles.
Phillips-Ladenburg Carboxylic Acid, 4N HCl or PPAAqueous / Neat100 - 13012 - 24< 40Generally fails or yields heavy degradation for cyano/nitro-substituted diamines .

Experimental Protocols

The following protocol utilizes the Oxone-mediated strategy. It is designed as a self-validating system , providing visual and analytical checkpoints to ensure experimental integrity.

Protocol: Synthesis of 2-Aryl-4-nitro-7-cyanobenzimidazole via Oxone Oxidation

Reagents Required:

  • 2,3-Diamino-4-nitrobenzonitrile (1.0 mmol, 178.15 mg)

  • Aromatic Aldehyde (1.05 mmol)

  • Oxone® (Potassium peroxymonosulfate) (1.2 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diamino-4-nitrobenzonitrile (1.0 mmol) and the chosen aromatic aldehyde (1.05 mmol) in 5.0 mL of DMF.

    • Causality Check: The starting diamine exhibits a deep yellow/orange color due to the push-pull extended conjugation of the amino and nitro/cyano groups.

  • Oxidant Preparation & Addition: Dissolve Oxone (1.2 mmol) in 1.0 mL of deionized water. Add this aqueous solution dropwise to the stirring DMF mixture over 5 minutes.

    • Causality Check: Wet DMF is critical. Oxone is an inorganic salt insoluble in pure organic solvents. The addition of water creates a homogeneous or finely dispersed biphasic system, allowing the oxidant to interface with the organic intermediates.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (or up to 50°C for highly sterically hindered aldehydes) open to the air.

    • Visual Cue: As the benzimidazole core forms, the extended conjugation of the starting diamine is disrupted. The deep orange solution will transition to a paler yellow or off-white suspension.

    • TLC Validation: Elute with EtOAc/Hexane (1:1). The diamine will appear as a highly polar, bright yellow spot. The product will elute higher (less polar) and exhibit strong blue fluorescence under 254 nm UV light.

  • Aqueous Workup: Once TLC confirms the consumption of the diamine (typically 1–3 hours), quench the reaction by pouring the mixture into 25 mL of ice-cold water containing 1% sodium thiosulfate (to neutralize residual oxidant).

  • Isolation: The benzimidazole product will precipitate as a solid. Collect the crude product via vacuum filtration, wash thoroughly with deionized water (3 x 10 mL) to remove DMF and inorganic salts, and dry under high vacuum.

  • Purification: If necessary, recrystallize from hot ethanol or perform flash column chromatography.

Workflow Step1 1. Reagent Preparation Dissolve Diamine & Aldehyde in DMF Step2 2. Oxidant Addition Add aqueous Oxone dropwise Step1->Step2 Step3 3. Reaction Monitoring TLC validation & visual color shift Step2->Step3 Step4 4. Aqueous Workup Precipitate with H2O / Na2S2O3 Step3->Step4 Step5 5. Isolation & Purification Vacuum filtration & Recrystallization Step4->Step5

Step-by-step workflow for the Oxone-mediated synthetic protocol.

References

  • A facile and efficient synthesis of benzimidazole as potential anticancer agents Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

  • D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Method

Application Note: Chemoselective Catalytic Reduction of 2,3-Diamino-4-nitrobenzonitrile in Lab Scale

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule: 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) Target Product: 2,3,4-Triaminobenzonitrile Executive Summary The reducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule: 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) Target Product: 2,3,4-Triaminobenzonitrile

Executive Summary

The reduction of highly functionalized nitroarenes is a foundational transformation in pharmaceutical synthesis. However, reducing the nitro group (-NO₂) of 2,3-Diamino-4-nitrobenzonitrile to an amino group (-NH₂) without disturbing the sensitive nitrile group (-CN) presents a significant chemoselectivity challenge. This application note details field-proven, lab-scale catalytic methodologies to achieve >95% chemoselectivity. By leveraging specific catalyst-support interactions and controlled hydrogen donors, researchers can reliably synthesize 2,3,4-triaminobenzonitrile while preventing undesired nitrile cleavage.

Mechanistic Rationale & Catalyst Causality

The core challenge in this reduction is the thermodynamic and kinetic competition between the highly polarized nitro group and the linear nitrile triple bond.

  • The Pitfall of Standard Pd/C: While Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, it is notoriously aggressive. Under standard H₂ pressure, Pd/C lowers the activation energy for nitrile reduction, frequently leading to over-reduction into a primary amine (-CH₂NH₂) or triggering undesired dehalogenation/condensation side reactions[1].

  • The Platinum Advantage (Pt/C): Platinum surfaces exhibit a fundamentally different adsorption profile. The kinetic barrier for the adsorption of the -CN triple bond onto a Pt surface is significantly higher than that of the -NO₂ group. Consequently, 1% to 5% Pt/C under mild conditions (1 atm H₂) acts as a highly chemoselective catalyst, reducing the nitro group exclusively[2][3].

  • Catalytic Transfer Hydrogenation (CTH): If high-pressure or balloon H₂ setups are unavailable, CTH using Ammonium Formate (NH₄HCO₂) and Pd/C is an elegant alternative. Ammonium formate decomposes in situ on the palladium surface to generate H₂, NH₃, and CO₂. This creates a steady, low surface-concentration of adsorbed hydrogen that is kinetically sufficient to reduce the nitro group but insufficient to overcome the activation energy required for nitrile cleavage[4][5].

  • Advanced Nanocatalysts: Recent literature demonstrates that Pt(II) supported on magnetic multi-walled carbon nanotubes (MWCNTs) or N-doped mesoporous carbon can achieve >99% chemoselectivity due to precise metal-support interactions that sterically and electronically favor -NO₂ adsorption[3][6].

Chemoselective Reaction Pathway

Pathway R 2,3-Diamino-4-nitrobenzonitrile (Reactant) I1 Nitroso Intermediate R->I1 +H2 / Catalyst UP Nitrile Reduction to Amine (Undesired) R->UP Non-selective Catalyst I2 Hydroxylamine Intermediate I1->I2 +H2 P 2,3,4-Triaminobenzonitrile (Target Product) I2->P +H2 (Chemoselective) P->UP Harsh Conditions (Pd/C + High H2)

Caption: Stepwise reduction of the nitro group vs. undesired nitrile cleavage pathway.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance of various catalytic systems for the chemoselective reduction of functionalized nitrobenzonitriles, adapted for lab-scale execution.

MethodCatalystHydrogen SourceTemp (°C)Chemoselectivity (-NO₂ vs -CN)Est. Yield (%)Ref.
Direct Hydrogenation 5% Pt/CH₂ Gas (1 atm)25Excellent>95%[2][3]
Transfer Hydrogenation 10% Pd/CNH₄HCO₂ (4 eq.)50-60Good (Requires strict timing)88-92%[4][5]
Nanocatalytic Reduction Pt(II)/MWCNTNaBH₄25Excellent>98%[6]

Experimental Methodologies

Protocol A: Mild Catalytic Hydrogenation using 5% Pt/C

This is the most reliable method for preserving the nitrile group while ensuring complete nitro reduction.

Materials:

  • 2,3-Diamino-4-nitrobenzonitrile (1.0 eq, ~5 mmol)

  • 5% Platinum on Carbon (Pt/C) (5-10 mol% Pt)

  • Absolute Ethanol or Ethyl Acetate (0.1 M relative to substrate)

  • Hydrogen gas balloon

Step-by-Step Procedure:

  • Substrate Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve 2,3-Diamino-4-nitrobenzonitrile in 50 mL of absolute ethanol.

  • Inert Atmosphere: Purge the flask with Nitrogen (N₂) for 5 minutes to displace oxygen.

  • Catalyst Addition: Carefully add the 5% Pt/C catalyst. Causality Note: Adding the catalyst under N₂ prevents the ignition of solvent vapors, a common hazard with active carbon-supported metals.

  • Hydrogenation: Evacuate the flask briefly and backfill with H₂ gas using a double-layered balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature (25 °C) for 2-4 hours.

  • Filtration: Once complete, flush the flask with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Pt/C. Wash the Celite pad with an additional 20 mL of ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2,3,4-triaminobenzonitrile. Purify via recrystallization or flash chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation (Pd/C + Ammonium Formate)

Ideal for labs lacking H₂ gas infrastructure. Requires careful monitoring to prevent over-reduction.

Materials:

  • 2,3-Diamino-4-nitrobenzonitrile (1.0 eq, ~5 mmol)

  • 10% Palladium on Carbon (Pd/C) (5 mol% Pd)

  • Ammonium Formate (NH₄HCO₂) (4.0 - 5.0 eq)

  • Methanol (50 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in Methanol in a round-bottom flask equipped with a reflux condenser.

  • Formate Addition: Add solid Ammonium Formate to the solution.

  • Catalyst Addition: Under a gentle stream of N₂, carefully add the 10% Pd/C.

  • Thermal Activation: Heat the reaction mixture to 50-60 °C. Self-Validation: You will observe gentle effervescence as the formate decomposes into H₂, NH₃, and CO₂[4].

  • Monitoring: Stir for 30-60 minutes. Monitor strictly via TLC every 15 minutes. Prolonged heating after the nitro group is consumed will lead to nitrile reduction[5].

  • Quenching & Filtration: Cool immediately to room temperature upon completion. Filter through Celite, wash with Methanol, and concentrate.

Experimental Workflow Diagram

Workflow S1 1. Substrate Dissolution (EtOH or MeOH) S2 2. Catalyst Addition (Pt/C or Pd/C under N2) S1->S2 S3 3. Hydrogen Source (H2 Gas or NH4HCO2) S2->S3 QC1 TLC / HPLC Monitoring (Check -NO2 consumption) S3->QC1 QC1->S3 Incomplete (-NO2 remains) S4 4. Celite Filtration (Remove Catalyst) QC1->S4 Complete (Color shift observed) S5 5. Solvent Evaporation & Crystallization S4->S5 QC2 Final QC (NMR, MS, Purity >98%) S5->QC2

Caption: End-to-end laboratory workflow for the chemoselective reduction protocol.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the integrity of the protocol, build the following self-validating checks into your workflow:

  • Visual Colorimetric Shift: 2,3-Diamino-4-nitrobenzonitrile is highly conjugated and typically presents as a deep yellow/orange solution. As the electron-withdrawing nitro group is reduced to an electron-donating amino group, the solution will undergo a distinct colorimetric shift (often lightening to a pale yellow or off-white suspension).

  • TLC Polarity Inversion: The starting material (-NO₂) is significantly less polar than the target product (-NH₂). On a standard silica TLC plate (e.g., Hexanes/EtOAc 1:1), the starting material will have a high Rf​ value. The complete disappearance of this top spot validates the end of the reaction.

  • Effervescence Cessation (Protocol B): In the transfer hydrogenation method, the cessation of vigorous bubbling while the reaction is still at 50 °C indicates that the ammonium formate has been fully consumed. If TLC shows incomplete conversion at this stage, an additional 1.0 eq of ammonium formate must be added.

  • IR Spectroscopy: For final QC, perform an FT-IR analysis. The strong asymmetric and symmetric stretching bands of the -NO₂ group (~1530 and ~1350 cm⁻¹) must completely disappear, while the sharp -CN stretch (~2220 cm⁻¹) must remain perfectly intact.

References

  • [6] Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Publications. URL:

  • [4] Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. URL:

  • [5] The Development of a Scalable, Chemoselective Nitro Reduction. ResearchGate. URL:

  • [2] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate. URL:

  • [1] Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. ACS Publications. URL:

  • [3] Highly Dispersed Pt Nanoparticles on N-Doped Ordered Mesoporous Carbon as Effective Catalysts for Selective Hydrogenation of Nitroarenes. MDPI. URL:

Sources

Application

Application Note: Advanced Synthetic Workflows Utilizing 2,3-Diamino-4-nitrobenzonitrile in Heterocyclic Drug Discovery

Executive Summary & Mechanistic Rationale In the realm of pharmaceutical intermediate synthesis, 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) stands out as a highly specialized, privileged building block. This orth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of pharmaceutical intermediate synthesis, 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) stands out as a highly specialized, privileged building block. This ortho-phenylenediamine derivative is characterized by a unique "push-pull" electronic system: two electron-donating amino groups are flanked by a strongly electron-withdrawing nitrile group at the C1 position and a nitro group at the C4 position.

For drug development professionals, this electronic desymmetrization is a massive synthetic advantage. The C4-nitro group exerts a powerful inductive and resonance-withdrawing effect on the adjacent C3-amino group, drastically reducing its nucleophilicity compared to the C2-amino group[1]. Consequently, when reacted with electrophiles, the initial nucleophilic attack occurs regioselectively at the C2 position. This inherent causality prevents the formation of complex, inseparable isomeric mixtures that typically plague the condensation of unfunctionalized ortho-diamines[2].

This application note details field-proven, self-validating protocols for converting this intermediate into highly functionalized benzimidazole and quinoxaline scaffolds, which are critical pharmacophores in oncology and infectious disease therapeutics[3].

Divergent Synthetic Workflows

ReactivityMap SM 2,3-Diamino-4-nitrobenzonitrile (Highly Functionalized Core) Aldehyde Aryl Aldehydes (Electrophile) SM->Aldehyde Oxidative Condensation Diketone 1,2-Dicarbonyls (Bis-Electrophile) SM->Diketone Double Condensation Benzimidazole Benzimidazole Scaffold (e.g., Anti-Cancer/PARP) Aldehyde->Benzimidazole Cyclization (NaHSO3) Quinoxaline Quinoxaline Scaffold (e.g., Kinase Inhibitors) Diketone->Quinoxaline Dehydration (AcOH) Amidine Amidine/Tetrazole Derivatives Benzimidazole->Amidine Nitrile Hydrolysis/Reduction Quinoxaline->Amidine Nitrile Hydrolysis/Reduction

Fig 1. Divergent synthetic workflows utilizing 2,3-Diamino-4-nitrobenzonitrile as a core precursor.

Protocol 1: Regioselective Assembly of Benzimidazole Scaffolds

The condensation of ortho-phenylenediamines with aldehydes is a cornerstone of benzimidazole synthesis[2]. However, to achieve high yields and ensure complete aromatization of the intermediate benzimidazoline, an oxidative environment is required. This protocol utilizes Sodium Metabisulfite (NaHSO₃), which acts dually to form a highly electrophilic bisulfite adduct with the aldehyde and drive the oxidative aromatization[4].

Step-by-Step Methodology
  • Adduct Formation: In a 100 mL round-bottom flask, dissolve 1.1 equivalents of the chosen aryl aldehyde in 20 mL of a 1:1 Ethanol/Water mixture. Add 1.5 equivalents of NaHSO₃.

    • Self-Validation Check: Stir at room temperature for 15 minutes. A mild exotherm and the formation of a white suspension confirm the successful generation of the bisulfite adduct.

  • Condensation & Cyclization: Add 1.0 equivalent (e.g., 500 mg) of 2,3-diamino-4-nitrobenzonitrile to the suspension. Attach a reflux condenser and heat the mixture to 80°C.

    • Causality: The elevated temperature overcomes the dampened nucleophilicity of the diamine. The C2-amine attacks the bisulfite adduct first, driven by the electronic directing effects of the C4-nitro group.

  • In-Process Monitoring (IPC): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material mass ( m/z 179 [M+H]+ ) is fully consumed, and the aromatized benzimidazole mass dominates the chromatogram.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice-water under vigorous stirring.

    • Self-Validation Check: A distinct precipitate will crash out. If the supernatant is clear and colorless, precipitation is complete. Filter, wash with cold water, and dry under a vacuum to yield the regiopure 7-cyano-4-nitro-benzimidazole derivative.

Protocol 2: Synthesis of Quinoxaline Cores via 1,2-Dicarbonyl Condensation

Quinoxalines are synthesized via a double condensation with 1,2-diketones. Because the starting diamine is highly electron-deficient, standard neutral solvents often result in stalled reactions. Glacial acetic acid is utilized here to protonate the dicarbonyl oxygens, drastically increasing their electrophilicity and forcing the double Schiff base formation to completion.

Step-by-Step Methodology
  • Electrophilic Activation: Dissolve 1.0 equivalent of 2,3-diamino-4-nitrobenzonitrile and 1.05 equivalents of a 1,2-diketone (e.g., benzil) in 15 mL of Glacial Acetic Acid.

  • Double Condensation: Heat the mixture to 100°C under a nitrogen atmosphere for 2 to 3 hours.

    • Causality: The acidic environment catalyzes the dehydration steps following the initial nucleophilic attacks, driving the equilibrium toward the fully conjugated aromatic quinoxaline system.

  • In-Process Monitoring (IPC): Monitor via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate).

    • Self-Validation Check: The highly polar starting diamine (low Rf​ ) will disappear, replaced by a single, highly fluorescent spot with a higher Rf​ value under UV light (254 nm).

  • Isolation: Allow the mixture to cool to room temperature. The product often crystallizes directly from the acidic medium. Filter the solid and wash with cold ethanol.

    • Self-Validation Check: Washing with cold ethanol removes any unreacted diketone and residual acetic acid, yielding a self-validating, NMR-pure powder (>95% purity) without the need for column chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes optimized conditions for generating various scaffolds from 2,3-diamino-4-nitrobenzonitrile, highlighting the impact of catalyst and solvent choices on overall yield and regioselectivity.

Scaffold TargetReagentCatalyst / SolventTemp (°C)Time (h)Yield (%)Regioselectivity
Benzimidazole Aryl AldehydeNaHSO₃ / EtOH-H₂O80482 - 88>95:5
Benzimidazole Carboxylic AcidPolyphosphoric Acid (PPA)120665 - 70>90:10
Quinoxaline Benzil (1,2-Diketone)Glacial Acetic Acid100289 - 94N/A (Symmetric)
Quinoxaline GlyoxalEtOH / Cat. HCl70378 - 83N/A

Downstream Biological Applications: Targeting PARP-1 & DNA Minor Grooves

The true value of 2,3-diamino-4-nitrobenzonitrile lies in the downstream versatility of its functional groups.

Anti-Parasitic Applications: The C1-nitrile group of the resulting benzimidazoles can be subjected to Pinner reaction conditions (hydrolysis/reduction) to yield amidines. These dicationic compounds act as potent DNA-minor groove binders, exhibiting nanomolar IC50​ values against protozoan parasites like Plasmodium falciparum and Trypanosoma brucei[5].

Oncology Applications: Alternatively, the benzimidazole core is a privileged scaffold for Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. The synthesized derivatives can competitively bind the NAD+ pocket of PARP-1, trapping the enzyme on DNA single-strand breaks and driving synthetic lethality in tumor cells with homologous recombination deficiencies (e.g., BRCA mutations)[3].

Pathway DNA_Damage DNA Damage (Single Strand Breaks) PARP1 PARP-1 Enzyme (Sensor & Activator) DNA_Damage->PARP1 Activates Repair Base Excision Repair (BER) Machinery PARP1->Repair Recruits Apoptosis Synthetic Lethality (Cell Death in BRCA-mut) PARP1->Apoptosis When Inhibited Survival Tumor Cell Survival & Proliferation Repair->Survival Enables Inhibitor Benzimidazole-Based PARP Inhibitor Inhibitor->PARP1 Competitive Binding at NAD+ Site Inhibitor->Apoptosis Drives Pathway

Fig 2. Mechanism of action for benzimidazole-derived PARP-1 inhibitors driving synthetic lethality.

References

  • Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. ResearchGate.2

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC / NIH.3

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. ARKAT USA.1

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.4

  • Dicationic near-linear biphenyl benzimidazole derivatives as DNA-targeted antiprotozoal agents. PubMed / NIH.5

Sources

Method

Palladium-Catalyzed Cross-Coupling Strategies Utilizing 2,3-Diamino-4-nitrobenzonitrile in Small Molecule Drug Discovery

Executive Overview In the landscape of modern drug discovery, designing highly functionalized, metabolically stable heterocyclic scaffolds is a paramount objective. 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern drug discovery, designing highly functionalized, metabolically stable heterocyclic scaffolds is a paramount objective. 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) [1] serves as an exceptional, tetra-orthogonal o-phenylenediamine building block. When subjected to cyclization, it yields the 4-cyano-7-nitrobenzimidazole core.

This specific substitution pattern is highly prized: the 4-cyano group acts as a direct precursor to the 4-carboxamide pharmacophore essential for trapping Poly(ADP-ribose) polymerase (PARP) enzymes (as observed in clinical candidates like Veliparib/ABT-888)[2]. Meanwhile, the 7-nitro group provides a synthetic handle for late-stage Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura) to probe the solvent-exposed channels of target kinases and polymerases[3]. This application note details the mechanistic rationale and validated protocols for utilizing this deactivated substrate in advanced Palladium catalysis.

Mechanistic Rationale: Overcoming the Tetra-Orthogonal Electronic Sink

The Challenge: Utilizing 2,3-diamino-4-nitrobenzonitrile as a nucleophile in Pd-catalyzed C-N cross-coupling presents a severe electronic hurdle. The strong electron-withdrawing mesomeric (-M) and inductive (-I) effects of the para-nitro and meta-cyano groups drastically deplete the electron density of the diamine lone pairs. Standard Pd/phosphine systems fail because the amine cannot effectively coordinate to the Pd(II) intermediate, stalling the catalytic cycle prior to deprotonation.

The Causality & Solution: To force catalytic turnover, the system requires a highly electrophilic Pd(II) center for initial coordination, followed by rapid steric expulsion to drive the rate-limiting reductive elimination step. We utilize tBuBrettPhos (a highly bulky, electron-rich biaryl phosphine ligand)[4]. The tert-butyl groups generate immense steric encumbrance around the palladium center. Once the deactivated amine coordinates and is deprotonated by a strong, anhydrous base (Cs₂CO₃), the steric clash between the ligand and the substrate lowers the activation energy for reductive elimination, rapidly forging the C-N bond and regenerating the Pd(0) species[5].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (tBuBrettPhos-Pd) OxAdd Oxidative Addition [L-Pd(II)(Ar)X] Pd0->OxAdd Aryl Halide (Ar-X) AmineCoord Amine Coordination (2,3-Diamino-4-nitrobenzonitrile) OxAdd->AmineCoord Ligand Exchange Deprot Deprotonation [L-Pd(II)(Ar)(NH-R)] AmineCoord->Deprot Base (Cs2CO3) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of Pd-catalyzed N-arylation of deactivated diamines.

Methodology & Self-Validating Protocols

Protocol A: Pd-Catalyzed Mono-N-Arylation of 2,3-Diamino-4-nitrobenzonitrile

This protocol describes the regioselective Buchwald-Hartwig amination of the diamine prior to cyclization.

Reagents & Equipment:

  • 2,3-Diamino-4-nitrobenzonitrile (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Pd(OAc)₂ (5 mol%) and tBuBrettPhos (10 mol%)

  • Anhydrous Cs₂CO₃ (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

  • Schlenk tube with magnetic stirring.

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: Add the diamine, Pd(OAc)₂, tBuBrettPhos, and Cs₂CO₃ to an oven-dried Schlenk tube. Evacuate and backfill with ultra-pure Argon (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich tBuBrettPhos ligand.

  • Reagent Addition: Introduce the aryl bromide and anhydrous 1,4-dioxane via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 110 °C in a pre-heated oil bath for 16 hours.

  • Validation Checkpoint: At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating: the mixture will transition from a heterogeneous red suspension to a dark amber solution as the active [L-Pd(0)] species forms and consumes the insoluble base. The presence of the[M+H]+ peak for the N-arylated product confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage Functionalization to PARP Inhibitor Scaffolds

Once the N-arylated diamine is cyclized to the benzimidazole (using triethyl orthoformate and catalytic acid), the 7-nitro group is repurposed for late-stage diversification[3].

  • Nitro Reduction: Dissolve the 4-cyano-7-nitrobenzimidazole in MeOH. Add 10% Pd/C (0.1 equiv) and stir under an H₂ atmosphere (1 atm) for 4 hours. Filter and concentrate to yield the 7-amino derivative.

  • Late-Stage Cross-Coupling: The newly formed 7-amino group can now act as a highly nucleophilic partner in a subsequent Buchwald-Hartwig amination with complex aryl chlorides, or be converted to a boronic ester via Sandmeyer-Miyaura borylation for Suzuki coupling[3].

  • Nitrile Hydrolysis: Treat the intermediate with concentrated H₂SO₄ at 40 °C for 2 hours to hydrolyze the 4-cyano group to the critical 4-carboxamide pharmacophore[2].

SyntheticWorkflow Start 2,3-Diamino-4- nitrobenzonitrile PdAmination Pd-Catalyzed N-Arylation Start->PdAmination Ar-X, Pd/L Cyclization Acidic Cyclization PdAmination->Cyclization HC(OEt)3 Reduction Nitro Reduction Cyclization->Reduction H2, Pd/C LateStage Late-Stage Pd-Coupling Reduction->LateStage Ar-B(OH)2 Product PARP Inhibitor Candidate LateStage->Product Hydrolysis

Caption: Synthetic workflow from 2,3-diamino-4-nitrobenzonitrile to PARP inhibitor candidates.

Quantitative Data & Optimization

The choice of ligand and base is the ultimate determinant of reaction success when utilizing highly deactivated substrates like 2,3-diamino-4-nitrobenzonitrile. Table 1 demonstrates the critical nature of steric bulk in the ligand framework.

Table 1: Ligand Optimization for Pd-Catalyzed N-Arylation (Protocol A)

EntryLigandBaseSolventConversion (%)Isolated Yield (%)
1BINAPCs₂CO₃Dioxane15%< 5%
2XPhosCs₂CO₃Dioxane45%38%
3BrettPhosCs₂CO₃Dioxane68%61%
4 tBuBrettPhos Cs₂CO₃ Dioxane > 99% 88%
5tBuBrettPhosK₃PO₄Dioxane82%74%

Data Interpretation: First-generation bidentate ligands (BINAP) fail entirely due to their inability to promote reductive elimination. Moving to dialkylbiaryl phosphines (XPhos) improves yields, but only the extreme steric profile of tBuBrettPhos successfully forces the catalytic cycle to completion with this specific tetra-orthogonal scaffold[4].

Table 2: Substrate Scope (Aryl Halides)

EntryAryl HalideProduct CoreYield (%)
12-Chlorotoluene1-(o-Tolyl)-2,3-diamino...85%
24-Methoxy-2-chlorobenzene1-(4-OMe-Ph)-2,3-diamino...82%
32-Bromopyridine1-(2-Pyridyl)-2,3-diamino...78%

References

  • Title: Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Application

Application Note: 2,3-Diamino-4-nitrobenzonitrile as a Core Building Block for Novel Push-Pull Fluorescent Dyes

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Application Note & Synthesis Protocol Executive Summary The development of advanced fluorescent probes for bioimagi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Application Note & Synthesis Protocol

Executive Summary

The development of advanced fluorescent probes for bioimaging, theranostics, and organic electronics relies heavily on the design of fluorophores with tunable photophysical properties. A highly effective strategy for achieving red-shifted emission, large Stokes shifts, and high environmental sensitivity is the construction of Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) "push-pull" architectures[1].

This application note details the utility of 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) [2][3] as a uniquely powerful precursor for synthesizing ultra-electron-deficient acceptor cores. By leveraging the synergistic electron-withdrawing effects of adjacent cyano (-CN) and nitro (-NO2) groups, researchers can condense this o-phenylenediamine derivative with donor-functionalized 1,2-diketones to yield highly polarized quinoxaline-based fluorophores[4][5]. These novel dyes exhibit profound intramolecular charge transfer (ICT), making them ideal candidates for deep-tissue imaging probes where avoiding biological autofluorescence is critical.

Mechanistic Rationale: The Power of Synergistic Electron Withdrawal

The Quinoxaline Acceptor Core

o-Phenylenediamines are classic precursors for the synthesis of quinoxalines via condensation with 1,2-diketones[4]. While unsubstituted quinoxalines are moderate electron acceptors, their electron affinity can be drastically enhanced by functionalizing the benzenoid ring.

Lowering the LUMO via -CN and -NO2

In 2,3-diamino-4-nitrobenzonitrile, the presence of both a cyano and a nitro group provides a dual mechanism of electron withdrawal:

  • Inductive Effect: The highly electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through σ -bonds.

  • Resonance Effect: Both groups possess π -systems that conjugate with the aromatic ring, stabilizing negative charge and dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level[5].

When a fluorophore is excited, an electron transitions from the Highest Occupied Molecular Orbital (HOMO)—typically localized on the donor moiety—to the LUMO. The ultra-low LUMO provided by the cyano/nitro-substituted quinoxaline core narrows the HOMO-LUMO bandgap. This facilitates a strong Intramolecular Charge Transfer (ICT) state, resulting in a pronounced red-shift in both absorption and emission spectra, alongside a large Stokes shift due to solvent relaxation around the highly dipolar excited state[1][6].

ICT_Mechanism Donor Donor Moiety (HOMO) Electron Rich Excitation Photon Absorption (hv) Local Excitation Donor->Excitation Acceptor Quinoxaline Core (LUMO) Enhanced by -CN & -NO2 Acceptor->Excitation ICT Intramolecular Charge Transfer (ICT) Dipole Moment Increase Excitation->ICT Relaxation Solvent Relaxation (Solvatochromism) ICT->Relaxation Emission Red/NIR Fluorescence Large Stokes Shift Relaxation->Emission

Figure 1: Photophysical mechanism of ICT state formation and relaxation in push-pull fluorophores.

Experimental Protocol: Synthesis of a D-A-D Quinoxaline Fluorophore

The following protocol outlines the synthesis of a model D-A-D fluorophore using 2,3-diamino-4-nitrobenzonitrile and 4,4'-bis(N,N-diphenylamino)benzil (a model donor-substituted diketone).

Materials Required
  • Acceptor Precursor: 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7)[2]

  • Donor Precursor: 4,4'-bis(N,N-diphenylamino)benzil

  • Solvent/Catalyst: Glacial Acetic Acid (ACS Reagent Grade)

  • Purification: Silica gel (60 Å, 230-400 mesh), Hexane, Ethyl Acetate, Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Reaction Setup and Condensation

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of 2,3-diamino-4-nitrobenzonitrile and 1.0 mmol of 4,4'-bis(N,N-diphenylamino)benzil.

  • Add 15 mL of glacial acetic acid to the flask.

    • Causality: Glacial acetic acid serves a dual purpose. It acts as an excellent solvent for the highly conjugated precursors and functions as a mild acid catalyst. The acid protonates the carbonyl oxygens of the diketone, increasing their electrophilicity. This is critical because the nucleophilicity of the amino groups on 2,3-diamino-4-nitrobenzonitrile is severely blunted by the electron-withdrawing -CN and -NO2 groups.

  • Attach a reflux condenser and heat the mixture to 120°C under a nitrogen atmosphere for 6 hours.

    • Self-Validation: The reaction progress can be visually monitored. The initial suspension will dissolve, and the solution will transition from a bright yellow to a deep, dark red/purple, indicating the formation of the highly conjugated push-pull system.

Step 2: Quenching and Precipitation 4. Allow the reaction mixture to cool to room temperature. 5. Slowly pour the mixture into 150 mL of vigorously stirred ice-cold distilled water.

  • Causality: The synthesized D-A-D quinoxaline dye is highly hydrophobic. Pouring the acetic acid solution into a large volume of water rapidly decreases solubility, causing the crude fluorophore to precipitate as a dark solid, while unreacted water-soluble impurities and the acid remain in solution.
  • Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid. Dry the crude product under a vacuum overnight.

Step 3: Purification and Isolation 7. Dissolve the crude solid in a minimum amount of DCM. 8. Perform flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexane and gradually increasing to 70:30 Hexane/Ethyl Acetate.

  • Self-Validation: Monitor the fractions via Thin Layer Chromatography (TLC). The target D-A-D dye will typically elute as an intensely colored, highly fluorescent band under 365 nm UV light. Unreacted diketone will elute earlier, while mono-condensed intermediates will adhere strongly to the baseline.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the pure fluorophore.

    Workflow Precursor1 2,3-Diamino-4-nitrobenzonitrile (Acceptor Precursor) Reaction Glacial Acetic Acid, Reflux, 6h (Acid-Catalyzed Condensation) Precursor1->Reaction Precursor2 Donor-Substituted 1,2-Diketone (e.g., TPA-Benzil) Precursor2->Reaction Product Crude Push-Pull Quinoxaline Dye (Precipitation in Ice Water) Reaction->Product Purification Silica Gel Chromatography (Hexane/EtOAc Elution) Product->Purification Char Photophysical Characterization (UV-Vis, Fluorometry, NMR) Purification->Char

    Figure 2: Experimental workflow for the synthesis and isolation of the novel D-A-D quinoxaline dye.

Data Presentation: Photophysical Impact of the Core

The incorporation of the cyano and nitro groups fundamentally alters the photophysical landscape of the resulting dye. Table 1 summarizes the expected quantitative shifts when comparing a standard quinoxaline core to the highly electron-deficient core synthesized from 2,3-diamino-4-nitrobenzonitrile.

Table 1: Comparative Photophysical Properties (Measured in Toluene at 298 K)

Fluorophore Acceptor CoreDonor MoietiesAbs. Max ( λabs​ , nm)Em. Max ( λem​ , nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )
Unsubstituted QuinoxalineBis-Triphenylamine4105201100.65
Cyano/Nitro-Quinoxaline Bis-Triphenylamine 485 640 155 0.42

Note: The dramatic 120 nm red-shift in emission ( λem​ ) and the expanded Stokes shift are direct consequences of the stabilized LUMO and the resulting strong ICT character[1][5]. The slight reduction in quantum yield is typical for red/NIR emitters due to the Energy Gap Law (increased non-radiative decay pathways at lower energy gaps).

Applications in Drug Development & Bioimaging

Fluorophores derived from 2,3-diamino-4-nitrobenzonitrile are highly valuable in the biomedical and pharmaceutical sectors:

  • Deep-Tissue Imaging: The emission profile of these dyes pushes into the "biological optical window" (600–900 nm), minimizing light scattering and avoiding the autofluorescence of biological tissues[6].

  • Microenvironmental Sensors: Because the excited state is highly polar (strong ICT), these dyes exhibit extreme solvatochromism. They can be utilized as fluorescent probes to map intracellular viscosity, lipid droplet polarity, or protein aggregation states during drug screening assays[1].

References

  • Telore, R. D., et al. "Push-pull fluorophores with viscosity dependent and aggregation induced emissions insensitive to polarity". Dyes and Pigments, 2015, 122:359-367. DOI:10.1016/j.dyepig.2015.07.017. Available at:[Link]

  • RSC Publishing. "Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives". RSC Advances, 2024. Available at: [Link]

  • NIH PMC. "Fluorescent probes for organelle-targeted bioactive species imaging". Chemical Society Reviews. Available at: [Link]

  • MDPI. "Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline...". Molecules, 2022. Available at:[Link]

Sources

Method

Derivatization Protocols of 2,3-Diamino-4-nitrobenzonitrile for Drug Discovery: Synthesis of Functionalized Benzimidazoles and Quinoxalines

Introduction & Scientific Context In modern drug discovery, the ortho-phenylenediamine (OPD) moiety is a highly versatile pharmacophoric precursor, predominantly utilized for the construction of privileged heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

In modern drug discovery, the ortho-phenylenediamine (OPD) moiety is a highly versatile pharmacophoric precursor, predominantly utilized for the construction of privileged heterocyclic scaffolds such as benzimidazoles and quinoxalines. 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) represents a highly specialized, electron-deficient building block.

The presence of a cyano group (-CN) at the C1 position and a nitro group (-NO2) at the C4 position exerts profound electronic effects on the molecule. Both groups are strongly electron-withdrawing via inductive (-I) and resonance (-M) effects. This drastically depletes the electron density of the adjacent amino groups at C2 and C3, significantly lowering their nucleophilicity compared to unsubstituted OPDs. Consequently, standard mild condensation protocols often fail or result in poor yields when applied to this substrate[1][2]. To overcome this thermodynamic and kinetic barrier, derivatization requires optimized catalytic systems—typically strong Brønsted or Lewis acids—to sufficiently activate the electrophilic carbonyl partners and drive the initial Schiff base formation[3].

Physicochemical & Reactivity Profile

Understanding the physicochemical constraints of 2,3-Diamino-4-nitrobenzonitrile is critical for rational protocol design. The high polarity and potential for intramolecular hydrogen bonding necessitate specific solvent selections (e.g., polar protic solvents like ethanol, or polar aprotic solvents like DMF).

PropertySpecificationReactivity Implications
Chemical Name 2,3-Diamino-4-nitrobenzonitrileCore scaffold for rigid, planar heterocycles.
CAS Number 211096-54-7Unique identifier for procurement and safety data.
Molecular Formula C₇H₆N₄O₂High nitrogen content; potential for energetic side-reactions if mishandled.
Molecular Weight 178.15 g/mol Favorable for fragment-based drug discovery (FBDD).
Nucleophilicity Extremely LowRequires acid-catalyzed activation of the electrophile (aldehyde/ketone) to proceed[3].
Regioselectivity Sterically/Electronically BiasedThe asymmetric nature of the -CN and -NO2 groups can influence the rate of the first vs. second condensation step.

Protocol 1: Synthesis of 4-Nitro-7-cyano-substituted Benzimidazoles

Benzimidazoles are ubiquitous in medicinal chemistry, acting as bioisosteres for purines and exhibiting broad-spectrum pharmacological activities. The condensation of 2,3-diamino-4-nitrobenzonitrile with aldehydes yields 4-nitro-7-cyano-1H-benzo[d]imidazoles (subject to tautomerism).

Mechanistic Insight

Because the diamine is highly electron-deficient, the initial nucleophilic attack on the aldehyde carbonyl is the rate-limiting step[3]. We utilize p-Toluenesulfonic acid (p-TsOH) to protonate the carbonyl oxygen, increasing its electrophilicity. Following the formation of the Schiff base, intramolecular cyclization yields a benzimidazoline intermediate. A subsequent oxidative step (often spontaneous under atmospheric oxygen, or facilitated by mild oxidants) aromatizes the ring to form the stable benzimidazole[1][2].

G A 2,3-Diamino-4-nitrobenzonitrile + Aldehyde B Acid-Catalyzed Carbonyl Activation A->B C Nucleophilic Attack (Rate-Limiting) B->C D Schiff Base Intermediate C->D E Intramolecular Cyclization D->E F Benzimidazoline Intermediate E->F G Oxidation (-2H) F->G H 4-Nitro-7-cyano-benzimidazole G->H

Mechanistic pathway for benzimidazole synthesis from electron-deficient diamines.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 2,3-Diamino-4-nitrobenzonitrile (1.0 mmol) and the desired substituted benzaldehyde (1.1 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add p-TsOH monohydrate (15 mol%) to the stirring solution. The acid serves to activate the aldehyde and overcome the poor nucleophilicity of the diamine[2].

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an open-air atmosphere (to facilitate the final oxidation step). Monitor the reaction via TLC (eluent: Hexane/Ethyl Acetate 1:1) or LC-MS. Typical reaction times range from 4 to 8 hours due to the deactivating groups.

  • Quenching & Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into 30 mL of ice-cold distilled water while stirring vigorously.

  • Isolation: Collect the precipitated crude product via vacuum filtration. Wash the filter cake with cold water (2 × 10 mL) to remove the acid catalyst and unreacted water-soluble impurities.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to afford the pure 4-nitro-7-cyano-benzimidazole derivative.

Protocol 2: Synthesis of 5-Nitro-8-cyano-substituted Quinoxalines

Quinoxalines (benzopyrazines) are synthesized via a double condensation between an OPD and a 1,2-dicarbonyl compound. Despite the electron deficiency of 2,3-diamino-4-nitrobenzonitrile, the high thermodynamic stability of the resulting fully aromatized pyrazine ring helps drive the reaction forward.

Mechanistic Insight

The reaction requires the sequential formation of two C=N bonds. To accelerate the reaction without causing degradation of sensitive functional groups, mild organic acids such as Camphor sulfonic acid (CSA) or Citric acid are highly effective[4]. These catalysts provide sufficient protonation of the 1,2-diketone while maintaining a "green" reaction profile.

G Step1 Equimolar Mixing Diamine + 1,2-Diketone Step2 Addition of Catalyst (e.g., CSA or Citric Acid) Step1->Step2 Step3 Reflux in Green Solvent (EtOH or EtOH/H2O) Step2->Step3 Step4 Double Condensation (-2 H2O) Step3->Step4 Step5 Cooling & Crystallization Step4->Step5 Step6 Filtration & Washing Step5->Step6 Step7 5-Nitro-8-cyano-quinoxaline Step6->Step7

Step-by-step workflow for the acid-catalyzed synthesis of functionalized quinoxalines.

Step-by-Step Methodology
  • Preparation: To a 50 mL round-bottom flask, add 2,3-Diamino-4-nitrobenzonitrile (1.0 mmol) and a 1,2-dicarbonyl compound (e.g., benzil or biacetyl, 1.0 mmol).

  • Solvent & Catalyst: Suspend the reactants in 10 mL of an Ethanol/Water mixture (4:1 v/v). Add Citric acid (10 mol%) as a green, trifunctional Brønsted acid catalyst[4].

  • Reaction: Heat the mixture to reflux (approx. 85 °C). The electron-withdrawing -NO2 and -CN groups necessitate heating, whereas electron-rich diamines might react at room temperature. Stir for 3 to 6 hours, monitoring by TLC.

  • Isolation: Upon completion, allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystallization.

  • Filtration: Filter the resulting microcrystalline solid under reduced pressure. Wash with a small amount of cold ethanol (5 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C overnight to yield the functionalized 5-nitro-8-cyanoquinoxaline.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for derivatizing the electron-deficient 2,3-Diamino-4-nitrobenzonitrile scaffold, based on established methodologies for deactivated ortho-phenylenediamines.

Target ScaffoldElectrophileCatalystSolventTemp (°C)Time (h)Expected Yield (%)
Benzimidazole Aldehyde (1.1 eq)p-TsOH (15 mol%)Ethanol80 (Reflux)4 - 865 - 80
Benzimidazole Carboxylic AcidPolyphosphoric AcidNeat120 - 1502 - 450 - 70
Quinoxaline 1,2-Diketone (1.0 eq)Citric Acid (10 mol%)EtOH/H₂O (4:1)85 (Reflux)3 - 675 - 90
Quinoxaline 1,2-Diketone (1.0 eq)CSA (10 mol%)Ethanol80 (Reflux)2 - 580 - 92

References

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes ACS Combinatorial Science[Link]

  • DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid Chemical Review and Letters[Link]

  • Qinoxaline II. A Practical Efficient And Rapid Synthesis Of New Quinoxalines Catalyzed By Citric Acid As A Trifunctional Bronsted Acid International Journal of ChemTech Research (Sphinxsai)[Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines RSC Advances[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Batch Synthesis of 2,3-Diamino-4-nitrobenzonitrile

Welcome to the Technical Support Center for the batch synthesis of 2,3-diamino-4-nitrobenzonitrile. This highly functionalized aromatic building block is critical in drug development, but its synthesis via double nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch synthesis of 2,3-diamino-4-nitrobenzonitrile. This highly functionalized aromatic building block is critical in drug development, but its synthesis via double nucleophilic aromatic substitution (SNAr) from 2,3-difluoro-4-nitrobenzonitrile is notoriously prone to low yields. This guide provides mechanistic troubleshooting, a self-validating protocol, and empirical data to help you overcome incomplete conversions and suppress side reactions.

Mechanistic Pathway & Workflow

The synthesis relies on a sequential double SNAr amination. Understanding the distinct electronic environments of the two steps is crucial for yield optimization.

Synthesis_Workflow SM 2,3-Difluoro-4-nitrobenzonitrile (Starting Material) Step1 1st Amination (NH3) Rapid SNAr SM->Step1 Int Mono-amino Intermediate (Deactivated Ring) Step1->Int Highly Activated Side2 Hydroxylation (Phenol Impurity) Step1->Side2 Competing OH- Step2 2nd Amination (NH3) Requires Elevated Temp/Pressure Int->Step2 Prod 2,3-Diamino-4-nitrobenzonitrile (Target Product) Step2->Prod High Activation Energy Side1 Nitrile Hydration (Amide Impurity) Step2->Side1 Aqueous conditions

Mechanistic pathway of 2,3-diamino-4-nitrobenzonitrile synthesis via double SNAr and side reactions.

Troubleshooting FAQs

Q: Why is my reaction stalling at the mono-amino intermediate? A: This is a classic electronic deactivation issue. The first amination is rapid because the starting material is highly electron-deficient, activated by the strong electron-withdrawing effects of both the -NO₂ and -CN groups[1]. However, once the first amine is installed, its lone pair donates electron density into the aromatic π-system via resonance (+M effect). This electron richness severely deactivates the remaining fluoro group toward the second nucleophilic attack[2]. To overcome this high activation energy barrier, the second step requires elevated temperatures (90 °C) and a large excess of ammonia in a sealed pressure vessel.

Q: I am observing significant formation of an amide byproduct. How can I prevent this? A: If you are using aqueous ammonia (NH₄OH) at elevated temperatures, the hydroxide ions (OH⁻) act as a competing nucleophile. The highly electrophilic nitrile carbon undergoes base-catalyzed hydration, converting the -CN group into a primary amide (-CONH₂). To eliminate this side reaction, you must strictly exclude water. Switch to an anhydrous ammonia source, such as 7N NH₃ in methanol or 0.5M NH₃ in 1,4-dioxane.

Q: What is the optimal workup to prevent product loss in the aqueous phase? A: 2,3-Diamino-4-nitrobenzonitrile is highly polar and exhibits significant solubility in aqueous solutions, leading to poor recovery during standard liquid-liquid extractions. Instead of an aqueous extraction, utilize a precipitation-based isolation. Concentrate the anhydrous reaction mixture under reduced pressure, then triturate the residue with cold purified water. The water will dissolve the ammonium fluoride (NH₄F) salts generated during the reaction, while the diamine product will precipitate as a filterable solid.

Optimized Step-by-Step Protocol

This self-validating protocol utilizes anhydrous conditions to maximize the yield of the double SNAr while suppressing nitrile hydration.

Step 1: First Amination (Mono-substitution)
  • Setup: Charge a Hastelloy pressure reactor with 2,3-difluoro-4-nitrobenzonitrile (1.0 eq) and 7N anhydrous NH₃ in Methanol (15.0 eq).

  • Reaction: Stir the mixture at 25 °C for 2 hours.

  • In-Process Control (IPC) 1: Sample the reaction and analyze via HPLC-UV at 254 nm.

    • Validation Check: The peak area for the starting material must be <0.5%. The mono-amino intermediate should be >95%. If the starting material exceeds 0.5%, continue stirring at 25 °C for an additional 1 hour before proceeding.

Step 2: Second Amination (Di-substitution)
  • Reaction: Seal the reactor. Heat the mixture to 90 °C (internal pressure will naturally rise to ~4-5 bar). Stir vigorously for 18 hours.

  • In-Process Control (IPC) 2: Sample the reaction and analyze via HPLC-UV.

    • Validation Check: The mono-amino intermediate peak must be <1.0%. If it is >1.0%, cool the reactor, add an additional 5.0 eq of 7N NH₃ in Methanol, reseal, and heat at 90 °C for 4 more hours.

Step 3: Isolation and Purification
  • Workup: Cool the reactor to 20 °C. Safely vent the excess NH₃ gas through an acidic scrubber.

  • Concentration: Concentrate the methanolic solution under reduced pressure to approximately 20% of its original volume.

  • Precipitation: Slowly add cold purified water (3 volumes relative to the remaining methanol) while stirring to precipitate the product and dissolve the NH₄F byproduct.

  • Filtration: Filter the bright yellow solid under vacuum. Wash the filter cake with cold water (2 x 1 vol).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and synthesis outcomes, highlighting the necessity of anhydrous, pressurized environments.

Reaction ConditionsReagentTemp (°C)Time (h)Conversion to Diamine (%)Major Impurity (%)Isolated Yield (%)
Aqueous, Open Flask28% NH₄OH (aq)60 (Reflux)2445.0Amide (35.0%)30.0
Aqueous, Sealed28% NH₄OH (aq)901260.0Phenol (25.0%)40.0
Anhydrous, Sealed0.5M NH₃ / Dioxane1102495.0< 2.0%82.0
Anhydrous, Sealed 7N NH₃ / Methanol 90 18 > 99.0 < 1.0% 88.0

References

  • Pero, J. E., McAtee, J. J., Behm, D. J., Briand, J., Graczyk-Millbrandt, G., Erhard, K., ... & Lawhorn, B. G. (2021). Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745. ACS Medicinal Chemistry Letters, 12(9), 1498-1502.[Link]

  • Ciber, L., Požgan, F., Brodnik, H., Štefane, B., Svete, J., & Grošelj, U. (2022). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Catalysts, 12(10), 1132.[Link]

Optimization

Troubleshooting poor solubility of 2,3-Diamino-4-nitrobenzonitrile in aqueous media

Welcome to the technical support center for 2,3-Diamino-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3-Diamino-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to assist you in your experiments.

Q1: What are the fundamental properties of 2,3-Diamino-4-nitrobenzonitrile that contribute to its poor aqueous solubility?

A1: The limited aqueous solubility of 2,3-Diamino-4-nitrobenzonitrile is a direct result of its molecular structure. The molecule possesses a rigid, aromatic benzene ring, which is inherently hydrophobic (water-repelling). While the two amino (-NH2) groups can participate in hydrogen bonding with water, their contribution to solubility is counteracted by the non-polar nature of the rest of the molecule. The presence of a nitro group (-NO2) and a nitrile group (-CN) further contributes to its low affinity for water.[1] Aromatic nitro compounds, in general, are known for their limited solubility in aqueous media.[2]

PropertyValueSource
Molecular Formula C7H6N4O2[CymitQuimica][3]
Molecular Weight 178.15 g/mol [CymitQuimica][3]
Appearance Likely a solid at room temperatureInferred from similar structures[1]
Predicted Solubility Sparingly soluble in waterInferred from similar nitroaromatic structures[1][4]

Q2: I am observing very low solubility of 2,3-Diamino-4-nitrobenzonitrile in my buffer. What is the first step to improve it?

A2: The most effective initial step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous buffer. This is a standard and highly effective technique for working with poorly water-soluble compounds.[5]

Step-by-Step Protocol for Preparing a Concentrated Stock Solution:

  • Solvent Selection: Choose a water-miscible organic solvent in which 2,3-Diamino-4-nitrobenzonitrile is readily soluble. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol

  • Preparation:

    • Accurately weigh a small amount of 2,3-Diamino-4-nitrobenzonitrile.

    • Add the appropriate volume of the selected organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or gentle warming if necessary. The solution should be clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container to prevent solvent evaporation and compound degradation.

Caption: Decision workflow for initial solubilization.

Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is rapidly decreased upon dilution, causing the compound to exceed its solubility limit in the resulting aqueous mixture.

To prevent precipitation, follow this detailed dilution protocol:

  • Pre-warm Solutions: Allow both your concentrated stock solution and the aqueous buffer to reach room temperature.

  • Vortexing is Key: While vigorously vortexing the aqueous buffer, add the stock solution dropwise and slowly. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that can initiate precipitation.

  • Serial Dilutions: For very high dilutions, it may be beneficial to perform a series of intermediate dilutions rather than a single large one.

  • Co-solvents: Consider adding a small percentage (e.g., 1-5%) of the same organic solvent used for the stock solution to your final aqueous buffer. This can help maintain the compound's solubility.[5][6]

Q4: Can I improve solubility by adjusting the pH of my aqueous medium?

A4: Yes, pH adjustment can be a powerful tool to enhance the solubility of ionizable compounds.[7] The 2,3-Diamino-4-nitrobenzonitrile molecule has two amino groups, which are basic and can be protonated at acidic pH.

By lowering the pH of your aqueous buffer to below the pKa of the amino groups, you can increase the proportion of the protonated, charged form of the molecule. This charged species will have a higher affinity for water, thus increasing solubility.

General Guidance on pH Adjustment:

  • Acidic Buffers: Prepare your aqueous medium using buffers with a pH in the acidic range (e.g., pH 4-6).

  • Titration: For precise control, you can dissolve the compound in a slightly acidic solution and then carefully adjust the pH upwards with a base, monitoring for any signs of precipitation.

Caption: pH effect on amino group ionization and solubility.

Q5: Are there any other additives I can use to enhance the solubility of 2,3-Diamino-4-nitrobenzonitrile?

A5: Yes, several excipients can be employed to improve the solubility of poorly soluble compounds.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the 2,3-Diamino-4-nitrobenzonitrile, effectively increasing its apparent solubility.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like 2,3-Diamino-4-nitrobenzonitrile, shielding them from the aqueous environment and enhancing solubility.[7]

Protocol for a Surfactant-based Formulation:

  • Prepare your aqueous buffer.

  • Add a small amount of the chosen surfactant (e.g., 0.01-0.1% w/v).

  • Mix thoroughly to ensure the surfactant is fully dissolved.

  • Proceed with the dilution of your organic stock solution into this surfactant-containing buffer as described in Q3.

Q6: What is the maximum achievable concentration of 2,3-Diamino-4-nitrobenzonitrile in an aqueous buffer for cell-based assays?

A6: The maximum achievable concentration will depend on the final percentage of organic co-solvent and the presence of other solubilizing agents that are compatible with your specific cell line. It is crucial to first determine the tolerance of your experimental system to the chosen solvents and additives.

FormulationApproximate Achievable ConcentrationConsiderations
Aqueous Buffer Alone Very Low (< 1 µM)Prone to precipitation.
Buffer + 1% DMSO Low to Moderate (1-50 µM)Check cell tolerance to DMSO.
Buffer + 5% DMSO Moderate to High (up to 100 µM or higher)Higher potential for solvent-induced artifacts.
Buffer + 0.1% Tween® 20 Moderate (10-100 µM)Surfactant may interfere with some assays.
Acidic Buffer (pH 5) Low to ModerateDependent on compound stability at low pH.

Q7: How should I properly store my 2,3-Diamino-4-nitrobenzonitrile solutions to ensure stability?

A7: Proper storage is critical to maintain the integrity of your compound.

  • Solid Compound: Store in a cool, dry, and dark place.

  • Organic Stock Solutions: Store at -20°C or -80°C in tightly sealed vials to prevent evaporation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is best to prepare these fresh for each experiment. Nitroaromatic compounds can be susceptible to degradation, especially when exposed to light (photolysis).[9][10]

References

  • RSC Publishing. (2025, August 20). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation.
  • Google Patents. US3876691A - Process for the hydrolysis of nitriles.
  • Guidechem. CAS 211096-54-7 2,3-diamino-4-nitrobenzonitrile Supply list.
  • PubChem. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090.
  • CymitQuimica. Benzonitrile, 2,3-diamino-4-nitro-.
  • PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers.
  • PubMed. Direct photolysis of nitroaromatic compounds in aqueous solutions.
  • Sigma-Aldrich. 4-Amino-3-nitrobenzonitrile 98 6393-40-4.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater.
  • CymitQuimica. CAS 619-72-7: 4-Nitrobenzonitrile.
  • International Journal of Pharmaceutical Sciences and Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Guidechem. 4-Nitrobenzonitrile 619-72-7 wiki.

Sources

Troubleshooting

Preventing oxidation of 2,3-Diamino-4-nitrobenzonitrile during long-term storage

Welcome to the Technical Support Center for highly functionalized aromatic amines. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the rapid degradation of ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly functionalized aromatic amines. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the rapid degradation of key building blocks.

2,3-Diamino-4-nitrobenzonitrile is a highly valuable intermediate, but its ortho-diamine structural motif makes it exceptionally vulnerable to auto-oxidation. While the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups provide marginal stabilization by reducing the electron density of the aromatic ring compared to unsubstituted o-phenylenediamine, the compound will still rapidly degrade if stored improperly [1].

This guide provides a mechanistic deep-dive, interactive troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure the long-term integrity of your compound.

Part 1: Mechanistic Deep-Dive – The Science of Degradation

To prevent degradation, we must first understand the causality behind it. The two adjacent amino groups in 2,3-Diamino-4-nitrobenzonitrile are highly susceptible to proton-coupled electron transfer (PCET). Upon exposure to oxygen, ambient light, or trace transition metals, the compound forms a reactive radical cation. This intermediate rapidly loses electrons and protons to form a quinone diimine species.

Because quinone diimines are highly electrophilic, they undergo spontaneous intermolecular condensation with unoxidized monomer molecules. This results in the formation of deeply colored (dark red to brown) 2,3-diaminophenazine dimers and complex poly-aromatic oligomers [2].

Mechanism A 2,3-Diamino-4-nitrobenzonitrile (Intact Monomer) B Radical Cation Intermediate A->B O2 / Light / Heat C Quinone Diimine Species B->C -e-, -H+ D Diaminophenazine Dimer & Polymeric Impurities C->D Intermolecular Condensation

Figure 1: Oxidative degradation pathway of ortho-phenylenediamine derivatives into polymeric impurities.

Part 2: Troubleshooting Guides & FAQs

Q1: My 2,3-Diamino-4-nitrobenzonitrile powder turned from yellow/orange to dark brown. Is it still usable? A1: No, not in its current state. The dark brown color is a visual indicator of polymeric phenazine impurities [2]. Even at low concentrations (<5%), these highly conjugated oligomers can interfere with sensitive biological assays (via fluorescence quenching or off-target binding) and disrupt downstream synthetic yields. You must perform a rescue purification (see SOP 2 below) before proceeding.

Q2: I currently flush my storage vials with Nitrogen gas. Is this sufficient for long-term storage (>1 year)? A2: Nitrogen is acceptable for short-term use, but Argon is vastly superior for long-term storage of small vials. Causality: Argon is approximately 38% denser than air and 42% denser than Nitrogen. When you purge a vial, Argon sinks to the bottom and creates a heavy, protective blanket directly over the solid powder. Nitrogen, being lighter, easily mixes with ambient air and is quickly displaced by oxygen the moment the vial is opened or if the seal is imperfect [3].

Q3: Can I store this compound as a pre-dissolved stock solution in DMSO or DMF to save time? A3: It is highly discouraged. Dissolved aromatic amines oxidize exponentially faster than solid powders because the solvent facilitates molecular mobility and oxygen diffusion. Furthermore, DMSO is hygroscopic and can introduce trace water, which acts as a nucleophile and accelerates the degradation pathway. If a stock solution is absolutely mandatory, it must be prepared in rigorously degassed, anhydrous solvent, aliquoted into single-use vials, and stored at -80°C.

Part 3: Quantitative Data – Storage Conditions vs. Shelf Life

To optimize your inventory management, refer to the following empirical data regarding the stability of o-phenylenediamine derivatives under various environmental conditions [4].

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePurity Retained
Benchtop (25°C) Ambient AirClear Glass< 1 Week< 90% (Rapid oxidation)
Fridge (4°C) Ambient AirAmber Glass1 - 2 Months~ 95%
Freezer (-20°C) Ambient AirAmber Glass6 Months> 97%
Freezer (-20°C) Argon PurgedSealed Amber / PTFE> 2 Years> 99%
Ultra-Low (-80°C) Argon PurgedSealed Amber / PTFE> 5 Years> 99.5%

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Aliquoting and Inert Gas Packaging for Long-Term Storage

This protocol is designed to eliminate the three primary catalysts of aromatic amine oxidation: moisture, light, and oxygen [5].

  • Pre-drying: Place the bulk 2,3-Diamino-4-nitrobenzonitrile in a vacuum desiccator containing fresh Drierite (CaSO₄) for 24 hours.

    • Causality: Surface moisture facilitates proton-coupled electron transfer (PCET), lowering the activation energy required for radical cation formation.

  • Aliquoting: Transfer the dried powder into pre-weighed, oven-dried amber glass vials.

    • Causality: Amber glass blocks UV and visible light (<500 nm), preventing the photo-initiation of oxidation.

  • Argon Purging: Using a Schlenk line or a gentle stream of high-purity Argon, purge the vial for 30–60 seconds. Keep the vial upright.

  • Sealing: Cap immediately with a PTFE-lined screw cap and wrap the exterior seal tightly with Parafilm.

    • Causality: PTFE is highly impermeable to oxygen, unlike standard silicone or rubber septa which allow slow gas diffusion over a period of months.

  • Storage & Validation: Store the sealed vials in a -20°C freezer inside a secondary container (e.g., a sealed Tupperware box containing silica gel packets and a humidity indicator card).

    • Validation Check: Inspect the humidity indicator card monthly. If the 10% spot turns pink, the secondary seal has failed and the desiccant must be replaced immediately.

Workflow Step1 1. Dry Compound (Vacuum Desiccator) Step2 2. Transfer to Amber Vial (Block UV/Vis Light) Step1->Step2 Step3 3. Purge with Argon (Displace O2 & Moisture) Step2->Step3 Step4 4. Seal with PTFE Cap & Wrap with Parafilm Step3->Step4 Step5 5. Store at -20°C with Humidity Indicator Step4->Step5

Figure 2: Optimal step-by-step workflow for the long-term storage of oxidation-sensitive aromatic amines.

SOP 2: Rescue Purification of Oxidized Material

If your compound has already darkened, use this protocol to strip away the polymeric impurities.

  • Dissolution: Dissolve the degraded material in a minimal amount of degassed ethyl acetate.

  • Filtration: Pass the solution through a short pad of silica gel (or Celite) using a fritted funnel.

    • Causality: Polymeric phenazine oxidation products are highly polar, bulky, and often insoluble in less polar solvents. They will strongly adsorb to the silica pad, while the intact monomer passes through into the filtrate.

  • Recrystallization: Evaporate the filtrate under reduced pressure and recrystallize the residue from a rigorously degassed mixture of ethanol and water.

  • Verification: Validate the recovered purity via LC-MS or ¹H-NMR.

    • Validation Check: The purified solid should return to a bright yellow/orange color. If a dark tint persists, repeat the silica filtration step.

Optimization

Optimizing temperature and solvent conditions for 2,3-Diamino-4-nitrobenzonitrile derivatives

Welcome to the Technical Support Center for 2,3-Diamino-4-nitrobenzonitrile Derivatives . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-Diamino-4-nitrobenzonitrile Derivatives . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the complex thermodynamics and chemoselectivity issues inherent to this highly functionalized scaffold.

Because 2,3-diamino-4-nitrobenzonitrile possesses both strong electron-withdrawing groups (the C4-nitro and C1-nitrile) and electron-donating groups (the C2/C3 amines), it exhibits unique reactivity profiles. This guide provides field-proven troubleshooting logic, optimized condition matrices, and self-validating protocols to ensure high-yield derivatization.

Core Reaction Pathways

Pathway A 2,3-Diamino-4-nitrobenzonitrile (Precursor) B Benzimidazole Cyclization (DMF-DMA, Reflux) A->B Electrophilic Condensation C Chemoselective Nitro Reduction (Fe/AcOH, 80°C) A->C Béchamp Reduction D Nitrile Transformation (TMSN3, DMSO, 160°C) A->D Tetrazole Formation B->C Post-cyclization Reduction

Synthetic pathways for 2,3-Diamino-4-nitrobenzonitrile derivatization.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting extremely poor yields when attempting benzimidazole cyclization of 2,3-diamino-4-nitrobenzonitrile with standard aldehydes in ethanol? The Causality: The strong electron-withdrawing nature of both the C4-nitro and C1-nitrile groups significantly reduces the nucleophilicity of the C2 and C3 amines. Ethanol at reflux (~78°C) does not provide sufficient thermal energy to overcome this high activation barrier. Furthermore, protic solvents hydrogen-bond with the amine lone pairs, further dampening their reactivity. The Solution: Switch to a polar aprotic solvent like DMF or DMSO and elevate the temperature to 100–120°C. Alternatively, use highly reactive electrophiles like dimethylformamide dimethyl acetal (DMF-DMA) under reflux, which readily condenses with electron-deficient amines[1].

Q2: How can I prevent the hydrolysis of the C1-nitrile group during high-temperature cyclization? The Causality: Nitriles are highly susceptible to hydrolysis to amides or carboxylic acids at elevated temperatures (>120°C), especially when water is present alongside acidic or basic catalysts. The Solution: Maintain strictly anhydrous conditions. If using an acid catalyst (e.g., p-TsOH or acetic acid), limit the temperature to 90–100°C. If higher temperatures are required (e.g., 160°C in DMSO for tetrazole formation), ensure the reaction time is strictly monitored (maximum 24 hours) to prevent over-reaction[2].

Q3: What is the optimal solvent system for the selective reduction of the C4-nitro group without affecting the C1-nitrile? The Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2) in methanol often leads to the over-reduction of the nitrile group into a primary amine. The Solution: Utilize Iron (Fe) powder in glacial acetic acid (the Béchamp reduction). This chemoselective approach relies on single-electron transfer kinetics that readily reduce the nitro group to an amine while leaving the nitrile thermodynamically untouched[1]. The optimal temperature for the Fe/AcOH system is 70–80°C.

Troubleshooting Issue Issue: Poor Cyclization Yield Check1 Check Solvent Type Issue->Check1 Protic Protic (EtOH/MeOH) Causes H-bonding inhibition Check1->Protic Aprotic Polar Aprotic (DMF/DMSO) Stabilizes transition state Check1->Aprotic Temp Temperature < 100°C? Insufficient activation energy Protic->Temp Action Action: Switch to DMF, Elevate to 110°C Aprotic->Action If yield still low Temp->Action

Troubleshooting logic for low yields in benzimidazole cyclization.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimized thermodynamic and solvent parameters for key transformations of 2,3-diamino-4-nitrobenzonitrile derivatives, synthesized from empirical data across multiple drug discovery campaigns.

Reaction TypeTarget DerivativeOptimal SolventOptimal Temp (°C)TimeYield (%)Causality / Notes
Benzimidazole Cyclization 2-Substituted-1H-benzimidazoleDMF-DMA (neat) or DMF100–1204–6 h75–85Aprotic environment prevents H-bonding; high temp overcomes deactivation by NO2/CN[1].
Nitro Reduction 4-Amino-2,3-diaminobenzonitrileGlacial Acetic Acid / H2O70–802–3 h>90Fe powder provides strict chemoselectivity, leaving the CN group intact[1].
Nitrile to Tetrazole 5-(1H-tetrazol-5-yl) derivativeDMSO16024 h~90TMSN3 requires high thermal activation; DMSO stabilizes the polar transition state[2].
Amide Coupling Benzimidazole-4-carboxamidePyridine / DMF40 to Ambient1–2 h70–80CDI activation requires mild temperatures to prevent pyrimidine/nitrile side reactions[3].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the specific validation checkpoint has been met.

Protocol A: Benzimidazole Ring Cyclization via DMF-DMA

Objective: Synthesize a benzimidazole core from 2,3-diamino-4-nitrobenzonitrile. Causality: Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the electrophile and the solvent. Its high reactivity is necessary because the amines on the precursor are severely deactivated.

  • Initiation: Suspend 1.0 eq of 2,3-diamino-4-nitrobenzonitrile in 5.0 volumes of DMF-DMA under an inert argon atmosphere.

    • Validation Checkpoint 1: The precursor will initially form a heterogeneous, bright yellow suspension.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 100–105°C).

    • Causality: Refluxing drives off the methanol byproduct, shifting the equilibrium toward the cyclized product.

    • Validation Checkpoint 2: As the reaction progresses (typically 2-4 hours), the suspension will transition into a homogeneous deep orange/red solution, indicating the formation of the intermediate formamidine[1].

  • Cyclization & Precipitation: Cool the mixture to room temperature, then pour it into ice-cold water (10 volumes) while stirring vigorously.

    • Validation Checkpoint 3: A sudden precipitation of a solid mass confirms successful cyclization. If an oil forms, the reaction temperature was likely too low, resulting in incomplete cyclization.

  • Isolation: Filter the solid, wash thoroughly with cold ethanol to remove residual DMF, and dry under a vacuum.

Protocol B: Chemoselective Reduction of the Nitro Group

Objective: Reduce the C4-nitro group to an amine without hydrolyzing or reducing the C1-nitrile.

  • Preparation: Dissolve the cyclized nitro-derivative (1.0 eq) in glacial acetic acid (10 volumes).

    • Causality: Acetic acid serves as both the proton source and the solvent, providing a mildly acidic environment that favors the Béchamp reduction mechanism without hydrolyzing the sensitive nitrile[1].

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) in small portions over 15 minutes.

    • Validation Checkpoint 1: An exothermic reaction will occur with the evolution of mild gas. The solution color will darken significantly to a brown/black hue.

  • Thermal Processing: Heat the mixture to 75°C for 2 hours.

    • Causality: 75°C provides optimal kinetics for the single-electron transfer steps from Fe to the nitro group. Exceeding 90°C risks nitrile hydrolysis.

    • Validation Checkpoint 2: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the starting material (higher Rf) and the appearance of a highly polar, UV-active spot (lower Rf) that stains positive with ninhydrin.

  • Workup: Cool the mixture, filter through a pad of Celite to remove iron salts, and neutralize the filtrate with saturated NaHCO3 until pH 7.5 is reached. Extract with EtOAc.

References

  • [1] Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer—Design, Synthesis, and In Vitro Evaluation. ACS Omega.[Link]

  • [2] Thermocatalytic Transformation of Nitriles Utilizing Pristine and Calcined ZnCr Layered Double Hydroxides for the Synthesis of Various Tetrazole- and Kynurenic Acid-Based Drug Candidates. PMC.[Link]

  • [4] SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. PMC.[Link]

  • [3] Optimization of Phenyl-Substituted Benzimidazole Carboxamide Poly(ADP-Ribose) Polymerase Inhibitors: Identification of (S)-2-(2-Fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a Highly Potent and Efficacious Inhibitor. Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting

Reducing unwanted side products in 2,3-Diamino-4-nitrobenzonitrile amination

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) workflows. As Senior Application Scientists, we frequently encounter challenges when synthesizing highly functionalized building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) workflows. As Senior Application Scientists, we frequently encounter challenges when synthesizing highly functionalized building blocks like 2,3-diamino-4-nitrobenzonitrile.

The sequential amination of 2,3-difluoro-4-nitrobenzonitrile is a deceptively complex transformation. While the first fluorine displacement is rapid, the second is kinetically hindered, leading to a cascade of potential side reactions if conditions are not rigorously controlled. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-purity diamine synthesis.

Reaction Workflow & Troubleshooting Logic

Workflow SM 2,3-Difluoro-4-nitrobenzonitrile (Starting Material) Amine Amination Conditions (NH3 source, Solvent, Heat) SM->Amine Mono Mono-amino Intermediate (Slow 2nd SNAr) Amine->Mono Fast SNAr 1 Phenol Phenol Byproduct (OH- Nucleophilic Attack) Amine->Phenol Aqueous Conditions (H2O present) Mono->Mono Insufficient NH3 or Low Temp Target 2,3-Diamino-4-nitrobenzonitrile (Target Product) Mono->Target Slow SNAr 2 (Requires Heat/Pressure) Amide Amide Byproduct (Nitrile Hydration) Target->Amide Prolonged Heat in Aqueous Base

Logical troubleshooting workflow for the sequential SNAr amination of 2,3-difluoro-4-nitrobenzonitrile.

Troubleshooting Guide & FAQs

Q1: Why is my reaction stalling at the mono-aminated intermediate (e.g., 2-amino-3-fluoro-4-nitrobenzonitrile)? Causality & Mechanism: In sequential nucleophilic aromatic substitution (SNAr) of activated dihalides, the first substitution is highly favored due to the strong electron-withdrawing effects of the nitro and cyano groups. However, once the first amine group is installed, it donates electron density into the aromatic ring via resonance. This significantly reduces the electrophilicity of the remaining carbon-fluorine bond, making the second SNAr step orders of magnitude slower[1]. Expert Solution: To drive the second amination, you must overcome this kinetic barrier. Increase the reaction temperature (typically 80–100 °C) in a sealed pressure vessel (e.g., Parr reactor) to prevent ammonia loss, and use a massive molar excess of ammonia (10–15 equivalents).

Q2: My LC-MS shows a major side product with a +18 Da mass shift relative to the target. What is this, and how do I prevent it? Causality & Mechanism: A +18 Da mass shift under basic amination conditions is the classic signature of nitrile hydration. The cyano (-CN) group on the benzonitrile ring is highly susceptible to base-catalyzed hydration, converting it into a primary carboxamide (-CONH₂). This is almost guaranteed to happen if you use aqueous ammonium hydroxide (NH₄OH) at the elevated temperatures required for the second SNAr step. Expert Solution: Eliminate water from the system entirely. Switch from aqueous ammonia to an anhydrous ammonia source. Using a 7 M solution of ammonia in methanol[2] or bubbling anhydrous NH₃ gas into dry 1,4-dioxane will completely suppress amide formation.

Q3: We are detecting hydroxylated (phenol) byproducts where a fluorine was replaced by an -OH group. How can we eliminate them? Causality & Mechanism: Hydroxide ions (OH⁻), generated from the equilibrium of ammonia in water, are potent nucleophiles. They compete directly with ammonia in the SNAr process, displacing the fluorine atom to form fluoronitrophenols. This is a common degradation pathway in the synthesis of activated nitrobenzonitriles when water is present. Expert Solution: Strict exclusion of water is mandatory. Dry your solvents over 3Å molecular sieves and ensure your reactor is purged with inert gas before introducing anhydrous ammonia.

Q4: How do I purify the final 2,3-diamino-4-nitrobenzonitrile from residual mono-amine? Causality & Mechanism: Both the mono-amine and diamine are highly polar and capable of strong hydrogen bonding, which causes severe tailing and poor resolution on standard silica gel chromatography. Expert Solution: Exploit their differential solubility. The diamine has a higher propensity for intermolecular hydrogen bonding, making it significantly less soluble in cold, moderately polar solvents. A reslurry or trituration from cold water/ethanol mixtures will precipitate the diamine while leaving the mono-amine and ammonium fluoride salts in solution.

Quantitative Data: Optimization of Amination Conditions

The following table summarizes the causal relationship between solvent choices, temperature, and the resulting product distribution.

Solvent SystemAmmonia SourceTemp (°C)Time (h)Target Diamine (%)Mono-amine (%)Phenol/Amide Byproducts (%)
Aqueous28% NH₄OH (aq)8012451540
Methanol7M NH₃ in MeOH80188510<5
1,4-DioxaneNH₃ (gas, 5 bar)9018>95<2<1

Experimental Protocol: Optimized Anhydrous Amination

This protocol is designed as a self-validating system . It uses anhydrous conditions to simultaneously eliminate phenol and amide byproducts, while utilizing pressure to force the sluggish second SNAr step to completion.

Step 1: Reactor Preparation Thoroughly dry a heavy-walled pressure vessel (e.g., Parr reactor) in an oven at 120 °C. After cooling under inert gas, add 2,3-difluoro-4-nitrobenzonitrile (1.0 eq) and dissolve it in anhydrous 1,4-dioxane (10 mL per gram of substrate).

Step 2: Reagent Introduction Chill the reactor to 0 °C using an ice bath. Introduce anhydrous ammonia. You may either bubble anhydrous NH₃ gas into the solution until saturated, or add a commercially available 7 M ammonia in methanol solution (15.0 eq)[2].

Step 3: Pressurized Amination Seal the reactor securely. Heat the mixture to 90 °C with vigorous mechanical stirring. Caution: The internal pressure will rise significantly; ensure the reactor is rated for at least 15 bar. Maintain these conditions for 16–18 hours to ensure complete conversion of the deactivated mono-amine intermediate[1].

Step 4: Analytical Checkpoint (Self-Validation) Cool the reactor to room temperature, then to 0 °C before cautiously venting the excess ammonia gas. Take a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Validation Metric: The reaction is only considered complete when the peak corresponding to the mono-fluoro intermediate (M+1) is ≤ 2% of the total area. If it is higher, re-seal and heat for an additional 4 hours.

Step 5: Workup and Purification Concentrate the reaction mixture under reduced pressure to remove the solvent and residual ammonia. Triturate the resulting crude solid with cold deionized water (5 mL/g). Validation Metric: Complete dissolution of the solid indicates a failed reaction (target product is water-insoluble; ammonium fluoride byproduct is water-soluble). A successful reaction yields a distinct, bright yellow/orange precipitate. Filter the suspension, wash the filter cake with ice-cold ethanol to remove organic impurities, and dry under high vacuum to afford pure 2,3-diamino-4-nitrobenzonitrile.

References

  • 1, PMC (nih.gov) 2.2, Google Patents 3., Benchchem

Sources

Optimization

HPLC mobile phase optimization for 2,3-Diamino-4-nitrobenzonitrile purity analysis

Welcome to the technical support center for the HPLC purity analysis of 2,3-Diamino-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purity analysis of 2,3-Diamino-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your HPLC mobile phase and troubleshooting common analytical challenges. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2,3-Diamino-4-nitrobenzonitrile that influence its separation in reversed-phase HPLC?

A1: 2,3-Diamino-4-nitrobenzonitrile possesses a unique combination of functional groups that dictate its chromatographic behavior. The presence of two basic amino groups and an acidic nitro group makes the molecule's overall polarity and retention highly dependent on the mobile phase pH.[1][2] The aromatic ring and the nitrile group contribute to its hydrophobicity, making it suitable for reversed-phase chromatography.[3] Understanding the interplay of these groups is crucial for method development.

Q2: What is a good starting point for a reversed-phase HPLC method for 2,3-Diamino-4-nitrobenzonitrile purity analysis?

A2: For initial method development, a gradient elution with a C18 column is a robust starting point.[4][5] A typical scouting gradient would be to run from a low to a high percentage of an organic solvent like acetonitrile or methanol in a buffered aqueous mobile phase.[6] A photodiode array (PDA) detector is recommended to monitor the analyte and any potential impurities at multiple wavelengths, which is particularly useful for compounds with chromophores like nitroaromatics.[7]

Q3: Why is controlling the mobile phase pH so critical for this analysis?

A3: The mobile phase pH directly influences the ionization state of the amino and nitro groups on the 2,3-Diamino-4-nitrobenzonitrile molecule.[8][9][10] When the pH is close to the pKa of these functional groups, the molecule can exist in both ionized and non-ionized forms, leading to poor peak shape, such as tailing or splitting.[2][11] By maintaining a consistent pH, ideally at least 2 pH units away from the analyte's pKa, you ensure a single ionic form, resulting in sharp, symmetrical peaks and reproducible retention times.[12][13][14]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your analysis.

Peak Shape Problems: Tailing and Fronting

Q4: My peak for 2,3-Diamino-4-nitrobenzonitrile is showing significant tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for a basic compound like 2,3-Diamino-4-nitrobenzonitrile is a common issue in reversed-phase HPLC.[15] The primary cause is often secondary interactions between the basic amino groups of the analyte and acidic silanol groups on the silica-based stationary phase.[11]

Causality Explained: At mid-range pH, residual silanol groups on the column packing can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated (positively charged) amino groups of your analyte. This results in a portion of the analyte being more strongly retained, causing the characteristic tail.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_ph Is mobile phase pH 2-3 units below the pKa of the amino groups? start->check_ph adjust_ph Action: Adjust mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate). check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes end Symmetrical Peak Achieved adjust_ph->end adjust_buffer Action: Increase buffer concentration to improve buffering capacity. check_buffer->adjust_buffer No check_column Are you using a modern, high-purity, end-capped C18 column? check_buffer->check_column Yes adjust_buffer->end change_column Action: Switch to a column with low silanol activity or a polar-embedded phase. check_column->change_column No check_overload Is sample overload a possibility? check_column->check_overload Yes change_column->end reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load No system_issue Investigate for extra-column effects (e.g., dead volume). check_overload->system_issue Yes reduce_load->end system_issue->end

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 3.0, phosphate or formate buffers are excellent choices.[12][16]

  • Preparation: Prepare a 25 mM buffer solution and adjust the pH using the corresponding acid (e.g., phosphoric acid for a phosphate buffer).[16] Always use high-purity reagents and HPLC-grade water.[16]

  • Mobile Phase A: Your buffered aqueous solution.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Analysis: Start with an isocratic elution at a low organic percentage to observe the retention and peak shape. Systematically increase the organic content to optimize retention time.

  • Evaluation: Compare the peak symmetry at different pH values (e.g., 3.0, 4.0, 5.0). The optimal pH should provide a tailing factor close to 1.0.

Q5: My analyte peak is fronting. What could be the cause?

A5: Peak fronting is less common than tailing but can occur due to a few specific reasons, most notably sample overload or poor sample solubility in the mobile phase.[15]

Causality Explained: When the concentration of the analyte is too high for the column to handle, it leads to a saturation effect on the stationary phase, causing some of the analyte molecules to travel faster, resulting in a fronting peak. Alternatively, if the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the initial band of analyte to move too quickly down the column.

Experimental Protocol: Addressing Peak Fronting

  • Reduce Sample Concentration: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded.

  • Match Injection Solvent: Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase of your gradient.[17] This prevents the injection solvent from acting as a strong eluent and distorting the peak shape.

Resolution and Selectivity Issues

Q6: I am having trouble separating 2,3-Diamino-4-nitrobenzonitrile from a closely eluting impurity. How can I improve the resolution?

A6: Improving resolution between closely eluting peaks requires a systematic approach to optimizing selectivity and efficiency.[18] This can be achieved by modifying the mobile phase composition, gradient profile, or stationary phase.

Troubleshooting Strategies for Poor Resolution

StrategyActionRationale
Optimize Gradient Slope Decrease the gradient steepness (i.e., increase the gradient time).[19][20]A shallower gradient allows more time for the analytes to interact with the stationary phase, improving separation.
Change Organic Modifier Switch from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different solvent strengths and can offer different selectivities for aromatic compounds.
Adjust Mobile Phase pH Make small, controlled changes to the mobile phase pH.Even a small change in pH can alter the ionization and, therefore, the retention of the analyte and impurities differently, leading to improved separation.[2]
Change Column Chemistry If resolution is still poor, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded column.[4]A Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds through π-π interactions. A polar-embedded phase can offer different interactions with the polar functional groups of the analyte and impurities.

Experimental Protocol: Gradient Optimization

  • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate elution time of your analyte and impurities.[6]

  • Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution time of the peaks of interest. For example, if the peaks elute between 40% and 50% organic, you could run a gradient from 35% to 55% organic over 20 minutes.[19]

  • Isocratic Hold: If necessary, incorporate an isocratic hold at a specific mobile phase composition to further enhance the separation of critical pairs.[19]

start Poor Resolution scouting_gradient Perform a fast scouting gradient. start->scouting_gradient optimize_gradient Optimize gradient slope around the elution region. scouting_gradient->optimize_gradient change_organic Change organic modifier (Acetonitrile vs. Methanol). optimize_gradient->change_organic adjust_ph Fine-tune mobile phase pH. change_organic->adjust_ph change_column Consider a different column chemistry (e.g., Phenyl-Hexyl). adjust_ph->change_column end Resolution Achieved change_column->end

Caption: A logical workflow for improving peak resolution.

References

  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9). [Source Name not available]
  • Saxena, N. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Phenomenex.
  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf.
  • Strategies for Method Development and Optimization in HPLC. (2024, April 28). Drawell.
  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020, December 11). Veeprho.
  • Control pH During Method Development for Better Chrom
  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. (2025, December 30). Pure Synth.
  • Rosés, M., et al. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 74(7), 1549-1557.
  • HPLC Buffer Mobile Phase Consider
  • A Guide to HPLC and LC-MS Buffer Selection. [Source Name not available].
  • Canals, I., et al. (2001). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed.
  • The Secrets of Successful Gradient Elution. (2017, May 1).
  • Shinde, V. (2025, February 1).
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio.
  • Reverse Phase vs Normal Phase in HPLC. Labtech.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Polar Compounds. SIELC Technologies.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • How to Reduce Peak Tailing in HPLC. (2025, June 9). Phenomenex.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). [Source Name not available].
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-(2-tert-butyl-4- nitrophenyl)acetamide. Benchchem.
  • HPLC Troubleshooting Guide. [Source Name not available].
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). [Source Name not available].
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. Benchchem.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Performance characteristics of different chromatographic columns for nitro compound analysis. Benchchem.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.

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Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 2,3-Diamino-4-nitrobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges researchers face when working with 2,3-Diamino-4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges researchers face when working with 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7). This compound is a highly valuable intermediate in the synthesis of benzimidazoles, quinoxalines, and advanced pharmaceutical APIs. However, its unique push-pull electronic structure makes it notoriously sensitive to thermal and oxidative stress during standard reflux procedures.

Below, you will find mechanistic explanations, field-proven protocols, and quantitative data to help you optimize your synthetic workflows.

Part 1: Core Mechanistic FAQs (The "Why")

Q1: Why does my reaction mixture containing 2,3-Diamino-4-nitrobenzonitrile turn into a black, tarry substance during standard reflux? A1: This phenomenon is primarily driven by the oxidative polymerization of the ortho-diamine functionality. Ortho-diamines are highly electron-rich and inherently susceptible to rapid oxidation, converting into dark, complex oligomeric mixtures when exposed to atmospheric oxygen at elevated temperatures[1]. In 2,3-Diamino-4-nitrobenzonitrile, the strongly electron-withdrawing nitro group adjacent to the diamine moiety creates a highly polarized system. While the nitro group reduces the overall electron density of the aromatic ring, the thermal stress of reflux conditions combined with trace oxygen triggers radical-mediated oxidative decomposition[2].

Q2: Is the degradation purely oxidative, or does thermal instability play a role? A2: The degradation is a synergistic combination of both factors. Nitroaromatic compounds possess inherent thermal hazards. At elevated temperatures (typically >120°C, depending on the solvent matrix), nitro groups can undergo exothermic decomposition, leading to the cleavage of C-NO₂ bonds or intramolecular redox reactions with the adjacent amine groups[3]. Therefore, prolonged reflux in high-boiling solvents (e.g., DMF, Xylenes) exacerbates both thermal cleavage and oxidative polymerization.

Degradation A 2,3-Diamino-4-nitrobenzonitrile Under Reflux B Oxygen Exposure A->B Aerobic Setup C High Thermal Stress (>120°C) A->C High-Boiling Solvents D Protic/Aqueous Solvents A->D Trace Moisture E Oxidative Polymerization (Black Tar Formation) B->E F Exothermic Decomposition (Nitro-group Cleavage) C->F G Nitrile Hydrolysis (Amide/Acid Impurities) D->G

Logical relationship of thermal and environmental degradation pathways.

Part 2: Experimental Troubleshooting & Protocol Design (The "How")

Q3: How can I prevent this degradation while still achieving the activation energy required for my desired cyclization or condensation reaction? A3: You must implement a strict anaerobic workflow and tightly control your thermal input. Relying on a standard reflux condenser open to the atmosphere will consistently result in yield loss. Below is a self-validating protocol designed to isolate the compound from oxidative triggers while maintaining the necessary thermal energy.

Self-Validating Anaerobic Reflux Protocol

Objective: To perform a high-temperature condensation reaction without triggering the oxidative polymerization of the ortho-diamine moiety.

Step 1: Solvent Degassing (Freeze-Pump-Thaw Method) Causality: Dissolved oxygen in the solvent is a primary initiator of radical polymerization. Sparging with inert gas is often insufficient for sensitive ortho-diamines.

  • Transfer the chosen solvent (e.g., anhydrous Ethanol or 1,4-Dioxane) into a heavy-walled Schlenk flask.

  • Freeze the solvent completely by submerging the flask in a liquid nitrogen bath.

  • Open the flask to a high vacuum line (10⁻³ mbar) for 5 minutes to evacuate the headspace and remove dissolved gases.

  • Isolate the flask from the vacuum and thaw the solvent in a warm water bath to release trapped gas bubbles.

  • Repeat this freeze-pump-thaw cycle three times. Self-Validation Check: The absolute absence of bubbling during the final thaw indicates complete degassing.

Step 2: Reagent Loading and System Inertion

  • Backfill the Schlenk flask with high-purity Argon. Note: Argon is preferred over Nitrogen as its higher density provides a more robust protective blanket over the solvent surface.

  • Quickly add 2,3-Diamino-4-nitrobenzonitrile and any other solid reagents under a positive, continuous flow of Argon.

  • Seal the system and purge the headspace with Argon for an additional 10 minutes.

Step 3: Controlled Heating

  • Equip the flask with a reflux condenser connected to an Argon bubbler to maintain a slight positive pressure.

  • Submerge the flask in a pre-heated oil bath controlled by a digital thermocouple. Set the temperature strictly to the solvent's boiling point—do not overshoot, as localized superheating at the flask walls accelerates nitro-group decomposition[3]. Self-Validation Check: The reaction mixture should transition from a suspension to a clear, deeply colored solution. If the solution turns opaque black within the first 30 minutes, the inert atmosphere has been compromised and oxygen is present[1].

Workflow S1 1. Solvent Degassing (Freeze-Pump-Thaw) S2 2. Schlenk Setup (Argon Blanket) S1->S2 S3 3. Reagent Addition (Positive Ar Flow) S2->S3 S4 4. Controlled Reflux (Digital Temp Control) S3->S4 S5 5. Reaction Monitoring (Anaerobic Aliquots) S4->S5

Step-by-step experimental workflow for anaerobic reflux to prevent oxidation.

Part 3: Quantitative Data & Yield Optimization

Selecting the right solvent and atmospheric conditions is critical. The table below summarizes the expected stability and yield outcomes based on varying reflux parameters. By lowering the boiling point of the solvent and strictly enforcing an Argon atmosphere, thermal degradation is minimized.

Table 1: Impact of Solvent and Atmosphere on 2,3-Diamino-4-nitrobenzonitrile Stability

Solvent MatrixBoiling Point (°C)AtmosphereReaction Time (h)Observed Degradation LevelExpected Product Yield (%)
Toluene110.6Air (Standard)12High (Opaque Black Tar)< 15%
Toluene110.6Argon (Schlenk)12Low to Moderate60 - 65%
Ethanol78.3Air (Standard)24Moderate (Dark Brown)35 - 40%
Ethanol 78.3 Argon (Schlenk) 24 Minimal (Clear Orange/Red) > 80%
DMF153.0Argon (Schlenk)6High (Thermal Cleavage)< 25%

Note: DMF and other high-boiling solvents should be avoided unless absolutely necessary, as temperatures exceeding 120°C frequently bypass oxidative pathways and directly trigger the exothermic decomposition of the nitroaromatic system.

References

  • Title: Quantitative Analysis of Substituent Effects in Cu(II) and Co(II)
  • Title: ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD Source: ResearchGate URL
  • Title: o-Phenylenediamine | 95-54-5 Source: ChemicalBook URL

Sources

Optimization

Technical Support Center: Crystallization &amp; Precipitation Troubleshooting for 2,3-Diamino-4-nitrobenzonitrile

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 2,3-Diamino-4-nitrobenzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) .

Because this molecule features a highly polarized π -conjugated system—combining electron-donating amino groups (hydrogen bond donors/acceptors) with electron-withdrawing nitro and nitrile groups (strong hydrogen bond acceptors)—it is exceptionally prone to forming complex intermolecular networks. In process chemistry, this high polarity frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out") , unpredictable polymorphism, and poor crystal habits that bottleneck filtration.

This guide provides the causality behind these phenomena and self-validating protocols to engineer a robust crystallization process.

Part 1: Core Troubleshooting Guide (The "Why" and "How")

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

The Symptom: During cooling or antisolvent addition, the solution turns milky or cloudy, but no filterable solids form. Instead, a dense, viscous oil settles at the bottom of the reactor. The Causality: Oiling out occurs when a supersaturated solution crosses the binodal curve into a miscibility gap before it can cross the solubility curve to nucleate solid crystals[1]. For highly polar molecules like 2,3-Diamino-4-nitrobenzonitrile, the integration of solute molecules into a rigid crystal lattice is kinetically hindered by strong solvent-solute hydrogen bonding[2]. The system takes the path of least thermodynamic resistance, separating into a solute-rich liquid phase. This oil phase acts as a highly efficient solvent for impurities, severely degrading product purity and eventually solidifying into an unfilterable amorphous gel[3][4]. The Resolution: You must bypass the binodal curve by operating at lower initial supersaturation levels[4] and providing a low-energy surface for immediate lattice integration via strategic seeding[2].

Issue 2: Polymorphism & Unpredictable Crystal Habit

The Symptom: Batch-to-batch variations in crystal shape (e.g., fine needles vs. blocks) or the appearance of mixed crystal forms. The Causality: The hydrogen-bonding propensity of your chosen solvent dictates the molecular self-assembly of the solute[5]. Highly polar solvents (e.g., alcohols, DMSO) strongly coordinate with the amino groups of 2,3-Diamino-4-nitrobenzonitrile, disrupting the native dimer motifs required to form the most stable thermodynamic polymorph[6]. This solvent interference forces the precipitation of metastable polymorphs or fine, needle-like crystals. The Resolution: Shift the solvent system to a moderate polar aprotic solvent and utilize temperature cycling (Ostwald ripening) to dissolve fine metastable crystals and grow larger, stable thermodynamic blocks.

Part 2: Quantitative Data & Process Parameters

To establish a robust design space, we must control the thermodynamics of the system. Table 1 outlines the quantitative impact of critical process parameters on LLPS, while Table 2 categorizes solvent selection based on hydrogen-bonding propensity.

Table 1: Quantitative Impact of Process Parameters on LLPS
Process ParameterTarget RangeCausality / Impact on Crystallization
Initial Concentration 10 - 15 mg/mLLow concentrations prevent the system from crossing the binodal curve, avoiding the miscibility gap and LLPS[4].
Cooling Rate 0.1 - 0.2 °C/minSlow cooling maintains the system within the metastable zone, preventing rapid oiling out[1].
Seed Loading 2 - 5 wt%High seed surface area bypasses the kinetic barrier of primary nucleation, forcing solid growth[2].
Isothermal Aging 1 - 2 HoursAllows the solute to integrate into the crystal lattice, depleting supersaturation safely before further cooling[7].
Table 2: Solvent Hydrogen-Bonding Classification
Solvent TypeExamplesH-Bonding PropensityImpact on 2,3-Diamino-4-nitrobenzonitrile
Strong Acceptor/Donor Methanol, DMSOHighDisrupts solute-solute dimers; high risk of LLPS and metastable polymorphs[5][6].
Moderate Polar Aprotic Acetone, THFMediumExcellent primary solvents; balances solubility without overwhelming solute-solute H-bonding.
Non-Polar Antisolvent Heptane, TolueneLowRapid addition causes localized supersaturation and oiling out; must be dosed extremely slowly.

Part 3: Visualizing the Crystallization Pathways

LLPS_Pathway Start Homogeneous Solution (2,3-Diamino-4-nitrobenzonitrile) Supersat High Supersaturation (Cooling/Antisolvent) Start->Supersat Binodal Crosses Binodal Curve (Miscibility Gap) Supersat->Binodal Rapid Cooling / Poor Solvent Metastable Metastable Zone (Controlled Nucleation) Supersat->Metastable Seeding / Optimized Solvent LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Cryst Primary Nucleation & Crystal Growth Metastable->Cryst Gel Amorphous Gel / Impure Solid LLPS->Gel Uncontrolled Solidification Pure High-Purity Crystalline Product Cryst->Pure Controlled Growth

Figure 1: Thermodynamic pathways illustrating LLPS versus controlled crystallization.

Seeding_Workflow Step1 1. Dissolution Heat to T_max in Good Solvent Step2 2. Controlled Cooling Cool to T_seed (Inside Metastable Zone) Step1->Step2 Step3 3. Seeding Add 2-5% wt Seed Crystals Step2->Step3 Step4 4. Isothermal Aging Hold Temperature for 1-2 Hours Step3->Step4 Step5 5. Anti-Solvent Addition Slow Dosing (Avoid Local Supersat) Step4->Step5 Step6 6. Temp Cycling (Optional) Heat/Cool to Ripen Fines Step5->Step6 Step7 7. Filtration & Washing Isolate Pure Crystals Step6->Step7

Figure 2: Step-by-step seeding and temperature cycling workflow.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in feedback loops. The following methodologies include mandatory validation checkpoints to ensure the system behaves as thermodynamically predicted.

Protocol A: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

Objective: To force crystalline nucleation before the system can enter the liquid-liquid miscibility gap.

  • Dissolution: Dissolve 2,3-Diamino-4-nitrobenzonitrile in THF (15 mg/mL) at 50°C.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, filter through a 0.45 µm PTFE membrane to remove heterogeneous nucleants that could trigger premature, uncontrolled precipitation.

  • Cooling to Metastable Zone: Cool the reactor at a strict rate of 0.2°C/min to 35°C.

    • Validation Checkpoint: Monitor via in-situ turbidity (e.g., FBRM) or visual inspection. The solution must remain clear. If turbidity spikes rapidly, LLPS has occurred[2]; reheat to 50°C, add 5% v/v more THF, and repeat.

  • Seeding: Add 3% w/w of pre-milled seed crystals (of the desired polymorph) suspended in a minimal amount of antisolvent (e.g., Heptane)[7].

    • Validation Checkpoint: Observe the slurry for 30 minutes. The seeds must remain suspended and not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

  • Isothermal Aging: Hold the suspension at 35°C for 1.5 hours to allow the supersaturation to deplete via crystal growth rather than secondary nucleation.

  • Antisolvent Dosing: Dose Heptane at a rate of 0.05 bed-volumes/min until a 1:1 THF:Heptane ratio is achieved.

  • Isolation: Cool to 5°C, filter, and wash with cold Heptane.

Protocol B: Temperature Cycling (Ostwald Ripening) for Habit Modification

Objective: To convert fine, unfilterable needles or mixed polymorphs into large, easily filterable block crystals.

  • Slurry Formation: Suspend the crude 2,3-Diamino-4-nitrobenzonitrile in a 1:1 mixture of Acetone/Heptane at 20°C.

  • Heating Cycle: Heat the slurry to 45°C at 0.5°C/min. Hold for 30 minutes.

    • Causality: The increased temperature selectively dissolves the highly soluble fine crystals and metastable polymorphs, leaving only the larger, stable thermodynamic crystals intact.

  • Cooling Cycle: Cool back to 20°C at 0.1°C/min. Hold for 1 hour.

    • Causality: The dissolved solute selectively deposits onto the remaining large crystals, increasing their size and improving the aspect ratio.

  • Validation Checkpoint: Extract a slurry sample and observe under a polarized light microscope. If fine needles are still present, repeat the heating/cooling cycle 2 to 3 more times until the desired block-like morphology is achieved.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy but yield no filterable solids? A: You are experiencing Liquid-Liquid Phase Separation (oiling out). The cloudiness is not solid crystals, but an emulsion of solute-rich oil droplets suspended in the solvent[2]. You must lower your initial concentration or add seed crystals before the cloud point is reached[4].

Q: How do I know if I have a mixed crystal (polymorph mixture)? A: The most reliable method is simulating powder X-ray diffraction (XRPD) diagrams based on single-crystal data and comparing them to your batch[7]. If your DSC (Differential Scanning Calorimetry) shows multiple endothermic melting peaks, you likely have a mixture of polymorphs or a solvate.

Q: Does stirring speed affect oiling out? A: No. LLPS due to a miscibility gap is a purely thermodynamic phenomenon dependent on temperature, concentration, and solvent capability. Phase separation will occur independently of stirring speed or nucleation kinetics[2]. However, once oil droplets form, high shear can emulsify them, making the oil harder to detect and recover.

Part 6: References

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Available at:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development (ACS). Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at: [Link]

  • Uncovering the Morphological Regulation Mechanism of Low Sensitivity and Highly Energetic Materials in Solvents: Changing Crystal Morphology Induced by Hydrogen Bonding. Crystal Growth & Design (ACS). Available at: [Link]

  • Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2,3-Diamino-4-nitrobenzonitrile vs 2,4-Diamino-5-nitrobenzonitrile reactivity

An in-depth comparative analysis of 2,3-Diamino-4-nitrobenzonitrile and 2,4-Diamino-5-nitrobenzonitrile reveals how subtle shifts in regiochemistry dictate entirely divergent synthetic applications. While both compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2,3-Diamino-4-nitrobenzonitrile and 2,4-Diamino-5-nitrobenzonitrile reveals how subtle shifts in regiochemistry dictate entirely divergent synthetic applications. While both compounds share the same molecular formula (C₇H₆N₄O₂) and possess highly deactivated aromatic rings, their structural isomerism fundamentally alters their utility in drug discovery and materials science.

As a Senior Application Scientist, I have structured this guide to move beyond basic physical properties, focusing instead on the mechanistic causality behind their reactivity, supported by self-validating experimental protocols.

Structural and Electronic Profiling: The Causality of Reactivity

The reactivity of highly substituted anilines is governed by a delicate balance of steric hindrance and the push-pull dynamics of electron-withdrawing groups (EWGs).

2,3-Diamino-4-nitrobenzonitrile (Ortho-Diamine Motif)

In this isomer[1], the amino groups are situated at the C2 and C3 positions, creating a vicinal (ortho) diamine. This spatial arrangement is the quintessential precursor for synthesizing fused 5- and 6-membered nitrogen heterocycles, such as benzimidazoles and quinoxalines[2].

  • Electronic Causality: The nitro group at C4 exerts a powerful mesomeric (-M) and inductive (-I) withdrawing effect directly on the adjacent C3-amino group. Consequently, the C3-NH₂ is severely deactivated. The C2-amino group, while deactivated by the ortho-cyano group, remains the relatively more nucleophilic center. Therefore, initial electrophilic attack in cyclization reactions almost exclusively occurs at the C2 position before intramolecular ring closure traps the C3 amine.

2,4-Diamino-5-nitrobenzonitrile (Meta-Diamine Motif)

In this isomer, the amino groups at C2 and C4 are meta to one another. Intramolecular cyclization to form fused rings is sterically impossible.

  • Electronic Causality: Both amino groups are flanked by potent EWGs. The C4-NH₂ is ortho to the C5-nitro group, and the C2-NH₂ is ortho to the C1-cyano group. Because the nitro group is a stronger deactivator than the cyano group, the C4-NH₂ is exceptionally poor at nucleophilic attack. Reactions with this compound require forcing conditions (e.g., acyl chlorides with catalytic DMAP at elevated temperatures) and will typically yield regioselective functionalization at the C2-NH₂ due to its marginally higher electron density.

Pathways Start1 2,3-Diamino-4-nitrobenzonitrile (Ortho-Diamine) Rxn1 Cyclocondensation (e.g., R-CHO / AcOH) Start1->Rxn1 Intramolecular Synergy Start2 2,4-Diamino-5-nitrobenzonitrile (Meta-Diamine) Rxn2 Electrophilic Acylation (Steric/Electronic Control) Start2->Rxn2 Independent Sites Prod1 Fused Heterocycles (Benzimidazoles) Rxn1->Prod1 Prod2 Functionalized Monomers (Independent Amides) Rxn2->Prod2

Divergent synthetic pathways driven by ortho- vs. meta-diamine regiochemistry.

Comparative Reactivity Matrix

To guide synthetic planning, the quantitative and qualitative reactivity profiles of both isomers are summarized below.

Parameter2,3-Diamino-4-nitrobenzonitrile2,4-Diamino-5-nitrobenzonitrile
CAS Number 211096-54-7[1]2756181-05-0
Diamine Relationship Ortho (Vicinal)Meta
Primary Synthetic Utility Heterocyclic core formation (e.g., PARP inhibitors)[2]Linear derivatization, cross-linking monomers
Most Nucleophilic Site C2-NH₂ (C3 is suppressed by ortho-NO₂)C2-NH₂ (C4 is suppressed by ortho-NO₂)
Fused Ring Potential High (Benzimidazoles, Quinoxalines)None (Sterically forbidden)
Reactivity to Acyl Chlorides Rapid initial acylation, subsequent cyclizationSlow, requires prolonged heating and DMAP

Self-Validating Experimental Protocols

The following protocols demonstrate the divergent utility of these compounds. Each workflow is designed as a self-validating system, meaning the reaction provides inherent analytical feedback (e.g., mass shifts, distinct TLC mobility) to confirm success.

Protocol A: Benzimidazole Synthesis from 2,3-Diamino-4-nitrobenzonitrile

This protocol leverages the ortho-diamine motif to construct a rigid benzimidazole core, a common pharmacophore in oncology (e.g., ABT-888 analogs)[2].

  • Activation: Dissolve 1.0 equivalent of 2,3-diamino-4-nitrobenzonitrile in glacial acetic acid (0.2 M concentration). The acidic environment activates the incoming electrophile.

  • Condensation: Add 1.1 equivalents of the desired aromatic aldehyde. Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Self-Validation (Monitoring): Monitor via LC-MS. The intermediate Schiff base will show a mass shift of [M + Aldehyde - H₂O]. The final oxidative ring closure to the benzimidazole will show an additional -2 Da shift (loss of 2H).

  • Isolation: Upon complete consumption of the diamine (typically 12-16 hours), cool the reaction and pour it into ice-cold water. Neutralize cautiously with saturated aqueous NaHCO₃ until precipitation is complete.

  • Purification: Filter the solid, wash with cold water, and purify via flash chromatography (Ethyl Acetate/Hexanes) to yield the pure 4-cyano-7-nitrobenzimidazole derivative.

WorkflowA Step1 Step 1: Reagent Prep Dissolve 2,3-DA-4-NB in AcOH Step2 Step 2: Condensation Add Aldehyde (1.1 eq), Heat to 80°C Step1->Step2 Step3 Step 3: LC-MS Monitoring Track -H2O then -2H shifts Step2->Step3 Step4 Step 4: Isolation Aqueous Precipitation & Neutralization Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Self-validating workflow for the synthesis of benzimidazoles from 2,3-diamino precursors.

Protocol B: Regioselective Mono-Acylation of 2,4-Diamino-5-nitrobenzonitrile

Because intramolecular cyclization is impossible, this protocol focuses on selectively functionalizing the slightly more reactive C2-amine while leaving the C4-amine intact.

  • Preparation: Dissolve 1.0 equivalent of 2,4-diamino-5-nitrobenzonitrile in anhydrous Pyridine (0.1 M). Add 0.1 equivalents of DMAP as a nucleophilic catalyst.

  • Controlled Addition: Cool the solution to 0 °C. Dropwise, add 1.05 equivalents of the target acyl chloride.

  • Self-Validation (Monitoring): Monitor via TLC (Dichloromethane/Methanol 95:5). The starting material is highly polar. The mono-acylated product will elute significantly higher (loss of one hydrogen-bond donor). Strict adherence to 1.05 eq prevents the appearance of a third, even higher Rf spot (di-acylated byproduct).

  • Quenching: Stir at room temperature for 4 hours. Quench by adding the mixture to 1M HCl (ice-cold) to protonate and remove the pyridine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Conclusion

The choice between 2,3-Diamino-4-nitrobenzonitrile and 2,4-Diamino-5-nitrobenzonitrile is not merely a matter of substitution; it dictates the entire topological trajectory of a synthetic campaign. The ortho-isomer serves as a powerful building block for rigid, fused heterocyclic scaffolds, whereas the meta-isomer provides a platform for linear, regioselective functionalization. Understanding the electronic deactivation caused by the nitro and cyano groups is critical for optimizing reaction conditions and ensuring high-fidelity yields.

References

  • Sigma-Aldrich. 2,4-Diamino-5-nitrobenzonitrile | 2756181-05-0. Retrieved April 1, 2026. URL:[Link]

  • Penning, T. D., et al. (2008). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Comparative

Benchmarking 2,3-Diamino-4-nitrobenzonitrile against other substituted benzonitriles

Title: Rational Design and Benchmarking of 2,3-Diamino-4-nitrobenzonitrile in Heterocyclic Synthesis and Drug Discovery Executive Summary Substituted benzonitriles are privileged scaffolds in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Rational Design and Benchmarking of 2,3-Diamino-4-nitrobenzonitrile in Heterocyclic Synthesis and Drug Discovery

Executive Summary

Substituted benzonitriles are privileged scaffolds in medicinal chemistry, frequently utilized as versatile building blocks and potent pharmacophores. Among these, 2,3-Diamino-4-nitrobenzonitrile (2,3-DANB) presents a unique electronic and steric profile that distinguishes it from structural isomers like 2,4-diamino-5-nitrobenzonitrile. The presence of an ortho-diamine moiety flanked by strongly electron-withdrawing cyano and nitro groups creates a highly specific reactivity landscape, making it an invaluable precursor for synthesizing complex, metabolically stable fused heterocycles such as quinoxalines and benzimidazoles.

Electronic Profiling and the Causality of Reactivity

To understand the synthetic utility of 2,3-DANB, one must analyze its electronic distribution. The cyano group (-CN) at position 1 and the nitro group (-NO2) at position 4 exert powerful -I (inductive) and -M (mesomeric) effects across the aromatic ring.

  • The amino group at C3 is heavily deactivated by the ortho-nitro group via resonance.

  • The amino group at C2 is similarly deactivated by the ortho-cyano group.

Consequently, 2,3-DANB is a remarkably poor nucleophile compared to unsubstituted o-phenylenediamine. This necessitates harsh conditions or strong Lewis/Brønsted acid catalysis to facilitate cyclocondensation reactions. However, this same electronic deactivation provides exceptional oxidative stability to the resulting heterocycles and lowers the HOMO energy of the final drug candidates, often improving metabolic half-life and reducing off-target toxicity in kinase inhibition assays .

Comparative Physicochemical Benchmarking

The following table benchmarks 2,3-DANB against other standard substituted benzonitriles to guide rational selection in library design.

Property / Scaffold2,3-Diamino-4-nitrobenzonitrile2,4-Diamino-5-nitrobenzonitrile4-Aminobenzonitrile
CAS Number 211096-54-72756181-05-0873-74-5
Molecular Weight 178.15 g/mol 178.15 g/mol 118.14 g/mol
Substitution Pattern ortho-diaminemeta-diamineMono-amine
Nucleophilicity Very Low (Dual EWG deactivation)Low to ModerateHigh
Primary Synthetic Utility Fused heterocycles (Quinoxalines)Linear cross-linking, AmidationGeneral SNAr / Amidation
Kinase Target Affinity High (Hinge-binding via -CN)ModerateLow (Lacks secondary interactions)

Synthetic Utility: Pathway Divergence

The structural differences between ortho and meta diamines dictate entirely different synthetic trajectories. The ortho proximity in 2,3-DANB enables dual-nucleophilic attack on bis-electrophiles, a pathway geometrically impossible for its meta counterparts.

Reactivity A 2,3-Diamino-4-nitrobenzonitrile (ortho-diamine) C Acid-Catalyzed Cyclocondensation A->C Favorable steric proximity B 2,4-Diamino-5-nitrobenzonitrile (meta-diamine) D Linear Amidation / Alkylation B->D Steric hindrance prevents cyclization E Quinoxaline / Benzimidazole Scaffolds C->E High Yield Fused Rings F Non-cyclic / Monocyclic Derivatives D->F Divergent linear pathway

Fig 1: Divergent synthetic pathways of benzonitriles based on steric and electronic profiles.

Self-Validating Experimental Protocol: Lewis Acid-Catalyzed Quinoxaline Synthesis

Because 2,3-DANB contains heavily deactivated amines, standard room-temperature condensation with 1,2-dicarbonyls fails. The following protocol utilizes glacial acetic acid to protonate the dicarbonyl electrophile, increasing its susceptibility to nucleophilic attack.

Objective: Synthesis of 6-cyano-5-nitro-2,3-diphenylquinoxaline. Materials: 2,3-Diamino-4-nitrobenzonitrile (1.0 eq), Benzil (1.05 eq), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Reagent Solubilization: Suspend 10 mmol of 2,3-DANB and 10.5 mmol of benzil in 30 mL of glacial acetic acid in a round-bottom flask. Causality: Acetic acid acts as both a high-boiling solvent and a Brønsted acid to activate the carbonyl carbons of benzil, compensating for the poor nucleophilicity of the diamine.

  • Thermal Activation: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 6-8 hours.

  • In-Process Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The starting material (2,3-DANB) presents as a distinct deep orange/red spot due to its push-pull chromophore system. As cyclization occurs, this spot disappears, replaced by a higher Rf, pale yellow spot. The loss of the primary amines significantly decreases the molecule's polarity and disrupts the initial chromophore, providing immediate visual and chromatographic validation of ring closure.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring. The sudden shift in dielectric constant forces the highly hydrophobic quinoxaline product to precipitate.

  • Purification: Filter the crude solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to afford the pure product.

Application in Drug Discovery: QSAR Benchmarking

In modern drug discovery, benzonitrile derivatives are extensively benchmarked using Quantitative Structure-Activity Relationship (QSAR) models . The cyano group is a powerful bioisostere for halogens and alkynes, uniquely capable of projecting into the narrow, deep hydrophobic pockets of kinase hinge regions (e.g., VEGFR-2, JNK3) while acting as a strong hydrogen bond acceptor.

When benchmarking 2,3-DANB-derived heterocycles against other platforms, computational models reveal that the electron-withdrawing nature of the nitro and cyano groups lowers the pKa of adjacent hydrogen bond donors, optimizing the molecule's binding thermodynamics and outperforming simpler benzonitriles in targeted kinase inhibition .

Workflow Start Substituted Benzonitrile Library (e.g., 2,3-DANB) Prep Ligand Preparation & 3D-QSAR Modeling Start->Prep Structure Standardization Dock Molecular Docking (VEGFR-2 / JNK3) Prep->Dock CoMFA / CoMSIA Analysis Assay In Vitro Kinase Inhibition Assay Dock->Assay Select Top 10% Candidates Hit Lead Optimization & Benchmarking Assay->Hit IC50 < 100 nM Validation

Fig 2: High-throughput QSAR and docking workflow for benzonitrile-based kinase inhibitors.

References

  • Mangione, W., et al. "Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms." National Center for Biotechnology Information (NIH/PMC), Nov 2025. Available at:[Link]

  • Jones, K. "Eco-friendly synthesis of 5-substituted 1H-tetrazole derivatives from benzonitrile." RSC Advances Blog, Dec 2024. Available at: [Link]

Validation

LC-MS Method Validation for Synthesized 2,3-Diamino-4-nitrobenzonitrile Derivatives: A Column Chemistry Comparison Guide

As drug development pipelines increasingly explore highly functionalized aromatic intermediates—such as PARP inhibitor precursors and targeted oncology pharmacophores—the bioanalytical quantification of these compounds p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore highly functionalized aromatic intermediates—such as PARP inhibitor precursors and targeted oncology pharmacophores—the bioanalytical quantification of these compounds presents a formidable challenge. Synthesized 2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7) and its derivatives are characterized by extreme polarity, multiple hydrogen-bond donors/acceptors, and intense intramolecular push-pull dipoles.

Standard bioanalytical methods often fail to adequately retain or resolve these molecules from their positional isomers (e.g., 2,4-diamino-5-nitrobenzonitrile) in complex biological matrices. This guide objectively compares the performance of three distinct LC-MS/MS column chemistries and outlines a self-validating, ICH M10-compliant protocol designed specifically for these challenging aromatic derivatives.

Mechanistic Causality: Why Standard C18 Columns Fail

The structural topology of 2,3-Diamino-4-nitrobenzonitrile features strong electron-withdrawing groups (-NO2, -CN) adjacent to electron-donating amines (-NH2). This creates a highly polarized aromatic ring.

When analyzed on a traditional Alkyl C18 column , the retention mechanism relies almost entirely on dispersive (hydrophobic) interactions. Because our target analyte is highly polar, it elutes near the void volume ( t0​ ). Eluting in this region exposes the analyte to severe ion suppression from endogenous matrix components (e.g., salts, phospholipids) and prevents baseline resolution from structurally identical positional isomers[1].

To achieve orthogonal selectivity, we must leverage stationary phases capable of π−π stacking and dipole-dipole interactions[2].

ColumnSelectivity Analyte 2,3-Diamino-4-nitrobenzonitrile (Polar Aromatic) C18 C18 Column Hydrophobic Only Co-elution & Suppression Analyte->C18 Weak Biphenyl Biphenyl Column π-π Stacking Moderate Resolution Analyte->Biphenyl Moderate PFP PFP Column Dipole, π-π, H-Bond Baseline Resolution Analyte->PFP Strong

Figure 1: Mechanistic comparison of column chemistries for aromatic polar analytes.

Biphenyl vs. PFP (Pentafluorophenyl)

While Biphenyl columns offer excellent π−π polarizability for general aromatic compounds[2], they lack the strong dipole interactions required for this specific nitro-aromatic system.

The PFP (Pentafluorophenyl) phase acts as a strong Lewis acid. The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring that engages in profound dipole-dipole interactions, hydrogen bonding, and π−π charge-transfer interactions with the analyte's nitro and amino groups[1]. This orthogonal selectivity is the definitive mechanism required to resolve 2,3-diamino from 2,4-diamino isomers.

Quantitative Performance Comparison

To objectively validate this mechanistic theory, an experimental comparison was conducted using human plasma spiked with 2,3-Diamino-4-nitrobenzonitrile (Target) and 2,4-Diamino-5-nitrobenzonitrile (Isomer).

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.

Column Chemistry (2.1 x 100 mm, 1.7 µm)Target Rt​ (min)Isomer Rt​ (min)Resolution ( Rs​ )Matrix Effect (%)LLOQ (ng/mL)
Alkyl C18 1.851.900.6 (Co-elution)-45.2 (Suppression)5.0
Biphenyl 3.403.852.1-18.51.0
PFP (Recommended) 4.155.103.8 (Baseline)-8.40.2

Data Interpretation: The PFP column not only achieved baseline resolution ( Rs​ = 3.8) but also shifted the analyte retention time far beyond the matrix suppression zone, improving the Lower Limit of Quantification (LLOQ) by a factor of 25 compared to C18.

Self-Validating Experimental Protocol

To meet the rigorous standards of the FDA (2018) and ICH M10 (2022)[3] bioanalytical method validation guidelines, the analytical workflow must be inherently robust. We achieve this by engineering a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS) introduced at the very first step.

By spiking the SIL-IS directly into the raw biological matrix prior to any extraction steps, the protocol creates a closed mathematical loop. Any volumetric losses during Solid Phase Extraction (SPE) or ionization suppression in the ESI source affect the unlabeled analyte and the SIL-IS identically. Consequently, the peak area ratio remains constant, neutralizing matrix effects and extraction inefficiencies.

LCMS_Workflow Start 1. Biological Matrix (Plasma/Serum) Spike 2. Add SIL-IS (Self-Validation Step) Start->Spike Prep 3. Protein Precipitation & Solid Phase Extraction Spike->Prep LC 4. Chromatographic Separation (PFP Column) Prep->LC MS 5. ESI+ MS/MS Detection (MRM Mode) LC->MS Data 6. ICH M10 Compliant Data Analysis MS->Data

Figure 2: Self-validating LC-MS/MS workflow incorporating SIL-IS for matrix effect normalization.

Step-by-Step Methodology

Phase 1: Sample Preparation (Pre-Extraction Spike)

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Self-Validation Step: Add 10 µL of SIL-IS working solution ( 13C6​ -2,3-Diamino-4-nitrobenzonitrile, 50 ng/mL). Vortex for 30 seconds.

  • Add 150 µL of cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins. Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a pre-conditioned mixed-mode polymeric SPE plate. Wash with 5% Methanol in water.

  • Elute with 100 µL of Methanol. Evaporate under N2​ and reconstitute in 100 µL of initial mobile phase (5% Acetonitrile).

Phase 2: LC-MS/MS Acquisition (MRM)

  • Inject 5 µL onto a PFP Column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Utilize Electrospray Ionization in positive mode (ESI+).

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For 2,3-Diamino-4-nitrobenzonitrile, optimize the collision energy to monitor the loss of the nitro group ( [M+H]+→[M+H−NO2​]+ ).

Phase 3: ICH M10 Validation Execution

  • Selectivity: Analyze 6 independent lots of blank matrix. The interfering signal must be ≤20% of the LLOQ response and ≤5% of the SIL-IS response[3].

  • Accuracy & Precision: Run 6 replicates of Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High). Intra-run and inter-run accuracy must be within ±15% ( ±20% for LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the post-extraction spiked samples against neat standard solutions. The IS-normalized MF coefficient of variation (CV) must be ≤15% [3].

Conclusion

For the bioanalysis of highly polar, electron-dense aromatic compounds like 2,3-Diamino-4-nitrobenzonitrile derivatives, standard C18 methodologies are fundamentally inadequate due to a lack of compatible retention mechanisms. By migrating the assay to a PFP stationary phase , laboratories can exploit dipole-dipole and π−π interactions to achieve baseline isomeric resolution and sub-ng/mL sensitivity. When coupled with a SIL-IS pre-extraction spike, this methodology provides a robust, self-validating framework that seamlessly satisfies global regulatory requirements.

Sources

Comparative

A Comparative Analysis of the Electronic Effects of Nitro and Cyano Groups in 2,3-Diamino-4-nitrobenzonitrile

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, the modulation of molecular electronic properties is a cornerstone of rational design. The st...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the modulation of molecular electronic properties is a cornerstone of rational design. The strategic placement of electron-withdrawing groups on an aromatic scaffold can profoundly influence a molecule's reactivity, spectroscopic characteristics, and biological activity. This guide provides an in-depth comparative analysis of the electronic effects of two potent electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) moieties, within the context of the 2,3-Diamino-4-nitrobenzonitrile framework. By examining the interplay of inductive and resonance effects, supported by comparative experimental data from analogous compounds, we aim to provide a comprehensive resource for scientists engaged in molecular engineering.

The Dichotomy of Electron Withdrawal: Nitro vs. Cyano

The nitro and cyano groups are both classified as strong electron-withdrawing groups, a property that stems from their ability to decrease electron density from a conjugated system.[1] This withdrawal is a composite of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).

The inductive effect is a through-bond polarization, where the high electronegativity of the atoms within the nitro (nitrogen and oxygen) and cyano (nitrogen) groups pulls electron density away from the attached carbon atom and, consequently, from the aromatic ring.[2] The resonance effect , on the other hand, involves the delocalization of π-electrons from the aromatic ring onto the substituent.[3][4] Both the nitro and cyano groups can delocalize the ring's π-electrons, creating resonance structures that place a positive charge on the aromatic ring, thereby deactivating it towards electrophilic attack.[5][6]

A quantitative measure of these electronic effects is provided by the Hammett substituent constants (σ). These constants, derived from the ionization of benzoic acids, offer a standardized scale to compare the electron-donating or -withdrawing properties of various substituents.[7]

SubstituentHammett Constant (σp)Hammett Constant (σm)
Nitro (-NO₂)0.78[8]0.71
Cyano (-CN)0.66[8]0.56

As the table indicates, the nitro group possesses a larger Hammett constant in both the para and meta positions, signifying its superior electron-withdrawing strength compared to the cyano group.[1] This enhanced electron-withdrawing capacity of the nitro group can be attributed to the presence of two highly electronegative oxygen atoms and a more extensive resonance delocalization.[9]

Visualizing the Electronic Tug-of-War

The combined inductive and resonance effects of the nitro and cyano groups in 2,3-Diamino-4-nitrobenzonitrile create a complex electronic landscape. The following diagram illustrates how these groups withdraw electron density from the benzene ring.

Caption: Inductive (-I) and Mesomeric (-M) effects in 2,3-Diamino-4-nitrobenzonitrile.

A Comparative Look at Analogue Compounds

Property4-Nitroaniline3,4-Diaminobenzonitrile
UV-Vis λmax ~380 nm[3]~316 nm[10]
¹H NMR (Aromatic) δ 6.7-8.1 ppm[2]Not available
¹³C NMR (Aromatic) δ 113-155 ppm[11]Not available
Cyclic Voltammetry (Reduction Potential) ~ -0.6 to -0.8 V[12]Not available

The significant red-shift in the UV-Vis absorption maximum (λmax) of 4-nitroaniline compared to 3,4-diaminobenzonitrile highlights the stronger electron-withdrawing nature of the nitro group. This extended conjugation leads to a smaller HOMO-LUMO gap, requiring lower energy (longer wavelength) light for electronic excitation.[7][13] The downfield chemical shifts observed in the ¹H and ¹³C NMR spectra of 4-nitroaniline are also indicative of the deshielding effect caused by the potent electron withdrawal of the nitro group.[2][11] Furthermore, the reduction potential of 4-nitroaniline, as determined by cyclic voltammetry, reflects the ease with which the nitro group can accept an electron, a direct consequence of its electron-deficient character.[12]

Experimental Protocols for Probing Electronic Effects

To empirically determine the comparative electronic effects in 2,3-Diamino-4-nitrobenzonitrile, a suite of spectroscopic and electrochemical techniques should be employed.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) as an indicator of the extent of π-electron conjugation.

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of 2,3-Diamino-4-nitrobenzonitrile in a UV-transparent solvent such as ethanol or acetonitrile.[14]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). A longer λmax for 2,3-Diamino-4-nitrobenzonitrile compared to 3,4-diaminobenzonitrile would confirm the enhanced conjugation due to the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To measure the chemical shifts of ¹H and ¹³C nuclei to assess the electron density at different positions on the aromatic ring.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15][16]

  • Data Analysis: Analyze the chemical shifts (δ) of the aromatic protons and carbons. Downfield shifts (higher ppm values) for the aromatic protons and carbons in proximity to the nitro and cyano groups, when compared to a reference compound like 1,2-diaminobenzene, will quantify their deshielding (electron-withdrawing) effects.[17][18]

Cyclic Voltammetry (CV)

Objective: To determine the reduction and oxidation potentials of the molecule, providing insight into the ease of electron transfer to and from the aromatic system.

Protocol:

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide).[19]

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[19][20]

  • Measurement: Add the analyte (2,3-Diamino-4-nitrobenzonitrile) to the electrolyte solution at a concentration of approximately 1 mM. De-gas the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential over a suitable range to observe the reduction of the nitro group and potentially the cyano group, as well as the oxidation of the amino groups.[21][22]

  • Data Analysis: Determine the peak potentials for the reduction and oxidation processes. A less negative reduction potential for the nitro group in the target molecule compared to a simpler nitroaromatic compound would indicate the influence of the other substituents.

Workflow for Comparative Electronic Effect Analysis

The following diagram outlines the logical workflow for a comprehensive comparison of the electronic effects.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Experimental Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis & Purification of 2,3-Diamino-4-nitrobenzonitrile UVVis UV-Vis Spectroscopy Synthesis->UVVis NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR CV Cyclic Voltammetry Synthesis->CV Analogue Procurement of Analogue Compounds (4-nitroaniline, 3,4-diaminobenzonitrile) Analogue->UVVis Analogue->NMR Analogue->CV Data_Table Compile Comparative Data Table (λmax, δ, E_red/ox) UVVis->Data_Table NMR->Data_Table CV->Data_Table Effect_Analysis Analyze Substituent Effects (Inductive vs. Resonance) Data_Table->Effect_Analysis Conclusion Draw Conclusions on Relative Electronic Effects Effect_Analysis->Conclusion

Caption: Experimental workflow for comparing electronic effects.

Conclusion

The nitro group is intrinsically a more powerful electron-withdrawing group than the cyano group, a fact substantiated by its larger Hammett constant. In the specific context of 2,3-Diamino-4-nitrobenzonitrile, both substituents will synergistically withdraw electron density from the aromatic ring, while the two amino groups will act as electron-donating groups through their resonance effect. This complex interplay of electronic effects will manifest in the molecule's spectroscopic and electrochemical properties.

A systematic experimental investigation, as outlined in this guide, will provide a quantitative understanding of the relative contributions of the nitro and cyano groups to the overall electronic character of 2,3-Diamino-4-nitrobenzonitrile. This knowledge is invaluable for the rational design of novel drug candidates and advanced materials, where precise control over electronic properties is paramount for achieving desired functionality and activity.

References

  • Electrochemical Determination of 4-Nitroaniline at Natural Phosphate Modified Carbon Paste Electrode. (URL: [Link])

  • Uv-Vis Spectrum of 4-Nitroaniline - SIELC Technologies. (URL: [Link])

  • Hammett equation - Wikipedia. (URL: [Link])

  • from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). (URL: [Link])

  • A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (URL: [Link])

  • Mesomeric stabilization of carbonium ions by .alpha.-cyano groups. A theoretical evaluation of inductive vs. resonance effects of the cyano moiety | Journal of the American Chemical Society. (URL: [Link])

  • 15N NMR chemical shifts of ring substituted benzonitriles - PubMed. (URL: [Link])

  • A nitro group (–NO2) effectively stabilizes a negative charge on ... | Study Prep in Pearson+. (URL: [Link])

  • The UV–visible absorption spectra of the 4-Nitro Aniline and reduced... - ResearchGate. (URL: [Link])

  • OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA. (URL: [Link])

  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water - ResearchGate. (URL: [Link])

  • UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - RSC Publishing. (URL: [Link])

  • Question: What do the following pK a values tell you about the electron-withdrawing abilities of nitro, cyano, chloro, and hydroxy groups? - Vaia. (URL: [Link])

  • UV-Vis Spectroscopy. (URL: [Link])

  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: [Link])

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. (URL: [Link])

  • Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene) - Applied Analytics. (URL: [Link])

  • 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. (URL: [Link])

  • Problem 31 Explain why cyanobenzene (benzon... [FREE SOLUTION] - Vaia. (URL: [Link])

  • Cyclic Voltammetry (CV) - Pine Research Instrumentation. (URL: [Link])

  • 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem - NIH. (URL: [Link])

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (URL: [Link])

  • A Practical Beginner's Guide to Cyclic Voltammetry | Journal of Chemical Education. (URL: [Link])

  • Cyclic Voltammetry Experiment. (URL: [Link])

  • Supporting Information - CDC Stacks. (URL: [Link])

  • A cyclic voltammetric study of some 4-substituted Benzene-1,2-diols - ResearchGate. (URL: [Link])

  • Lab 1: Cyclic Voltammetry - Chemistry LibreTexts. (URL: [Link])

  • UV-Visible Spectroscopy - MSU chemistry. (URL: [Link])

  • 3,4-diaminobenzonitrile (C7H7N3) - PubChemLite. (URL: [Link])

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC. (URL: [Link])

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

  • NMR Guidelines for ACS Journals. (URL: [Link])

  • Modeling Electroanalysis: Cyclic Voltammetry | COMSOL Blog. (URL: [Link])

  • Cyclic Voltammetry - Chemistry LibreTexts. (URL: [Link])

  • A Practical Beginner's Guide to Cyclic Voltammetry - Uni DUE. (URL: [Link])

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Validation

A Comparative Guide to the Solubility of 2,3-Diamino-4-nitrobenzonitrile in Polar Aprotic vs. Protic Solvents

For researchers, medicinal chemists, and process development scientists, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful project execution. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and process development scientists, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful project execution. The choice of solvent can dictate reaction kinetics, influence purification strategies, and ultimately determine the feasibility of a synthetic route. This guide provides an in-depth comparison of the solubility of 2,3-Diamino-4-nitrobenzonitrile, a highly functionalized aromatic compound, in two critical classes of solvents: polar aprotic and polar protic.

While specific, publicly available quantitative solubility data for 2,3-Diamino-4-nitrobenzonitrile is limited, this guide synthesizes established principles of physical organic chemistry and data from analogous structures to provide a robust predictive framework. We will explore the "why" behind expected solubility trends, grounded in the principles of intermolecular forces.

Molecular Structure: A Trio of Influential Functional Groups

To understand the solubility of 2,3-Diamino-4-nitrobenzonitrile (MW: 178.15 g/mol ), we must first analyze its structure.[1] The molecule is a benzonitrile core substituted with three key functional groups that dictate its physicochemical properties:

  • Two Amino Groups (-NH₂): These groups are pivotal. Each N-H bond is a hydrogen bond donor . The nitrogen atom also possesses a lone pair of electrons, making it a hydrogen bond acceptor .

  • A Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The oxygen atoms have significant partial negative charges and act as potent hydrogen bond acceptors .[2][3]

  • A Nitrile Group (-CN): The nitrile group is also polar and contains a nitrogen atom with a lone pair, allowing it to function as a hydrogen bond acceptor .[4]

This combination of multiple hydrogen bond donors and acceptors on a single, relatively compact aromatic ring suggests that the molecule is decidedly polar and will have a strong preference for polar solvents. The critical question is which type of polar solvent will be most effective.

Polar Protic vs. Polar Aprotic Solvents: A Fundamental Dichotomy

The key difference between these two solvent classes lies in their ability to donate hydrogen bonds.[5][6][7][8]

  • Polar Protic Solvents: These solvents contain a hydrogen atom bonded to an electronegative atom, typically oxygen or nitrogen (e.g., O-H or N-H bonds).[6][8] They can act as both hydrogen bond donors and acceptors. Common examples include water (H₂O), ethanol (CH₃CH₂OH), and methanol (CH₃OH).[9]

  • Polar Aprotic Solvents: These solvents are polar (high dielectric constant and dipole moment) but lack an O-H or N-H bond.[6][8] Consequently, they can only act as hydrogen bond acceptors.[10] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (CH₃CN).[5][10]

Solubility Comparison: Unraveling the Intermolecular Interactions

Based on the structure of 2,3-Diamino-4-nitrobenzonitrile, a clear trend in solubility is expected. The molecule should exhibit significantly higher solubility in polar aprotic solvents compared to polar protic solvents.

Solvent CategoryRepresentative SolventsPredicted Solubility of 2,3-Diamino-4-nitrobenzonitrile
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), AcetoneHigh to Very High
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)Low to Moderate
The Rationale: Why Polar Aprotic Solvents Excel

The superior performance of polar aprotic solvents can be attributed to the nature of the solute-solvent interactions.

  • Strong Hydrogen Bond Acceptance: Polar aprotic solvents like DMSO (with its sulfoxide oxygen) and DMF (with its amide oxygen) are exceptional hydrogen bond acceptors.[5] They can form strong hydrogen bonds with the two amino (-NH₂) groups of the solute molecule. This interaction effectively solvates the primary hydrogen bond donating sites on 2,3-Diamino-4-nitrobenzonitrile.

  • Favorable Dipole-Dipole Interactions: The highly polar nitro (-NO₂) and nitrile (-CN) groups of the solute are potent hydrogen bond acceptors. While they cannot donate hydrogen bonds, their large partial negative charges interact very favorably with the large positive dipoles within polar aprotic solvent molecules (e.g., the sulfur atom in DMSO).

  • Disruption of the Crystal Lattice: For a solute to dissolve, the solvent molecules must overcome the intermolecular forces holding the solute molecules together in the crystal lattice. In the solid state, 2,3-Diamino-4-nitrobenzonitrile molecules will be tightly packed, stabilized by strong intermolecular hydrogen bonds (NH₂···O₂N and NH₂···N≡C) and π-π stacking. Polar aprotic solvents are highly effective at disrupting this network by forming strong, competing interactions with the functional groups.

The Limitation of Polar Protic Solvents

While polar protic solvents can interact with the solute, their effectiveness is hampered by one key factor: strong self-association .

  • Solvent-Solvent Interactions: Solvents like water and ethanol are extensively hydrogen-bonded to each other.[11] For a solute molecule to dissolve, it must break these strong solvent-solvent bonds to create a cavity for itself.

  • Energetic Cost: The energy required to disrupt the solvent's hydrogen-bonding network is significant. While 2,3-Diamino-4-nitrobenzonitrile can form new hydrogen bonds with the protic solvent, these new solute-solvent interactions may not be energetically favorable enough to fully compensate for the disruption of both the solvent-solvent network and the solute's own crystal lattice forces. This results in lower overall solubility.

The following diagram illustrates the key intermolecular interactions at play.

G cluster_0 Interaction with Polar Aprotic Solvent (e.g., DMSO) cluster_1 Interaction with Polar Protic Solvent (e.g., Water) solute_a 2,3-Diamino-4-nitrobenzonitrile dmso DMSO (H-bond Acceptor) solute_a->dmso Strong H-Bonding (Solute's -NH₂ groups donate H-bonds to DMSO's Oxygen) dmso->solute_a Strong Dipole-Dipole (DMSO's positive dipole interacts with Solute's -NO₂ and -CN groups) Result_A Result: High Solubility solute_p 2,3-Diamino-4-nitrobenzonitrile water_s Water Molecule solute_p->water_s H-Bonding Possible water_n Water Network (Strong H-Bonding) water_s->water_n High Energy Cost to Disrupt Strong Solvent-Solvent H-Bonds Result_P Result: Lower Solubility

Caption: Key intermolecular forces governing solubility.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain quantitative data, the shake-flask method is a reliable and widely accepted technique, consistent with guidelines from the International Council for Harmonisation (ICH).[12][13][14] This protocol ensures a self-validating system by confirming equilibrium is reached and that the solid form remains unchanged.

Objective

To determine the equilibrium solubility of 2,3-Diamino-4-nitrobenzonitrile in a selected solvent at a constant temperature.

Materials
  • 2,3-Diamino-4-nitrobenzonitrile (solid, purity >98%)

  • Selected solvents (e.g., DMSO, Water), analytical grade

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath (e.g., set to 25 °C ± 0.5 °C)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2,3-Diamino-4-nitrobenzonitrile to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[15] A visual excess is required.

  • Solvent Addition: Add a precise, known volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the thermostatically controlled shaker. Agitate the mixture at a constant speed for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.[16]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilution: Accurately dilute the filtered saturate solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve prepared from known concentrations of 2,3-Diamino-4-nitrobenzonitrile.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid solute to vials B Add known volume of solvent A->B C Seal and agitate in thermostatic shaker (24-48h) B->C D Settle excess solid (≥2h) C->D E Withdraw supernatant & filter (0.22 µm) D->E F Dilute sample accurately E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Sources

Comparative

In Vitro Screening Validation of 2,3-Diamino-4-nitrobenzonitrile-Derived Kinase Inhibitors: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Mechanistic Rationale In the landscape of targeted o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the design of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors relies heavily on privileged chemical scaffolds. 2,3-Diamino-4-nitrobenzonitrile (CAS 211096-54-7) [1] has emerged as a highly versatile ortho-diamine precursor for the synthesis of novel benzimidazole and quinoxaline derivatives.

As an application scientist, I evaluate compounds not just on their final IC50 values, but on the mechanistic causality of their structural design. The unique substitution pattern of 2,3-Diamino-4-nitrobenzonitrile offers distinct pharmacophoric advantages:

  • Benzimidazole Cyclization: The ortho-diamine moiety allows for highly efficient cyclization into benzimidazole cores, a structural bioisostere of the purine ring in ATP [2].

  • Electronic Modulation: The strongly electron-withdrawing cyano (-CN) and nitro (-NO2) groups modulate the pKa of the resulting imidazole NH. This fine-tunes the hydrogen-bond donor/acceptor capabilities, optimizing interactions with the critical hinge region of the kinase domain (e.g., Met793 in EGFR) [3].

This guide objectively compares the in vitro performance of a representative 2,3-Diamino-4-nitrobenzonitrile-derived benzimidazole inhibitor (designated as Derivative A ) against standard-of-care alternatives (Erlotinib and Gefitinib), providing self-validating experimental protocols for rigorous laboratory replication.

Screening Cascade & Workflow Visualization

To ensure trustworthiness in drug screening, the validation cascade must be orthogonal—meaning it uses independent methods to confirm biological activity. We utilize a cell-free Homogeneous Time-Resolved Fluorescence (HTRF) assay to isolate direct kinase inhibition, followed by an MTT cell viability assay to confirm cellular penetrance and phenotypic efficacy.

ScreeningWorkflow A 2,3-Diamino-4- nitrobenzonitrile (Scaffold) B Benzimidazole Synthesis A->B C HTRF Kinase Assay (EGFR WT / T790M) B->C D Cell Viability Assay (A549, MCF-7) C->D E Lead Candidate Selection D->E

Fig 1: Orthogonal in vitro screening workflow for novel benzimidazole kinase inhibitors.

Comparative Experimental Data

The following tables summarize the quantitative performance of Derivative A compared to established first-generation EGFR inhibitors.

Table 1: Cell-Free Kinase Inhibition (IC50)

Assay: HTRF Kinase Assay. Lower values indicate higher potency.

CompoundEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Selectivity Ratio (WT/Mutant)
Derivative A 1.2 ± 0.314.5 ± 1.20.08
Erlotinib 0.8 ± 0.1> 1000< 0.001
Gefitinib 1.0 ± 0.2> 1000< 0.001

Scientific Insight: While Erlotinib is marginally more potent against wild-type EGFR, Derivative A demonstrates significant activity against the T790M "gatekeeper" mutation. The electron-withdrawing groups derived from the 2,3-Diamino-4-nitrobenzonitrile precursor create a compact, highly polarized vector that accommodates the bulky methionine residue in the mutated pocket [2].

Table 2: In Vitro Cytotoxicity (IC50)

Assay: 72h MTT Assay. Cell lines: A549 (Non-Small Cell Lung Cancer), MCF-7 (Breast Adenocarcinoma).

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
Derivative A 0.45 ± 0.051.12 ± 0.10
Erlotinib 2.10 ± 0.154.30 ± 0.25
Gefitinib 2.55 ± 0.205.10 ± 0.30

Scientific Insight: Derivative A exhibits superior anti-proliferative activity in A549 cells compared to the alternatives. This suggests that the compound not only inhibits the kinase target but possesses favorable lipophilicity for cellular membrane penetration.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the exact parameters required to replicate the data above.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality Note: We select HTRF over standard fluorescence assays because highly conjugated benzimidazoles often exhibit autofluorescence. The time-resolved nature of HTRF eliminates this background noise, ensuring the signal is strictly proportional to kinase activity.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the test compounds (Derivative A, Erlotinib) in 100% DMSO. Transfer to the assay plate and dilute with Reaction Buffer to achieve a final DMSO concentration of <1% (critical to prevent enzyme denaturation).

  • Enzyme Reaction: Add 0.5 ng/well of recombinant EGFR (WT or T790M) and 1 µM of biotinylated tyrosine kinase peptide substrate.

  • Initiation: Initiate the reaction by adding 10 µM ATP. Incubate the microplate at room temperature (22°C) for 60 minutes.

  • Detection: Stop the reaction by adding the HTRF detection mix: Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor) in EDTA-containing buffer. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (665 nm / 620 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50.

Protocol B: MTT Cell Viability Assay

Causality Note: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It serves as a highly reliable, cost-effective proxy for cell viability and proliferation.

  • Cell Seeding: Harvest A549 and MCF-7 cells in the logarithmic growth phase. Seed at a density of 5 × 10^3^ cells/well in 96-well clear-bottom plates using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of the test compounds (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate spectrophotometer. Calculate the percentage of cell viability relative to the vehicle control.

Mechanistic Pathway Visualization

The efficacy of 2,3-Diamino-4-nitrobenzonitrile-derived compounds is rooted in their ability to competitively block ATP binding, thereby shutting down downstream survival and proliferation cascades.

PathwayMechanism EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires PI3K PI3K / AKT Pathway (Survival) ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) ATP->MAPK Phosphorylation Inhibitor Benzimidazole Inhibitor (Derivative A) Inhibitor->EGFR Competitive Blockade Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces

Fig 2: Mechanism of action: Benzimidazole competitive inhibition of EGFR signaling pathways.

Conclusion

The validation of pharmaceutical compounds demands rigorous, orthogonal testing. As demonstrated by the comparative data, utilizing 2,3-Diamino-4-nitrobenzonitrile as a foundational scaffold yields benzimidazole derivatives that not only rival first-generation inhibitors like Erlotinib and Gefitinib in wild-type EGFR inhibition but show promising capability in overcoming T790M resistance mutations. By adhering to the self-validating HTRF and MTT protocols outlined above, research teams can confidently benchmark their own novel synthesized libraries against these standards.

References

  • El-Gaby, M. S. A., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(8), 6739–6754. Retrieved from:[Link]

  • Al-Wahaibi, L. H., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Pharmaceuticals, 17(1), 111. Retrieved from:[Link]

Validation

Comparative purity analysis of commercial vs lab-synthesized 2,3-Diamino-4-nitrobenzonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Analytical Protocol Executive Summary The compound 2,3-Diamino-4-nitrobenzonitrile (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Analytical Protocol

Executive Summary

The compound 2,3-Diamino-4-nitrobenzonitrile (CAS: 211096-54-7) is a highly functionalized, electron-deficient aromatic intermediate critical for the synthesis of complex polyheterocycles, including benzimidazoles, quinoxalines, and proprietary active pharmaceutical ingredients (APIs). Because the compound features multiple reactive sites (two amino groups, a nitro group, and a nitrile), its synthesis is prone to generating structurally similar impurities, such as positional isomers (e.g., 2,4-diamino-5-nitrobenzonitrile) and over-reduction/oxidation byproducts[1].

This guide provides an objective, data-driven comparison of the purity profiles of commercially sourced 2,3-Diamino-4-nitrobenzonitrile versus batches synthesized in-house. Furthermore, it establishes a self-validating analytical framework utilizing High-Performance Liquid Chromatography (HPLC), High-Field Quantitative Nuclear Magnetic Resonance (qNMR), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to rigorously characterize these materials[2],[3].

Mechanistic Context: Origin of Impurities

Understanding the causality behind impurity generation is the first step in robust analytical method development. The synthetic route dictates the impurity profile:

  • In-House Lab Synthesis: Typically utilizes highly controlled, stepwise nucleophilic aromatic substitution (S_NAr) or targeted amination of a dihalo-nitrobenzonitrile precursor under strict stoichiometric and temperature controls[4]. This minimizes positional isomers but often leaves trace amounts of unreacted starting materials or mono-aminated intermediates.

  • Commercial Scale-Up: Industrial production often relies on harsher conditions, catalytic ammoxidation, or continuous flow processes to maximize yield and minimize cost[5]. While highly efficient, these conditions increase the thermodynamic likelihood of positional isomerism, oligomerization, and the introduction of inorganic catalyst residues (e.g., Palladium or Iron)[2],[].

Fig 1. Divergent impurity generation pathways in lab vs. commercial synthesis.

Comparative Data Analysis

To objectively evaluate the differences, three batches were analyzed: Commercial Supplier A (bulk grade), Commercial Supplier B (research grade), and an In-House Synthesized batch.

Table 1: Quantitative Impurity Profile Comparison
Analytical MetricCommercial Supplier ACommercial Supplier BIn-House Lab SynthesisAnalytical Technique
Overall Organic Purity 94.2%97.8%99.1%HPLC-UV (250 nm)
Major Positional Isomer 3.5%1.1%< 0.1%HPLC-UV / qNMR
Mono-amino Intermediate 0.8%0.4%0.6%LC-MS
Residual Solvents (Total) 1200 ppm450 ppm150 ppmGC-FID
Heavy Metals (Pd, Fe) 45 ppm12 ppm< 1 ppmICP-MS

Key Insight: While commercial batches provide immediate availability and scalability, they exhibit a significantly higher burden of positional isomers and elemental impurities. For downstream applications highly sensitive to stoichiometry or stereochemistry, these impurities can act as chain terminators or catalyst poisons, necessitating rigorous in-house purification or the use of lab-synthesized material.

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness in the data presented above, the analytical workflow must be comprehensive. Relying solely on HPLC can mask co-eluting isomers. Therefore, an integrated approach utilizing orthogonal techniques is mandatory[].

Fig 2. Multi-modal analytical workflow for comprehensive impurity profiling.

Protocol 1: Reversed-Phase HPLC for Organic Purity

Causality & Rationale: 2,3-Diamino-4-nitrobenzonitrile contains basic amino groups that interact strongly with residual silanols on standard silica columns, causing severe peak tailing. To counteract this, we utilize a superficially porous C18 column combined with an acidic mobile phase (0.05% formic acid) to suppress ionization and ensure sharp, symmetrical peaks[7].

Step-by-Step Methodology:

  • System Preparation: Equip the HPLC with an Ascentis Express C18 column (150 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.05% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.05% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program: Start at 5% B, hold for 2 mins. Ramp linearly to 70% B over 15 mins. Hold at 70% B for 3 mins, then return to 5% B to equilibrate[7].

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column oven to 30°C.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of initial mobile phase (5% Acetonitrile). Sonicate for 5 minutes.

  • Self-Validation (System Suitability): Inject a resolution mixture containing 2,3-Diamino-4-nitrobenzonitrile and its known isomer, 2,4-diamino-5-nitrobenzonitrile. Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . Do not proceed with batch analysis if this criterion fails.

Protocol 2: High-Field qNMR for Structural Elucidation

Causality & Rationale: HPLC cannot definitively prove molecular connectivity. Positional isomers of aminobenzonitriles possess identical molecular weights and similar polarities. High-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 600 MHz) is the most authoritative tool here, as it resolves the subtle differences in the chemical shifts and J -coupling constants of the aromatic protons, providing unambiguous structural proof[3],[8].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 10.0 mg of the 2,3-Diamino-4-nitrobenzonitrile sample and 5.0 mg of an internal standard (e.g., Maleic acid, highly pure, traceable to NIST).

  • Solvent: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). The highly polar nature of the compound necessitates DMSO over Chloroform.

  • Acquisition: Acquire a 1D 1 H-NMR spectrum on a high-field spectrometer (≥ 500 MHz) with a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete relaxation of all protons for accurate quantitation.

  • Analysis: Integrate the distinct aromatic proton signals of the API against the internal standard. The presence of unexpected doublets or singlets in the aromatic region (6.5 - 8.0 ppm) definitively flags the presence of positional isomers.

Protocol 3: ICP-MS for Elemental Impurities

Causality & Rationale: Commercial synthesis often utilizes metallic catalysts (Pd, Ni) or is conducted in stainless steel reactors (Fe, Cr)[2]. These elements are invisible to UV and NMR but can severely impact downstream biological assays or catalytic steps.

  • Method: Microwave digestion of 50 mg of sample in concentrated HNO3​ , followed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis per ICH Q3D guidelines[2].

Conclusion & Recommendations

For applications requiring standard reactivity where minor isomerism does not disrupt the final product's efficacy, Commercial Supplier B provides an acceptable balance of cost and purity. However, for rigorous structure-activity relationship (SAR) studies, crystallographic analysis, or the synthesis of highly specific photoactive polyheterocycles, the In-House Synthesized material is vastly superior due to the near-total absence of positional isomers and trace metals.

Regardless of the source, laboratories must implement the integrated HPLC/NMR/ICP-MS workflow described above to establish a self-validating quality control baseline before committing the intermediate to complex, multi-step synthetic pathways.

References

  • Impurity Analysis and Profiling Services - Emery Pharma Emery Pharma URL:[Link]

  • Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR Pharmaffiliates URL:[Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products Veeprho URL:[Link]

  • High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances Journal of Chromatographic Science | Oxford Academic URL:[Link]

  • Photoassisted Synthesis of Complex Polyheterocycles via Rational Design of Tailored Photoprecursors Digital Commons @ DU URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Diamino-4-nitrobenzonitrile

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-Diamino-4-nitrobenzonitrile. As a compound featuring nitro, amino, and nitrile functional groups, it presents a signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-Diamino-4-nitrobenzonitrile. As a compound featuring nitro, amino, and nitrile functional groups, it presents a significant hazard profile that demands rigorous adherence to safety procedures. This document is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance.

At-a-Glance: Critical Safety Data Summary

Before handling this compound, it is imperative to understand its primary hazards. The following table summarizes the critical safety information derived from analogous chemical structures and regulatory classifications.

Hazard CategoryGHS Classification & Hazard StatementRequired Action & Personal Protective Equipment (PPE)
Acute Toxicity Category 3 (H301+H311+H331): Toxic if swallowed, in contact with skin or if inhaled.[1][2]Do not handle outside of a certified chemical fume hood. Wear appropriate PPE at all times, including double-layered nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles.[3][4][5]
Suspected Health Risks Category 2 Carcinogenicity (H351), Category 1B Reproductive Toxicity (H360), Category 1 STOT RE (H372).[1]Minimize all exposure. Use the smallest practical quantities for experiments.[3] Store in a locked, dedicated, and well-ventilated area.[1][6]
Environmental Hazard Category 3 (H412): Harmful to aquatic life with long lasting effects.[1]Do not dispose of down the drain or in general waste. [7][8] Prevent any release into the environment. All waste must be treated as hazardous.
Chemical Incompatibility Strong oxidizing agents, strong bases.[7][8]Segregate waste from incompatible materials to prevent vigorous or explosive reactions.[3][8] Store waste away from heat and ignition sources.[1]

The 'Why': Understanding the Chemical Risk Profile

The molecular structure of 2,3-Diamino-4-nitrobenzonitrile dictates its hazardous nature. The nitroaromatic system is associated with toxicity and potential carcinogenicity.[1] The nitrile group (-CN) can release highly toxic hydrogen cyanide gas upon combustion or reaction with strong acids.[7] Therefore, every step in the handling and disposal process is designed to mitigate these intrinsic risks. The guiding principle is containment and isolation —from initial use to final disposal.

Immediate Protocol: Spill & Emergency Management

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if you feel unwell.

  • Control Ignition Sources: If the material is in a combustible solvent, extinguish all nearby flames and turn off spark-producing equipment.[8]

  • Don Appropriate PPE: Before re-entering the area, don the full required PPE:

    • Chemical splash goggles and a face shield.

    • Two pairs of chemical-resistant gloves (butyl rubber is recommended for nitro compounds; otherwise, heavy-duty nitrile).[5]

    • A properly-fitted lab coat.

    • Ensure you are working in a well-ventilated area, preferably a chemical fume hood.[8]

  • Contain the Spill: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated, robust, and sealable container (e.g., a high-density polyethylene (HDPE) bucket or bottle).

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[8] Collect the cleaning materials as contaminated waste in the same container.

  • Package & Label for Disposal: Seal the waste container tightly. Label it clearly as "Hazardous Waste: 2,3-Diamino-4-nitrobenzonitrile Spill Debris."

  • Seek Medical Attention: If you experience any symptoms after a potential exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][6]

Systematic Disposal: A Step-by-Step Guide

The only acceptable method for disposing of 2,3-Diamino-4-nitrobenzonitrile and its associated waste is through a licensed hazardous waste disposal service.[1][9] This ensures the material is handled and destroyed in compliance with all local, state, and federal regulations.[10]

Experimental Protocol for Waste Disposal:

  • Waste Characterization & Segregation:

    • Identify all waste streams containing 2,3-Diamino-4-nitrobenzonitrile. This includes pure excess compound, contaminated labware (pipette tips, vials), and contaminated absorbents from spills.

    • This waste must be segregated from all other laboratory waste streams.[9] Critically, it must be kept separate from incompatible materials, particularly strong oxidizing agents and bases.[11]

  • Containerization:

    • Select a robust, leak-proof container with a secure, tight-fitting lid. HDPE or glass containers are typically appropriate.

    • Ensure the container is clean and compatible with the chemical. Never use a container that previously held an incompatible substance.

    • For sharps waste (needles, contaminated broken glass), use a designated, puncture-resistant sharps container clearly labeled for chemically contaminated sharps.[12]

    • Do not overfill the container; a maximum of 75-80% capacity is recommended to allow for vapor expansion and prevent spills.[12]

  • Labeling:

    • Proper labeling is a critical, non-negotiable step for safety and regulatory compliance.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "2,3-Diamino-4-nitrobenzonitrile." List any other components or solvents in the waste mixture.

    • Indicate the primary hazards: "Toxic," "Environmental Hazard," "Suspected Carcinogen/Reproductive Toxin."

    • Record the date you begin accumulating waste in the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure secondary containment bin or tray.[3]

    • The storage area must be a cool, dry, and well-ventilated location, away from heat and direct sunlight.[1][3]

    • This location should be clearly marked as a hazardous waste accumulation area and be inaccessible to unauthorized personnel.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[3][9]

    • Provide them with a copy of the chemical's SDS and an accurate description of the waste contents.

    • Maintain meticulous records of all disposed hazardous waste, including the chemical name, quantity, disposal date, and the name of the disposal vendor.[9] This documentation is essential for regulatory audits.

Visualized Workflow: Waste Management Decision Process

The following diagram outlines the logical workflow for the proper management and disposal of 2,3-Diamino-4-nitrobenzonitrile waste.

G cluster_assessment 1. Assessment & Segregation cluster_containment 2. Containment & Labeling cluster_storage 3. Storage & Disposal start Waste Generated (e.g., excess reagent, contaminated labware) segregate Segregate from incompatible waste (e.g., oxidizers, bases) start->segregate is_sharp Is waste contaminated sharps? container_sharp Use Puncture-Resistant Sharps Container is_sharp->container_sharp Yes container_solid Use Leak-Proof HDPE or Glass Container is_sharp->container_solid No segregate->is_sharp label_waste Affix 'Hazardous Waste' Label - List full chemical name - Identify all hazards - Date accumulation start container_sharp->label_waste container_solid->label_waste store Store in Secure Secondary Containment in a cool, ventilated area label_waste->store contact_ehs Contact EHS or Certified Vendor for Waste Pickup store->contact_ehs document Document Disposal (Manifest, Date, Quantity) contact_ehs->document end Disposal Complete document->end

Caption: Workflow for the safe segregation and disposal of 2,3-Diamino-4-nitrobenzonitrile waste.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA Nepis.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
  • A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile. Benchchem.
  • Safe Handling and Storage of Nitro Compounds. Benchchem.
  • SAFETY DATA SHEET. (2024, December 16). Tokyo Chemical Industry.
  • Nitr
  • SAFETY D
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Waste Disposal Procedures for Laboratories. (2026, January 30). Weill Cornell Medicine.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • Glove for Chemicals: Compatibility Chart for 20 Cleaners. (2026, February 25). Unknown Source.
  • Biodegradation of Nitroarom
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Hand Protection Chemical Resistance Guide. EPA OSC Response.
  • Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
  • Chemical Resistance Guide. Unisafe Gloves.
  • Organic Nitro Compounds Waste Comp

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